IL-4-inhibitor-1
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12FN3O2/c19-12-4-1-10(2-5-12)15-8-13(14(9-20)18(21)22-15)11-3-6-16(23)17(24)7-11/h1-8,23-24H,(H2,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWZPPBGRCDPFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(C(=C2)C3=CC(=C(C=C3)O)O)C#N)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of IL-4 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the regulation of immune responses, particularly in the differentiation of T helper 2 (Th2) cells.[1][2][3] Th2 cells are central to the pathogenesis of atopic and allergic diseases, including atopic dermatitis, asthma, and chronic rhinosinusitis with nasal polyposis.[1][4] IL-4, along with the closely related cytokine Interleukin-13 (IL-13), drives key features of type 2 inflammation, such as immunoglobulin E (IgE) production by B cells, eosinophil recruitment, and mucus hypersecretion.[5] Given its central role in these inflammatory processes, the IL-4 signaling pathway has become a key target for therapeutic intervention.[5][6] This guide provides a detailed overview of the IL-4 signaling pathway and the mechanisms of action of inhibitors that target this critical cascade. While the term "IL-4-inhibitor-1" refers to a specific experimental small molecule, this document will focus on the well-characterized mechanisms of approved biologic drugs that inhibit the IL-4 pathway to provide a comprehensive and clinically relevant overview.[7]
The Interleukin-4 Signaling Pathway
IL-4 exerts its biological effects by binding to specific receptor complexes on the cell surface. There are two main types of IL-4 receptors, designated as Type I and Type II.[8][9]
-
Type I Receptor: This receptor is primarily found on hematopoietic cells, such as lymphocytes.[9] It is a heterodimer composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[9][10] The Type I receptor is specific for IL-4.[8]
-
Type II Receptor: The Type II receptor is expressed on both hematopoietic and non-hematopoietic cells, including epithelial cells and smooth muscle cells.[9][11] It consists of the IL-4Rα chain and the IL-13 receptor alpha 1 chain (IL-13Rα1).[9][10] A key feature of the Type II receptor is that it can be activated by both IL-4 and IL-13, leading to overlapping biological effects of these two cytokines.[2][8]
Upon cytokine binding, the receptor chains dimerize, leading to the activation of Janus kinases (JAKs). Specifically, the Type I receptor activates JAK1 and JAK3, while the Type II receptor activates JAK1 and TYK2.[9] The activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-4Rα chain. These phosphorylated sites serve as docking points for the Signal Transducer and Activator of Transcription 6 (STAT6).[1][5] Once recruited, STAT6 is also phosphorylated by the JAKs, leading to its dimerization and translocation to the nucleus, where it acts as a transcription factor to regulate the expression of IL-4-responsive genes.[1]
Caption: The IL-4 signaling pathway through Type I and Type II receptors.
Mechanism of Action of IL-4 Pathway Inhibitors
Therapeutic agents targeting the IL-4 pathway are primarily monoclonal antibodies designed to block the interaction between the cytokines and their receptors.
Dupilumab: A Dual IL-4 and IL-13 Antagonist
Dupilumab is a fully human monoclonal antibody of the IgG4 subclass that specifically targets the IL-4Rα subunit.[11][12][13] By binding to IL-4Rα, Dupilumab competitively inhibits the binding of both IL-4 and IL-13 to their respective receptor complexes.[11][12] This dual blockade is a key feature of its mechanism of action:
-
Inhibition of Type I Receptor Signaling: By binding to IL-4Rα, Dupilumab prevents IL-4 from activating the Type I receptor, thereby blocking IL-4-specific signaling in hematopoietic cells.[11]
-
Inhibition of Type II Receptor Signaling: Dupilumab's binding to IL-4Rα also prevents the formation of a functional Type II receptor complex, thus inhibiting signaling by both IL-4 and IL-13 in a wide range of cell types.[11][13]
The downstream consequence of this receptor blockade is the inhibition of JAK-STAT6 signaling, which in turn downregulates the expression of genes involved in type 2 inflammation.[14] This leads to a reduction in the production of IgE, decreased eosinophilic inflammation, and improved epithelial barrier function.[13][15]
References
- 1. researchgate.net [researchgate.net]
- 2. Interleukin 4 - Wikipedia [en.wikipedia.org]
- 3. What are IL-4 modulators and how do they work? [synapse.patsnap.com]
- 4. Interleukin-4 receptor signaling pathways in asthma pathogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scbt.com [scbt.com]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. IL-4 Signaling Pathways: R&D Systems [rndsystems.com]
- 9. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interleukin-4 receptor - Wikipedia [en.wikipedia.org]
- 11. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Dupilumab - Wikipedia [en.wikipedia.org]
- 13. DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 14. Mechanisms of Dupilumab - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Tralokinumab? [synapse.patsnap.com]
An In-depth Technical Guide to the Interleukin-4 (IL-4) Signaling Pathway and its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of type 2 immune responses, playing a critical role in allergic inflammation and asthma. Its signaling cascade, initiated by binding to its receptor complex, leads to the activation of multiple downstream pathways, culminating in the modulation of gene expression. This guide provides a comprehensive overview of the core IL-4 signaling pathway, focusing on the well-established JAK/STAT and IRS2 pathways. Furthermore, it details the mechanisms of action of prominent IL-4 inhibitors, presenting key quantitative data on their efficacy. Detailed experimental protocols for assays crucial to the study of IL-4 signaling and its inhibition are also provided to facilitate research and development in this field.
The Interleukin-4 Signaling Pathway
Interleukin-4 exerts its biological effects by binding to two distinct receptor complexes, designated as Type I and Type II receptors.
-
Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). This receptor is primarily expressed on hematopoietic cells and is specific for IL-4.
-
Type II Receptor: Consists of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor is found on both hematopoietic and non-hematopoietic cells and can be activated by both IL-4 and IL-13.
Upon ligand binding, the receptor chains dimerize, leading to the activation of associated Janus kinases (JAKs). The specific JAKs activated depend on the receptor complex:
-
Type I Receptor: Activates JAK1 and JAK3.
-
Type II Receptor: Activates JAK1 and either JAK2 or TYK2, depending on the cell type.
Activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of the IL-4Rα chain. These phosphorylated tyrosines serve as docking sites for downstream signaling molecules, initiating two primary signaling cascades: the STAT6 pathway and the Insulin Receptor Substrate (IRS) pathway.
The JAK/STAT6 Pathway
The phosphorylation of tyrosine residues on the IL-4Rα creates docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6). Once recruited to the receptor, STAT6 is phosphorylated by the activated JAKs. Phosphorylated STAT6 molecules then form homodimers and translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. Key functions of the STAT6 pathway include promoting the differentiation of T helper 2 (Th2) cells and inducing immunoglobulin class switching to IgE in B cells.
The IRS1/2 Pathway
In addition to STAT6, the phosphorylated IL-4Rα can also recruit Insulin Receptor Substrate 1 (IRS1) and/or IRS2. The expression of IRS1 and IRS2 can vary between cell types. Once docked, IRS proteins are tyrosine-phosphorylated by the JAKs, creating binding sites for other signaling molecules containing SH2 domains, such as the p85 subunit of phosphoinositide 3-kinase (PI3K). This leads to the activation of the PI3K/Akt signaling pathway, which is involved in cell survival and proliferation. The Type I IL-4 receptor appears to be more efficient at activating the IRS2 pathway compared to the Type II receptor.
Inhibitors of the IL-4 Signaling Pathway
Several therapeutic strategies have been developed to inhibit the IL-4 signaling pathway, primarily through monoclonal antibodies and small molecules.
Monoclonal Antibodies
-
Dupilumab: A fully human monoclonal antibody that targets the IL-4Rα subunit. By binding to IL-4Rα, dupilumab blocks the signaling of both IL-4 and IL-13, effectively inhibiting both Type I and Type II receptor signaling.
-
Lebrikizumab: A humanized monoclonal antibody that specifically binds to soluble IL-13, preventing it from interacting with the IL-13Rα1 and subsequently blocking Type II receptor signaling.
-
Pitrakinra: A recombinant human IL-4 variant with mutations that allow it to bind to the IL-4Rα but prevent the recruitment of the γc or IL-13Rα1 chains, thus acting as a competitive antagonist for both IL-4 and IL-13 signaling.
Small Molecule Inhibitors
Recently, a small molecule inhibitor with a nicotinonitrile scaffold has been identified that directly binds to IL-4 and disrupts its interaction with the receptor complex. This represents a novel approach to inhibiting IL-4 signaling.
Quantitative Data on IL-4 Pathway Inhibitors
| Inhibitor | Target | Mechanism of Action | Binding Affinity (KD) | IC50/EC50 | Reference(s) |
| Dupilumab | IL-4Rα | Blocks IL-4 and IL-13 signaling | 33 pM (monomeric), 12 pM (dimeric) |
The Role of Interleukin-4 Inhibition in Th2-Mediated Inflammation: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the initiation and propagation of T helper 2 (Th2)-mediated inflammatory responses. These responses are central to the pathophysiology of numerous allergic and inflammatory diseases, including asthma, atopic dermatitis, and chronic rhinosinusitis. Consequently, the inhibition of IL-4 signaling has emerged as a promising therapeutic strategy. This technical guide provides an in-depth overview of the role of IL-4 in Th2 inflammation, the mechanisms of action of IL-4 inhibitors, and the experimental methodologies used to investigate these processes. Quantitative data from key preclinical and clinical studies are summarized, and critical signaling pathways and experimental workflows are visualized to facilitate a comprehensive understanding of this rapidly evolving field.
Introduction: The Central Role of IL-4 in Th2 Inflammation
Type 2 inflammation is an immune response pattern crucial for defense against helminth parasites but is also implicated in the pathophysiology of a range of chronic inflammatory diseases when dysregulated.[1] This response is characterized by the activation of Th2 cells, group 2 innate lymphoid cells (ILC2s), eosinophils, and mast cells, and the production of signature cytokines, including IL-4, IL-5, and IL-13.[1][2][3]
IL-4 is a key orchestrator of Th2 immunity.[4][5][6][7] Its primary functions in this context include:
-
Driving Th2 Cell Differentiation: IL-4 promotes the differentiation of naive CD4+ T cells into Th2 cells.[4][5][6][7][8]
-
Inducing IgE Isotype Switching: It stimulates B cells to switch to the production of Immunoglobulin E (IgE), a key mediator of allergic reactions.[4][5][6][7]
-
Promoting Inflammatory Cell Recruitment: IL-4 upregulates the expression of adhesion molecules on endothelial cells, such as Vascular Cell Adhesion Molecule-1 (VCAM-1), facilitating the migration of eosinophils, basophils, and T lymphocytes to sites of inflammation.[4][5][6][7]
-
Enhancing Mucus Production: IL-4 can induce mucus hypersecretion from goblet cells in the airways, a characteristic feature of asthma.[4][5][6][7][9]
Given its central role, targeting the IL-4 pathway presents a highly specific and effective approach to mitigating Th2-driven inflammation.
The IL-4 Signaling Pathway in Th2 Cell Differentiation
The differentiation of naive T cells into various effector lineages is a highly regulated process. Th2 differentiation is primarily initiated by the binding of IL-4 to its receptor, which exists in two forms: the type I receptor (IL-4Rα/γc) on hematopoietic cells and the type II receptor (IL-4Rα/IL-13Rα1) on non-hematopoietic cells.[10][11][12] The IL-4Rα subunit is the key signaling component for both IL-4 and IL-13.[12][13]
The canonical signaling cascade following IL-4 receptor engagement is the JAK-STAT pathway:
-
Receptor Activation and JAK Phosphorylation: IL-4 binding leads to the dimerization of the receptor subunits and the activation of associated Janus kinases (JAKs), primarily JAK1 and JAK3 for the type I receptor.[14]
-
STAT6 Activation: The activated JAKs phosphorylate tyrosine residues on the intracellular domain of IL-4Rα, creating docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6).[8][9][14][15] STAT6 is then phosphorylated, dimerizes, and translocates to the nucleus.[15][16]
-
GATA3 Upregulation: In the nucleus, STAT6 dimers bind to specific DNA sequences in the promoter region of the GATA3 gene, inducing its expression.[15][16] GATA3 is the master transcriptional regulator of Th2 cell differentiation.[8][15]
-
Th2 Cytokine Gene Expression: GATA3, in turn, promotes the expression of the signature Th2 cytokines, IL-4, IL-5, and IL-13, and also autoregulates its own expression, thus stabilizing the Th2 phenotype.[16]
While the IL-4/STAT6/GATA3 axis is central, other signaling pathways, including those involving STAT5, NFAT, NF-κB, and AP-1, also contribute to the complex transcriptional network governing Th2 differentiation.[8]
Mechanisms of IL-4 Inhibition
Several therapeutic strategies have been developed to block IL-4 signaling and thereby inhibit Th2-mediated inflammation.[1] These can be broadly categorized into monoclonal antibodies and small molecule inhibitors.[17]
Monoclonal Antibodies
Monoclonal antibodies are designed to specifically target either the IL-4 cytokine itself or its receptor.[17]
-
Anti-IL-4 Antibodies: These antibodies, such as pascolizumab, directly bind to and neutralize circulating IL-4, preventing it from interacting with its receptor.[1][13]
-
Anti-IL-4Rα Antibodies: This is a more common approach, with drugs like dupilumab. By targeting the IL-4Rα subunit, these antibodies block the signaling of both IL-4 and IL-13, as both cytokines utilize this receptor chain.[13][18] This dual inhibition is therapeutically advantageous as both cytokines have overlapping pro-inflammatory functions.[18]
Small Molecule Inhibitors
Small molecule inhibitors offer the potential for oral administration and can target intracellular components of the signaling pathway.
-
JAK Inhibitors: Although not specific to the IL-4 pathway, JAK inhibitors can block the signaling of multiple cytokines, including IL-4, by inhibiting the activity of JAKs.
-
STAT6 Degraders: A novel approach involves the development of small molecules that induce the degradation of STAT6, the key transcription factor in the IL-4 pathway. For example, KT-621 is an investigational oral degrader of STAT6.[19]
-
Direct IL-4 Small Molecule Inhibitors: Researchers are also developing small molecules, such as Nico-52, that can directly inhibit IL-4 function.[20]
Quantitative Data on IL-4 Inhibitors
The efficacy of IL-4 inhibitors has been demonstrated in numerous preclinical and clinical studies. The following tables summarize key quantitative data.
Table 1: Preclinical Data for IL-4 Inhibitors
| Compound | Target | Model System | Key Findings | Reference |
| Nico-52 | IL-4 | HEK-Blue cells, THP-1 cells, Ramos cells | Functional IL-4 inhibition; 10-fold more potent against IL-4 than IL-13. EC50 values: 3.56 µM (THP-1), 4.16 µM (Ramos). | [20] |
| CM310 | IL-4Rα | Ovalbumin-induced rat experimental allergic conjunctivitis (EAC) model | Alleviated conjunctival symptoms, decreased serum IgE, suppressed eosinophil infiltration and mast cell degranulation. | [21] |
| KT-621 | STAT6 | Preclinical models | Demonstrated full inhibition of the IL-4/IL-13 pathway in human cells with picomolar potency; equivalent or superior efficacy to dupilumab in multiple preclinical studies. | [19] |
Table 2: Clinical Data for Dupilumab (Anti-IL-4Rα)
| Disease | Clinical Trial | Key Efficacy Endpoint | Result | Reference |
| Atopic Dermatitis | Phase 3 | Significant reduction in skin lesions and improvement in quality of life. | Data not specified in provided abstracts. | [13] |
| Asthma | Phase 3 | Reduction in severe exacerbations and improved lung function. | Data not specified in provided abstracts. | [13] |
| Chronic Rhinosinusitis with Nasal Polyposis | Phase 3 | Reduction in nasal polyp size and improvement in symptoms. | Data not specified in provided abstracts. | [13] |
Note: Specific quantitative outcomes from clinical trials were not detailed in the provided search results. Further literature review would be required to populate this table with precise percentages, p-values, and confidence intervals.
Experimental Protocols for Studying Th2 Inflammation
Investigating the role of IL-4 and its inhibitors requires a range of in vitro and in vivo experimental models.
In Vitro Th2 Cell Differentiation and Analysis
This protocol describes the differentiation of naive CD4+ T cells into Th2 cells and subsequent analysis of cytokine production.
Materials:
-
Naive CD4+ T cells (isolated from human peripheral blood mononuclear cells (PBMCs) or mouse splenocytes)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin
-
Anti-CD3 and anti-CD28 antibodies (plate-bound or bead-conjugated)
-
Recombinant human or mouse IL-4
-
Recombinant human or mouse IL-2
-
Anti-IFN-γ neutralizing antibody
-
Cell stimulation cocktail (e.g., PMA and ionomycin)
-
Brefeldin A or Monensin (protein transport inhibitors)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-IL-4, anti-GATA3)
-
ELISA kits for IL-4, IL-5, and IL-13
Protocol:
-
Isolation of Naive CD4+ T cells: Isolate naive CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).
-
Cell Culture and Differentiation:
-
Culture naive CD4+ T cells in RPMI-1640 medium.
-
Stimulate the cells with anti-CD3 and anti-CD28 antibodies.
-
Add recombinant IL-4 (e.g., 10-20 ng/mL) and anti-IFN-γ antibody (to block Th1 differentiation).
-
Add recombinant IL-2 (e.g., 10 ng/mL) to support T cell proliferation.
-
Culture for 5-7 days.
-
-
Restimulation and Cytokine Analysis:
-
Restimulate the differentiated Th2 cells with a cell stimulation cocktail for 4-6 hours.
-
Add a protein transport inhibitor for the last 2-4 hours to allow intracellular cytokine accumulation.
-
-
Intracellular Cytokine Staining and Flow Cytometry:
-
Harvest the cells and stain for surface markers (e.g., CD4).
-
Fix and permeabilize the cells.
-
Stain for intracellular IL-4 and the transcription factor GATA3.
-
Analyze by flow cytometry to determine the percentage of IL-4+ and GATA3+ cells within the CD4+ population.
-
-
Cytokine Secretion Analysis (ELISA):
-
Alternatively, after restimulation (without protein transport inhibitor), collect the culture supernatant.
-
Measure the concentration of secreted IL-4, IL-5, and IL-13 using ELISA.
-
In Vivo Model of Allergic Airway Inflammation
This protocol describes a common mouse model used to study Th2-mediated asthma.
Materials:
-
Mice (e.g., BALB/c strain)
-
Ovalbumin (OVA)
-
Alum (adjuvant)
-
Phosphate-buffered saline (PBS)
-
Equipment for intraperitoneal injection and intranasal or aerosol challenge
-
Equipment for bronchoalveolar lavage (BAL)
-
Flow cytometer and antibodies for cell staining (e.g., anti-CD45, anti-Siglec-F for eosinophils)
-
ELISA kits for cytokines in BAL fluid
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal injection of OVA emulsified in alum.
-
-
Challenge:
-
On days 24, 25, and 26, challenge the sensitized mice with OVA via intranasal instillation or aerosol inhalation. Control mice are challenged with PBS.
-
-
Assessment of Airway Inflammation (Day 28):
-
Bronchoalveolar Lavage (BAL): Euthanize the mice and perform BAL by flushing the lungs with PBS.
-
Cellular Infiltration: Centrifuge the BAL fluid to collect cells. Perform a total cell count and a differential cell count (e.g., by flow cytometry or cytospin with staining) to quantify eosinophils and other inflammatory cells.
-
Cytokine Analysis: Measure the levels of IL-4, IL-5, and IL-13 in the BAL fluid supernatant by ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis to assess inflammatory cell infiltration and mucus production (e.g., with Periodic acid-Schiff stain).
-
Conclusion and Future Directions
The inhibition of IL-4 signaling represents a cornerstone in the treatment of Th2-mediated inflammatory diseases. The success of monoclonal antibodies targeting the IL-4Rα subunit has validated this pathway as a critical therapeutic target. The development of next-generation therapies, including small molecule inhibitors and protein degraders, holds the promise of oral administration and potentially broader efficacy.
Future research should focus on:
-
Biomarker Discovery: Identifying biomarkers to predict which patients will respond best to IL-4 pathway inhibition.
-
Long-term Safety: Evaluating the long-term safety profile of continuous IL-4 pathway blockade.
-
Combination Therapies: Exploring the potential of combining IL-4 inhibitors with other therapeutic agents to achieve synergistic effects.
-
Understanding Non-canonical Pathways: Further elucidating the role of IL-4-independent mechanisms of Th2 inflammation to identify novel therapeutic targets.
A deeper understanding of the intricate molecular and cellular events governed by IL-4 will continue to drive the development of more effective and personalized treatments for a wide range of debilitating inflammatory conditions.
References
- 1. Type 2 inflammation - Wikipedia [en.wikipedia.org]
- 2. The Role of Type 2 Inflammation in the Pathogenesis of Asthma Exacerbations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Conventional and pathogenic Th2 cells in inflammation, tissue repair, and fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Th2 cytokines and asthma — Interleukin-4: its role in the pathogenesis of asthma, and targeting it for asthma treatment with interleukin-4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Th2 cytokines and asthma. Interleukin-4: its role in the pathogenesis of asthma, and targeting it for asthma treatment with interleukin-4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. catalog.data.gov [catalog.data.gov]
- 7. researchgate.net [researchgate.net]
- 8. T helper 2 (Th2) cell differentiation, type 2 innate lymphoid cell (ILC2) development and regulation of interleukin-4 (IL-4) and IL-13 production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. IL-4 Signaling Pathways: R&D Systems [rndsystems.com]
- 11. Control of IL-4 expression in T helper 1 and 2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | The Regulatory Effects of Interleukin-4 Receptor Signaling on Neutrophils in Type 2 Immune Responses [frontiersin.org]
- 13. dovepress.com [dovepress.com]
- 14. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
- 15. researchgate.net [researchgate.net]
- 16. The differential expression of IL-4 and IL-13 and its impact on type-2 Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. scbt.com [scbt.com]
- 18. tandfonline.com [tandfonline.com]
- 19. kymeratx.com [kymeratx.com]
- 20. Preclinical data on the first small-molecule inhibitor of IL-4 presented | BioWorld [bioworld.com]
- 21. Blocking Th2 Signaling Pathway Alleviates the Clinical Symptoms and Inflammation in Allergic Conjunctivitis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Target of "IL-4-inhibitor-1"
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the pathogenesis of Type 2 inflammatory diseases, including allergic asthma and atopic dermatitis. Its signaling cascade is a key target for therapeutic intervention. This technical guide provides a comprehensive overview of the molecular target of "IL-4-inhibitor-1," a pioneering small-molecule inhibitor of the IL-4 pathway. We delve into the specifics of its interaction with IL-4, compare its activity with other IL-4 inhibitors, and provide detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and drug development professionals working on the modulation of IL-4 signaling.
Introduction to Interleukin-4 and its Signaling Pathway
Interleukin-4 is a key cytokine that drives the differentiation of naive T helper (Th0) cells into Th2 cells.[1] Th2 cells, along with mast cells, basophils, and eosinophils, are the primary producers of IL-4, creating a positive feedback loop that amplifies the Type 2 inflammatory response. IL-4 exerts its biological effects by binding to two distinct receptor complexes:
-
Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). This receptor is primarily found on hematopoietic cells and exclusively binds IL-4.
-
Type II Receptor: Composed of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor is expressed on a wider range of cells, including non-hematopoietic cells, and can bind both IL-4 and IL-13.
Upon ligand binding, the receptor chains dimerize, activating Janus kinases (JAKs), specifically JAK1 and JAK3 for the Type I receptor, and JAK1 and TYK2 for the Type II receptor. This activation leads to the phosphorylation of specific tyrosine residues on the intracellular domain of IL-4Rα, creating docking sites for Signal Transducer and Activator of Transcription 6 (STAT6). Recruited STAT6 is then phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and subsequent regulation of target gene expression. Key outcomes of IL-4 signaling include B-cell proliferation and class switching to IgE, as well as the upregulation of MHC class II.[1]
"this compound": A First-in-Class Small-Molecule Inhibitor
"this compound" is an experimental drug that represents the first small molecule identified to directly interfere with the binding of IL-4 to its receptor.[2] Its discovery marked a significant step towards the development of orally bioavailable drugs for Type 2 inflammatory conditions, offering a potential alternative to monoclonal antibody therapies.
Molecular Target and Mechanism of Action
The primary molecular target of "this compound" is the cytokine Interleukin-4 . It functions by binding directly to IL-4, thereby preventing its interaction with the IL-4Rα subunit of its receptor complexes. This blockade of the initial ligand-receptor binding event effectively abrogates the downstream signaling cascade, most notably the phosphorylation of STAT6.[3] "this compound" features a nicotinonitrile scaffold and has been shown to disrupt Type II IL-4 signaling.[3] While it inhibits IL-4, its effect on IL-13 signaling remains less clear, though it has been shown to be selective for IL-4 over IL-13.[2]
Quantitative Data and Comparative Analysis
A critical aspect of drug development is the quantitative characterization of a compound's potency and affinity. The following table summarizes the available quantitative data for "this compound" and provides a comparison with other notable IL-4 pathway inhibitors.
| Inhibitor | Type | Molecular Target | Binding Affinity (Kd) | IC50 / EC50 |
| This compound | Small Molecule | IL-4 | 1.8 µM | EC50 (IL-4 inhibition): 1.81 µMEC50 (pSTAT6 inhibition): 3.1 µMEC50 (IL-13 inhibition): 18.2 µM |
| Dupilumab | Monoclonal Antibody | IL-4Rα | 33 pM (monomeric IL-4Rα)12 pM (dimeric IL-4Rα) | Not explicitly found, but high affinity is well-established. |
| Pascolizumab | Monoclonal Antibody | IL-4 | 59 pM | IC50 (IL-4/IL-4R binding): ~10 nM |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of IL-4 inhibitors.
STAT6 Phosphorylation Assay via Western Blot
This protocol details the steps to assess the inhibitory effect of a compound on IL-4-induced STAT6 phosphorylation in a cellular context.
Materials:
-
Cell line expressing IL-4 receptors (e.g., THP-1 monocytes)
-
Recombinant human IL-4
-
Test inhibitor (e.g., "this compound")
-
Cell lysis buffer (RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total-STAT6
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours prior to treatment.
-
Pre-incubate cells with the test inhibitor at various concentrations for 1-2 hours.
-
Stimulate the cells with a predetermined concentration of recombinant human IL-4 (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts and prepare samples for SDS-PAGE.
-
Separate the proteins by gel electrophoresis and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-STAT6 signal to the total STAT6 signal to account for loading differences.
-
Plot the normalized signal against the inhibitor concentration to determine the EC50.
-
Competitive IL-4 / IL-4Rα Binding Assay
This protocol describes a competitive binding assay to determine the ability of an inhibitor to block the interaction between IL-4 and its receptor.
Materials:
-
Recombinant human IL-4Rα
-
Biotinylated recombinant human IL-4
-
Streptavidin-coated microplates
-
Test inhibitor (e.g., "this compound")
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
HRP-conjugated anti-human IL-4 antibody
-
TMB substrate and stop solution
-
Microplate reader
Procedure:
-
Plate Coating:
-
Coat the wells of a streptavidin-coated microplate with biotinylated IL-4. Incubate and then wash the wells.
-
-
Competitive Binding:
-
Prepare serial dilutions of the test inhibitor.
-
In a separate plate, pre-incubate a fixed concentration of recombinant IL-4Rα with the various concentrations of the inhibitor for 1-2 hours.
-
Transfer the inhibitor/IL-4Rα mixtures to the IL-4-coated plate. Incubate to allow binding.
-
-
Detection:
-
Wash the plate to remove unbound components.
-
Add an HRP-conjugated anti-human IL-4Rα antibody to each well and incubate.
-
Wash the plate and add TMB substrate.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm.
-
-
Data Analysis:
-
The signal will be inversely proportional to the binding of IL-4Rα to the plate-bound IL-4.
-
Plot the absorbance against the inhibitor concentration to determine the IC50.
-
Visualizations
IL-4 Signaling Pathway
Caption: IL-4 Signaling Pathway and the inhibitory action of "this compound".
Experimental Workflow for STAT6 Phosphorylation Assay
Caption: Workflow for assessing STAT6 phosphorylation via Western Blot.
Conclusion
"this compound" stands as a significant milestone in the pursuit of small-molecule therapeutics for Type 2 inflammatory diseases. Its direct targeting of IL-4 provides a clear mechanism for inhibiting a key driver of these conditions. While its potency may not be sufficient for clinical use, the foundational research and methodologies associated with its characterization have paved the way for the development of more advanced IL-4 pathway inhibitors. The data and protocols presented in this guide offer a robust framework for the continued exploration and development of novel therapies targeting IL-4.
References
The Critical Axis of IL-4 Inhibition and STAT6 Phosphorylation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the pathogenesis of type 2 inflammatory diseases, including atopic dermatitis and asthma. Its signaling cascade is predominantly mediated through the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). Consequently, the inhibition of IL-4 and the subsequent blockade of STAT6 phosphorylation have emerged as a pivotal strategy in the development of novel therapeutics. This technical guide provides an in-depth overview of the IL-4/STAT6 signaling axis, the mechanism of action of IL-4 inhibitors, and detailed experimental protocols for assessing the inhibition of STAT6 phosphorylation. Quantitative data from studies on various IL-4 pathway inhibitors are presented to offer a comparative perspective on their efficacy.
The IL-4/STAT6 Signaling Pathway
Interleukin-4 exerts its biological effects by binding to a receptor complex, which can be one of two types. The type I receptor, found primarily on hematopoietic cells, is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc).[1] The type II receptor, present on both hematopoietic and non-hematopoietic cells, consists of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This shared receptor subunit allows for signaling by both IL-4 and Interleukin-13 (IL-13), a cytokine with overlapping functions.
Upon ligand binding, the receptor chains dimerize, leading to the activation of associated Janus kinases (JAKs). Specifically, JAK1 and JAK3 are activated by the type I receptor, while JAK1 and TYK2 are activated by the type II receptor.[1] These activated JAKs then phosphorylate specific tyrosine residues on the intracellular domain of IL-4Rα.
The phosphorylated tyrosine residues serve as docking sites for the SH2 domain of STAT6. Once recruited to the receptor complex, STAT6 is itself phosphorylated by the JAKs at a specific tyrosine residue (Tyr641).[2] This phosphorylation event is a critical activation step, inducing the dimerization of STAT6 molecules. The STAT6 dimers then translocate to the nucleus, where they bind to specific DNA sequences in the promoter regions of target genes, thereby modulating their transcription.[3] Genes regulated by STAT6 are central to the inflammatory response and include those involved in B-cell proliferation, immunoglobulin class switching to IgE, and the differentiation of T helper 2 (Th2) cells.[1]
Signaling Pathway Diagram
Caption: IL-4 binding to its receptor activates JAKs, leading to STAT6 phosphorylation, dimerization, and nuclear translocation to regulate gene expression.
Mechanism of Action of IL-4 Inhibitors
The primary strategy for inhibiting the IL-4 signaling pathway is to prevent the interaction between IL-4 and its receptor, IL-4Rα. This can be achieved through various therapeutic modalities, including monoclonal antibodies and small molecule inhibitors.
-
Monoclonal Antibodies: These are the most clinically advanced IL-4 inhibitors. For instance, dupilumab is a human monoclonal antibody that specifically binds to the IL-4Rα subunit.[4] By occupying this subunit, it blocks the binding of both IL-4 and IL-13, effectively inhibiting the signaling through both type I and type II receptors.[4] Other monoclonal antibodies, such as lebrikizumab and tralokinumab, target the IL-13 cytokine directly, which also signals through the type II receptor and activates STAT6.[5][6]
-
Small Molecule Inhibitors: The development of small molecule inhibitors that can disrupt the protein-protein interaction between IL-4 and its receptor is an area of active research.[7] "IL-4-inhibitor-1" is an experimental small molecule designed to interfere with this binding.[8] Such inhibitors offer the potential for oral administration, providing a significant advantage over the injectable monoclonal antibodies.
-
STAT6 Degraders: A newer approach involves the development of molecules that induce the degradation of STAT6 itself. KT-621 is an example of an oral STAT6 degrader that has shown promise in early clinical trials for atopic dermatitis. By targeting the downstream transcription factor, this approach aims to completely shut down IL-4 and IL-13 signaling.
Inhibitor Mechanism Diagram
Caption: IL-4 inhibitors block the binding of IL-4 to its receptor, thereby preventing STAT6 phosphorylation and downstream inflammatory effects.
Quantitative Data on STAT6 Phosphorylation Inhibition
The efficacy of IL-4 pathway inhibitors is often quantified by their ability to reduce IL-4-induced STAT6 phosphorylation in cellular assays. The half-maximal effective concentration (EC₅₀) or inhibitory concentration (IC₅₀) are common metrics used for comparison.
| Inhibitor/Compound | Type | Assay System | Target | Potency (EC₅₀/IC₅₀) | Reference |
| This compound | Small Molecule | Cellular Assay | IL-4 | EC₅₀: 1.81 µM (IL-4 binding) | |
| pSTAT6 | EC₅₀: 3.1 µM | ||||
| Nico-52 | Small Molecule | THP-1 cells | IL-4 | EC₅₀: 3.56 µM | |
| Ramos cells | IL-4 | EC₅₀: 4.16 µM | |||
| AS1517499 | Small Molecule | Cell-free Assay | STAT6 | IC₅₀: 21 nM | |
| Th2 Differentiation | IL-4 induced | IC₅₀: 2.3 nM | |||
| Parthenolide | Sesquiterpene Lactone | Luciferase Reporter Assay | STAT6-responsive elements | IC₅₀: 5.11 ± 0.67 µM | |
| PF-956980 | JAK3 Inhibitor | CLL cells | STAT6 phosphorylation | ~100-200 nM |
Experimental Protocols for Measuring STAT6 Phosphorylation
Several robust methods are available to quantify the phosphorylation of STAT6 in response to IL-4 and its inhibition. The choice of method often depends on the required throughput, sensitivity, and the specific experimental question.
Western Blotting for Phospho-STAT6 (Tyr641)
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample.
Objective: To determine the effect of an IL-4 inhibitor on the level of phosphorylated STAT6 (pSTAT6) in cell lysates.
Materials:
-
Cell culture reagents
-
IL-4 (e.g., recombinant human IL-4)
-
IL-4 inhibitor (e.g., this compound)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-STAT6 (Tyr641) and Mouse anti-total-STAT6
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
Enhanced Chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment:
-
Plate cells at a desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the IL-4 inhibitor (and a vehicle control) for a specified time (e.g., 1-2 hours).
-
Stimulate the cells with IL-4 (e.g., 10-20 ng/mL) for a short period (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Aspirate the media and wash the cells once with ice-cold PBS.
-
Add supplemented RIPA buffer to each well and incubate on ice for 10-15 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein amounts for each sample and prepare them with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSTAT6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated anti-rabbit IgG secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an ECL substrate and an imaging system.
-
To normalize for protein loading, the membrane can be stripped and re-probed with an anti-total-STAT6 antibody or an antibody against a housekeeping protein like GAPDH or β-actin.
-
In-Cell ELISA for Phospho-STAT6 (Tyr641)
In-Cell ELISA is a high-throughput method for measuring protein levels and post-translational modifications directly in cultured cells, eliminating the need for cell lysis and protein quantification.
Objective: To quantify the relative amount of pSTAT6 in adherent cells following treatment with an IL-4 inhibitor.
Materials:
-
96-well tissue culture plate
-
Cell culture reagents, IL-4, and IL-4 inhibitor
-
Fixing solution (e.g., 4% formaldehyde (B43269) in PBS)
-
Quenching buffer (e.g., PBS with 1% H₂O₂)
-
Blocking solution
-
Primary antibodies: Rabbit anti-phospho-STAT6 (Tyr641) and Mouse anti-total-STAT6
-
HRP-conjugated secondary antibodies: anti-rabbit IgG and anti-mouse IgG
-
TMB substrate solution
-
Stop solution (e.g., 1 M H₂SO₄)
-
Plate reader
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells (e.g., 30,000 cells/well) into a 96-well plate and incubate overnight.
-
Treat the cells with the IL-4 inhibitor and stimulate with IL-4 as described for Western blotting.
-
-
Fixing and Permeabilization:
-
Fix the cells by adding the fixing solution and incubating for 20 minutes at room temperature.
-
Wash the wells and add quenching buffer for 20 minutes.
-
Wash again and add blocking solution for 1 hour.
-
-
Antibody Incubation:
-
Incubate the wells with the primary anti-pSTAT6 antibody (in separate wells, use anti-total-STAT6 for normalization) for 2 hours at room temperature.
-
Wash the wells and add the appropriate HRP-conjugated secondary antibody for 1 hour.
-
-
Detection:
-
Wash the wells and add the TMB substrate. Incubate in the dark until a blue color develops.
-
Add the stop solution to each well.
-
Measure the absorbance at 450 nm using a plate reader.
-
The pSTAT6 signal can be normalized to the total STAT6 signal.
-
Experimental Workflow Diagram
Caption: A generalized workflow for assessing the inhibition of IL-4-induced STAT6 phosphorylation using either Western blotting or In-Cell ELISA.
Conclusion
The inhibition of IL-4-mediated STAT6 phosphorylation is a validated and highly promising strategy for the treatment of a range of inflammatory and allergic diseases. Understanding the intricacies of the IL-4/STAT6 signaling pathway and the mechanisms of various inhibitors is crucial for the development of more effective and specific therapeutics. The experimental protocols detailed in this guide provide a framework for the robust evaluation of novel IL-4 pathway inhibitors in a research and drug development setting. As our understanding of this critical axis deepens, so too will our ability to design next-generation therapies that can offer significant clinical benefits to patients.
References
- 1. Interleukin-4-induced transcriptional activation by stat6 involves multiple serine/threonine kinase pathways and serine phosphorylation of stat6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Phytochemical inhibition of interleukin-4-activated Stat6 and expression of VCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Binding Affinity of a Small-Molecule Inhibitor to the Interleukin-4 Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of a novel small-molecule inhibitor, designated as compound 52 (also known as Nico-52), to its target, the cytokine Interleukin-4 (IL-4). By binding to IL-4, this inhibitor allosterically prevents the cytokine from engaging its receptor, the Interleukin-4 Receptor (IL-4R), thereby disrupting downstream signaling pathways implicated in various inflammatory and allergic diseases. This document details the quantitative binding characteristics, the experimental methodologies used for their determination, and the key signaling pathways involved.
Quantitative Binding Affinity Data
The binding affinity of compound 52 for IL-4 has been quantitatively assessed using biophysical and cell-based assays. The key parameters are summarized in the table below.[1]
| Parameter | Value (µM) | Method | Target | Description |
| Kd | 1.80 | Surface Plasmon Resonance (SPR) | IL-4 | The equilibrium dissociation constant, a measure of the binding affinity between compound 52 and IL-4. A lower Kd value indicates a higher binding affinity. |
| EC50 | 3.1 | STAT6 Phosphorylation Assay (THP-1 cells) | IL-4 Signaling | The half-maximal effective concentration, representing the concentration of compound 52 required to inhibit 50% of the IL-4-induced STAT6 phosphorylation in a cellular context. |
| EC50 | 1.81 | Reporter Assay (HEK-Blue IL-4/IL-13 cells) | IL-4 Signaling | The half-maximal effective concentration in a reporter cell line, indicating the potency of the inhibitor in a different cellular model.[1] |
| EC50 | 18.2 | Reporter Assay (HEK-Blue IL-4/IL-13 cells) | IL-13 Signaling | The half-maximal effective concentration for inhibiting IL-13, a related cytokine that also utilizes the IL-4 receptor. This demonstrates a 10-fold selectivity for IL-4 over IL-13.[1] |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize the binding affinity and functional inhibition of compound 52.
Surface Plasmon Resonance (SPR) for Kd Determination
This protocol outlines the procedure for measuring the direct binding of compound 52 to IL-4 using SPR.[1]
Objective: To determine the equilibrium dissociation constant (Kd) of the inhibitor-cytokine interaction.
Materials:
-
Biotinylated IL-4
-
Compound 52
-
Streptavidin-coated sensor chip
-
SPR instrument (e.g., Biacore)
-
Running buffer (e.g., PBS with 0.05% Tween 20)
Procedure:
-
Immobilization of Ligand: Biotinylated IL-4 is immobilized on a streptavidin-coated sensor chip.
-
Analyte Preparation: A series of concentrations of compound 52 are prepared in the running buffer.
-
Binding Analysis: The different concentrations of compound 52 are injected over the sensor chip surface. The association and dissociation of the analyte are monitored in real-time by detecting changes in the refractive index at the chip surface.
-
Data Analysis: The resulting sensorgrams are analyzed to determine the association rate constant (kon) and the dissociation rate constant (koff). The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon. Steady-state affinity analysis is performed by plotting the response at equilibrium against the analyte concentration.[1]
Workflow Diagram:
Cellular STAT6 Phosphorylation Assay for EC50 Determination
This protocol describes a cell-based assay to measure the functional inhibition of IL-4 signaling by compound 52.[2]
Objective: To determine the half-maximal effective concentration (EC50) of the inhibitor in a cellular context.
Materials:
-
THP-1 cells (human monocytic cell line)
-
Recombinant human IL-4
-
Compound 52
-
Cell lysis buffer
-
Antibodies: anti-phospho-STAT6 (pSTAT6) and anti-total-STAT6
-
Western blotting reagents and equipment or Immunofluorescence reagents and microscope
Procedure:
-
Cell Culture and Treatment: THP-1 cells are cultured and then treated with a constant concentration of IL-4 pre-incubated with a range of concentrations of compound 52.
-
Cell Lysis: After a defined incubation period, the cells are lysed to release cellular proteins.
-
Protein Quantification: The total protein concentration in each lysate is determined to ensure equal loading for subsequent analysis.
-
Western Blot Analysis:
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies against pSTAT6 and total STAT6, followed by secondary antibodies.
-
The protein bands are visualized and quantified. The ratio of pSTAT6 to total STAT6 is calculated.
-
-
Immunofluorescence Analysis:
-
Treated cells are fixed, permeabilized, and stained with an antibody against pSTAT6.
-
The localization and intensity of the pSTAT6 signal are visualized and quantified using fluorescence microscopy.
-
-
Data Analysis: The percentage of inhibition of STAT6 phosphorylation is plotted against the concentration of compound 52. The EC50 value is determined by fitting the data to a dose-response curve.[2]
Workflow Diagram:
IL-4 Signaling Pathway
Interleukin-4 mediates its effects by binding to the IL-4 receptor, which can exist in two forms: Type I and Type II. The binding of IL-4 to its receptor initiates a signaling cascade, primarily through the JAK-STAT pathway, leading to the transcription of target genes involved in the immune response.
Signaling Pathway Diagram:
References
The Impact of IL-4-inhibitor-1 on Cytokine Production: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the differentiation of T helper 2 (Th2) cells and the subsequent production of a cascade of cytokines central to allergic inflammation and other immune responses. Consequently, the inhibition of the IL-4 signaling pathway presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of the effects of IL-4-inhibitor-1, a novel small molecule inhibitor, on cytokine production. While specific quantitative data on the modulation of a broad spectrum of cytokines by this compound is emerging, this document consolidates the currently available information on its mechanism of action and provides detailed experimental protocols for assessing the impact of IL-4 inhibitors on cytokine profiles. Furthermore, this guide presents key signaling pathways and experimental workflows in a clear, visual format to facilitate a deeper understanding of the science.
Introduction to IL-4 and its Inhibition
Interleukin-4 is a key cytokine in the development of allergic inflammation.[1] It is produced by various immune cells, including T cells, mast cells, and eosinophils.[2] IL-4 exerts its effects by binding to two types of receptor complexes: the type I receptor, found on hematopoietic cells, and the type II receptor, present on non-hematopoietic cells.[2] Both receptor types utilize the IL-4 receptor alpha (IL-4Rα) chain. Upon IL-4 binding, a signaling cascade is initiated, predominantly through the Janus kinase/signal transducer and activator of transcription 6 (JAK/STAT6) pathway.[3][4] This pathway is crucial for the differentiation of naive T helper cells into Th2 cells, which in turn produce a range of cytokines including IL-4, IL-5, and IL-13.[1][4]
Given its central role in Th2-mediated inflammation, inhibiting the IL-4 pathway is a key therapeutic goal. "this compound" (also known as compound 52) is an experimental small molecule drug designed to interfere with the binding of IL-4 to its receptor, thereby blocking its biological activity.[5] While it is one of the first small-molecule inhibitors of IL-4, its development is still in the early stages, and comprehensive data on its effects on the production of a wide array of cytokines are not yet publicly available.[5]
Mechanism of Action of this compound
This compound functions by directly targeting the interaction between IL-4 and its receptor.[5] By blocking this initial step, it prevents the downstream signaling events that lead to the expression of IL-4-responsive genes. The primary known effect of this inhibition is the reduction of STAT6 phosphorylation, a critical step in the activation of the IL-4 signaling pathway.
Quantitative Data on the Effects of IL-4 Inhibition
As of this writing, specific quantitative data detailing the effect of this compound on the production of a broad panel of cytokines from primary immune cells is not available in the peer-reviewed literature. The initial characterization of this compound focused on its ability to inhibit the direct downstream signaling of the IL-4 receptor.
Table 1: Known Effects of this compound on IL-4 Signaling
| Cell Line | Assay | Endpoint Measured | Reported EC50/IC50 | Reference |
| HEK-Blue™ IL-4/IL-13 | SEAP Reporter Assay | IL-4-induced SEAP production | 1.81 µM | [6][7] |
| THP-1 | Western Blot | IL-4-induced pSTAT6 levels | 3.1 µM | [6] |
EC50: Half maximal effective concentration. Data is derived from in vitro cell-based assays.
To illustrate the expected effects of IL-4 pathway inhibition on cytokine production, the following table presents representative data from studies on Dupilumab, a monoclonal antibody that blocks the IL-4Rα subunit and thus inhibits both IL-4 and IL-13 signaling.
Table 2: Representative Effects of IL-4Rα Blockade on Th2 Cytokine Production (Illustrative)
| Cytokine | Cell Type | Treatment | Fold Change vs. Control |
| IL-5 | Th2 polarized CD4+ T cells | Dupilumab | ↓ |
| IL-13 | Th2 polarized CD4+ T cells | Dupilumab | ↓ |
| TARC/CCL17 | Human Keratinocytes | Dupilumab | ↓ |
| Eotaxin-3/CCL26 | Human Keratinocytes | Dupilumab | ↓ |
This table is for illustrative purposes to show the expected downstream effects of IL-4 pathway inhibition and does not represent data from studies on this compound.
Detailed Experimental Protocols
To assess the effect of this compound or other IL-4 inhibitors on cytokine production, several robust methods can be employed. Below are detailed protocols for two widely used techniques.
Protocol 1: Multiplex Cytokine Analysis of Cell Culture Supernatants using Luminex Assay
This protocol describes the measurement of multiple cytokines secreted by peripheral blood mononuclear cells (PBMCs) following stimulation and treatment with an IL-4 inhibitor.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Phytohemagglutinin (PHA) or other relevant stimulus
-
This compound or other IL-4 inhibitor
-
96-well cell culture plates
-
Luminex multiplex cytokine assay kit (e.g., Milliplex MAP Human Cytokine/Chemokine Panel)
-
Luminex 200 or equivalent instrument
Procedure:
-
PBMC Isolation and Culture:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Wash the cells twice with PBS and resuspend in complete RPMI-1640 medium.
-
Plate the cells at a density of 1 x 10^6 cells/well in a 96-well plate.
-
-
Cell Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the desired concentrations of the inhibitor to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 1-2 hours at 37°C, 5% CO2.
-
-
Cell Stimulation:
-
Prepare the stimulating agent (e.g., PHA at 5 µg/mL).
-
Add the stimulus to the appropriate wells. Include an unstimulated control.
-
Incubate the plate for 24-48 hours at 37°C, 5% CO2.
-
-
Supernatant Collection:
-
Centrifuge the plate at 400 x g for 5 minutes.
-
Carefully collect the supernatant from each well without disturbing the cell pellet.
-
Store the supernatants at -80°C until analysis.
-
-
Luminex Assay:
-
Thaw the supernatants on ice.
-
Perform the Luminex assay according to the manufacturer's protocol. This typically involves:
-
Addition of antibody-coupled magnetic beads to the wells of a 96-well filter plate.
-
Washing the beads.
-
Addition of standards and samples (supernatants) to the wells.
-
Incubation to allow cytokine binding to the beads.
-
Addition of a biotinylated detection antibody cocktail.
-
Incubation to allow the detection antibody to bind to the captured cytokine.
-
Addition of streptavidin-phycoerythrin (SAPE).
-
Incubation to allow SAPE to bind to the biotinylated detection antibody.
-
Washing the beads to remove unbound reagents.
-
Resuspending the beads in sheath fluid.
-
Acquiring the data on a Luminex instrument.
-
-
-
Data Analysis:
-
Use the Luminex software to calculate the concentration of each cytokine in the samples based on the standard curves.
-
Compare the cytokine concentrations between the different treatment groups.
-
Protocol 2: Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification of cytokine-producing cells at a single-cell level.
Materials:
-
Isolated immune cells (e.g., CD4+ T cells)
-
Cell stimulation reagents (e.g., PMA and Ionomycin)
-
Protein transport inhibitor (e.g., Brefeldin A or Monensin)
-
This compound or other IL-4 inhibitor
-
Fixable viability dye
-
Antibodies for surface markers (e.g., CD3, CD4)
-
Fixation/Permeabilization buffer
-
Antibodies for intracellular cytokines (e.g., anti-IL-4, anti-IL-5, anti-IL-13)
-
Flow cytometer
Procedure:
-
Cell Culture and Treatment:
-
Culture the cells in appropriate medium.
-
Treat the cells with the IL-4 inhibitor or vehicle control for the desired time.
-
-
Cell Stimulation:
-
Stimulate the cells with PMA (50 ng/mL) and Ionomycin (1 µg/mL) for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A at 10 µg/mL). This traps the cytokines inside the cells.
-
-
Surface Staining:
-
Harvest the cells and wash with PBS.
-
Stain with a fixable viability dye to exclude dead cells from the analysis.
-
Stain with fluorescently-labeled antibodies against cell surface markers for 20-30 minutes on ice.
-
-
Fixation and Permeabilization:
-
Wash the cells to remove unbound surface antibodies.
-
Fix the cells with a fixation buffer (e.g., 2-4% paraformaldehyde) for 20 minutes at room temperature.
-
Wash the cells and then permeabilize with a permeabilization buffer (e.g., containing saponin (B1150181) or mild detergent).
-
-
Intracellular Staining:
-
Add the fluorescently-labeled anti-cytokine antibodies to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Wash the cells to remove unbound intracellular antibodies.
-
Resuspend the cells in staining buffer.
-
Acquire the data on a flow cytometer.
-
-
Data Analysis:
-
Use flow cytometry analysis software to gate on the cell population of interest (e.g., live, CD3+, CD4+ T cells).
-
Quantify the percentage of cells expressing each cytokine and the mean fluorescence intensity (MFI) of the cytokine staining.
-
Compare the results between the different treatment groups.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in IL-4 signaling and the methods to study them is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).
Conclusion
This compound represents a promising early-stage small molecule for the targeted therapy of IL-4-mediated diseases. While its direct inhibitory effect on the IL-4 signaling pathway has been demonstrated, further studies are required to fully characterize its impact on the broader cytokine network. The experimental protocols detailed in this guide provide a robust framework for researchers to conduct such investigations. The continued development and characterization of this compound and similar molecules will be crucial in advancing our therapeutic arsenal (B13267) against allergic and inflammatory conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Luminex cytokine profiling assay [bio-protocol.org]
- 3. Optimization and evaluation of Luminex performance with supernatants of antigen-stimulated peripheral blood mononuclear cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of intracellular cytokines by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cbdm.hms.harvard.edu [cbdm.hms.harvard.edu]
- 7. resources.revvity.com [resources.revvity.com]
early discovery of novel IL-4 inhibitors
An In-depth Technical Guide to the Early Discovery of Novel Interleukin-4 (IL-4) Inhibitors
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of type 2 inflammatory responses. It plays a critical role in the differentiation of T helper 2 (Th2) cells, immunoglobulin class switching to IgE in B cells, and the activation of various cells involved in allergic inflammation, such as mast cells and eosinophils.[1] Dysregulation of the IL-4 signaling pathway is a key driver in the pathogenesis of numerous allergic and atopic conditions, including asthma, atopic dermatitis, and allergic rhinitis.[2][3] Consequently, inhibiting the IL-4 pathway has become a major focus for therapeutic intervention.
This guide provides a technical overview of the core strategies and methodologies employed in the early discovery and characterization of novel IL-4 inhibitors. It is intended for researchers, scientists, and drug development professionals engaged in immunology and drug discovery. The document covers the IL-4 signaling cascade, diverse inhibitory strategies, detailed experimental protocols for inhibitor characterization, and quantitative data for key compounds.
The Interleukin-4 Signaling Pathway
IL-4 initiates its signaling cascade by binding to one of two receptor complexes.[1]
-
Type I Receptor: Expressed on hematopoietic cells, it consists of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). This receptor is specific to IL-4.[1][4]
-
Type II Receptor: Found on non-hematopoietic cells, it comprises IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This complex can be activated by both IL-4 and IL-13.[1][5]
Upon cytokine binding, the receptor-associated Janus kinases (JAKs), primarily JAK1 and JAK3 for the Type I receptor, become activated and phosphorylate specific tyrosine residues on the intracellular domain of IL-4Rα.[6] These phosphorylated sites serve as docking stations for the Signal Transducer and Activator of Transcription 6 (STAT6).[2] Recruited STAT6 is then phosphorylated by the JAKs, leading to its dimerization, translocation into the nucleus, and subsequent binding to specific DNA response elements to regulate the transcription of target genes responsible for the hallmarks of allergic inflammation.[6][7]
Strategies for IL-4 Pathway Inhibition
The focuses on several key intervention points within the signaling pathway. These can be broadly categorized into biologics (monoclonal antibodies, recombinant proteins) and small molecules.
-
Targeting the IL-4 Cytokine: Monoclonal antibodies can be developed to directly bind to and neutralize circulating IL-4, preventing it from engaging with its receptor.
-
Targeting the IL-4 Receptor (IL-4Rα): This is a highly validated approach. Inhibitors, typically monoclonal antibodies, bind to the IL-4Rα subunit, thereby blocking the binding of both IL-4 and IL-13.[3][8] This dual inhibition is considered advantageous due to the overlapping functions of these two cytokines in allergic diseases.[9]
-
Targeting Downstream Signaling Molecules: Small molecules are being developed to inhibit key intracellular components of the pathway, most notably STAT6.[10] These inhibitors aim to prevent the phosphorylation, dimerization, or DNA binding of STAT6, thus halting the transcriptional response.[11][12]
-
Direct Small Molecule IL-4 Binders: A newer strategy involves the discovery of small molecules that bind directly to the IL-4 cytokine, disrupting its interaction with the receptor.[13][14]
Quantitative Data on Novel IL-4 Inhibitors
The following table summarizes quantitative data for representative IL-4 pathway inhibitors from different classes, illustrating the potency and binding affinities achieved during early-stage discovery and development.
| Inhibitor Name/Class | Type | Target | Assay | Value | Reference |
| AS-1517499 | Small Molecule | STAT6 | STAT6 Inhibition | IC50 = 21 nM | [10][12] |
| Th2 Differentiation | IL-4 Production | IC50 = 2.3 nM | [10] | ||
| Nicotinonitrile Scaffold | Small Molecule | IL-4 Cytokine | Surface Plasmon Resonance (SPR) | Kd = 1.8 µM | [15] |
| STAT6 Phosphorylation | Cellular Activity | EC50 = 3.1 µM | [15] | ||
| DHP-14-AB | De Novo Protein | IL-4Rα | IL-4 Competition | IC50 = 27 µM | [16] |
| Dupilumab | Monoclonal Ab | IL-4Rα | IL-4/IL-13 Blockade | Approved Drug | [3][8] |
| Pascolizumab | Monoclonal Ab | IL-4 Cytokine | IL-4 Neutralization | Stalled in trials | [3][9][17] |
| Pitrakinra | Recombinant Protein | IL-4Rα | IL-4/IL-13 Competition | Limited efficacy in trials | [3][8] |
Key Experimental Protocols
The discovery and validation of novel IL-4 inhibitors rely on a suite of biochemical, biophysical, and cell-based assays. Detailed methodologies for three critical experiments are provided below.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the real-time binding kinetics and affinity between an inhibitor and its target.[18] It provides association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).[19][20]
Methodology:
-
Chip Preparation and Ligand Immobilization:
-
A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
The target protein (ligand, e.g., recombinant human IL-4Rα or IL-4) is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated surface until the desired immobilization level is reached.
-
The surface is then deactivated by injecting ethanolamine-HCl. A reference flow cell is typically prepared in parallel without the ligand to allow for reference subtraction.
-
-
Binding Analysis:
-
The inhibitor (analyte) is prepared in a series of concentrations (e.g., 0.1 nM to 1 µM) in a running buffer (e.g., HBS-EP+).
-
Each concentration is injected over the ligand and reference surfaces for a defined period (e.g., 180 seconds) to monitor association, followed by a flow of running buffer to monitor dissociation (e.g., 300 seconds).[21]
-
-
Regeneration:
-
Between each analyte injection, the sensor surface is regenerated by injecting a pulse of a harsh solution (e.g., 10 mM glycine-HCl, pH 1.5) to remove all bound analyte without denaturing the immobilized ligand.
-
-
Data Processing:
-
The response data from the reference cell is subtracted from the ligand cell data to correct for bulk refractive index changes.
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic constants (ka, kd) and affinity (Kd).
-
IL-4-Induced STAT6 Phosphorylation Assay
This cell-based assay is crucial for determining the functional potency of an inhibitor in a biologically relevant context. It measures the ability of a compound to block IL-4-induced phosphorylation of STAT6.
Methodology:
-
Cell Culture:
-
Human cell lines expressing the IL-4 receptor (e.g., THP-1 monocytes) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS).
-
Cells are seeded into plates (e.g., 96-well) and may be serum-starved for several hours to reduce basal signaling.
-
-
Inhibitor Treatment:
-
A dose-response curve is prepared by serially diluting the inhibitor compound in culture media.
-
Cells are pre-incubated with the inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
IL-4 Stimulation:
-
Cells are stimulated with a pre-determined concentration of recombinant human IL-4 (typically the EC80 concentration) for a short period (e.g., 15-30 minutes) at 37°C.
-
-
Lysis and Protein Quantification:
-
The stimulation is stopped by aspirating the media and adding ice-cold lysis buffer containing protease and phosphatase inhibitors.
-
The cell lysates are collected, and total protein concentration is determined using a standard method (e.g., BCA assay).
-
-
Detection:
-
Western Blot: Equal amounts of protein from each sample are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for phosphorylated STAT6 (p-STAT6) and total STAT6 (as a loading control).
-
ELISA: A sandwich ELISA format can be used, with a capture antibody for total STAT6 and a detection antibody specific for p-STAT6.
-
-
Data Analysis:
-
The signal for p-STAT6 is normalized to the signal for total STAT6.
-
The normalized data is plotted against inhibitor concentration, and a four-parameter logistic regression is used to determine the IC50 value.
-
Filter Binding Assay
A classic and rapid method to quantify the interaction between a protein and a ligand (such as DNA or another protein).[22] It relies on the principle that proteins adhere to nitrocellulose filters, while unbound ligands like nucleic acids or small molecules do not.[23][24]
Methodology:
-
Ligand Labeling:
-
The ligand (e.g., a peptide inhibitor or IL-4 itself) is labeled with a radioactive isotope (e.g., 125I or 3H) or a fluorescent tag.
-
-
Binding Reaction:
-
A constant concentration of the labeled ligand is incubated with varying concentrations of the target protein (e.g., IL-4Rα) in a suitable binding buffer (e.g., PBS with 0.1% BSA).
-
For competition assays, a constant concentration of labeled ligand and target protein are incubated with varying concentrations of an unlabeled test inhibitor.
-
The reactions are incubated at a specific temperature (e.g., room temperature or 4°C) until equilibrium is reached.
-
-
Filtration:
-
The reaction mixture is slowly passed through a nitrocellulose filter disc under vacuum.[25]
-
The filter is immediately washed with ice-cold binding buffer to remove unbound labeled ligand.
-
-
Quantification:
-
The radioactivity or fluorescence retained on the dried filter is measured using a scintillation counter or a fluorescence plate reader, respectively.
-
-
Data Analysis:
-
The amount of bound ligand is plotted against the protein (or competitor) concentration.
-
The data is fitted to a binding isotherm (e.g., the Hill equation) to determine the binding constant (Kd) or the inhibitory constant (Ki).
-
Conclusion and Future Directions
The has progressed from large biologic-based approaches to include highly specific small molecules. The dual blockade of IL-4 and IL-13 by targeting the common IL-4Rα subunit with monoclonal antibodies like dupilumab has proven to be a highly successful clinical strategy.[8][9] However, the field is actively pursuing orally bioavailable small molecule inhibitors to offer greater patient convenience.[26]
Future efforts will likely focus on:
-
Improving Selectivity: Developing STAT6 inhibitors that are highly selective over other STAT family members to minimize off-target effects.[11][26]
-
Structure-Based Design: Utilizing high-resolution structural data of IL-4 and its receptor complex to rationally design more potent and specific small molecule inhibitors.[27]
-
Novel Modalities: Exploring new therapeutic approaches, such as peptide mimetics and de novo designed protein antagonists, to disrupt the IL-4/IL-4Rα protein-protein interaction.[4][16]
The continued application of the robust biochemical and cell-based assays detailed in this guide will be essential for identifying and validating the next generation of IL-4 pathway inhibitors for the treatment of allergic and inflammatory diseases.
References
- 1. IL-4 Signaling Pathways: R&D Systems [rndsystems.com]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. US12043621B2 - Small molecule inhibitors of Interleukin-4 - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. eurekaselect.com [eurekaselect.com]
- 8. What are the therapeutic candidates targeting IL-4Rα? [synapse.patsnap.com]
- 9. globalrph.com [globalrph.com]
- 10. | BioWorld [bioworld.com]
- 11. atsjournals.org [atsjournals.org]
- 12. droracle.ai [droracle.ai]
- 13. A Small-Molecule Inhibitor to the Cytokine Interleukin-4. (2020) | Sean P. Quinnell | 9 Citations [scispace.com]
- 14. A Small-Molecule Inhibitor to the Cytokine Interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. IL-4 — Koehler Lab [koehlerlab.org]
- 16. pnas.org [pnas.org]
- 17. Anti-Interleukin 4 and 13 for Asthma Treatment in the Era of Endotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 19. Measuring antibody-antigen binding kinetics using surface plasmon resonance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Direct kinetic assay of interactions between small peptides and immobilized antibodies using a surface plasmon resonance biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Filter-Binding Assays | Springer Nature Experiments [experiments.springernature.com]
- 23. Filter binding assay - Wikipedia [en.wikipedia.org]
- 24. Information archivée dans le Web | Information Archived on the Web [publications.gc.ca]
- 25. Filter-binding assay [gene.mie-u.ac.jp]
- 26. firstwordpharma.com [firstwordpharma.com]
- 27. Structure and ligand-based drug discovery of IL-4 inhibitors via interaction-energy-based learning approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of IL-4 Inhibition in Atopic Dermatitis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Atopic dermatitis (AD) is a chronic inflammatory skin disease characterized by a predominant Type 2 immune response. Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a central role in the pathogenesis of AD by driving key aspects of the disease, including skin barrier dysfunction, pruritus, and inflammation. Consequently, targeting the IL-4 signaling pathway has emerged as a highly effective therapeutic strategy. This technical guide provides an in-depth overview of the role of IL-4 in AD and the mechanisms of action of IL-4 inhibitors. It includes a comprehensive summary of clinical trial data for approved and investigational IL-4 pathway inhibitors, detailed experimental protocols for key in vitro and in vivo assays, and visualizations of relevant signaling pathways and experimental workflows to support further research and drug development in this area.
The Central Role of Interleukin-4 in the Pathogenesis of Atopic Dermatitis
Interleukin-4 (IL-4) is a key cytokine in the initiation and propagation of the Type 2 inflammatory cascade that underlies atopic dermatitis.[1][2] Produced primarily by T helper 2 (Th2) cells, mast cells, basophils, and eosinophils, IL-4 exerts its effects on a wide range of immune and non-immune cells.[1] Its multifaceted role in AD pathogenesis encompasses:
-
Th2 Cell Differentiation and Proliferation: IL-4 is a critical factor for the differentiation of naive CD4+ T cells into Th2 cells, the primary source of IL-4, IL-5, and IL-13, thus amplifying the Type 2 immune response.[2]
-
IgE Class Switching: IL-4 stimulates B cells to undergo class switching to produce Immunoglobulin E (IgE), a key mediator of allergic reactions.[1]
-
Skin Barrier Dysfunction: IL-4 has been shown to downregulate the expression of key structural proteins in the epidermis, such as filaggrin, loricrin, and involucrin, leading to a compromised skin barrier.[1] This impaired barrier allows for increased penetration of allergens and microbes, further exacerbating the inflammatory response.
-
Pruritus (Itch): IL-4 can directly act on sensory neurons to induce itch, a hallmark and one of the most burdensome symptoms of AD.
-
Inflammatory Cell Recruitment: IL-4 promotes the expression of chemokines that attract other inflammatory cells, such as eosinophils and macrophages, to the site of inflammation in the skin.
Given its central role in these key pathogenic processes, the inhibition of IL-4 signaling represents a targeted and effective therapeutic approach for the management of moderate-to-severe atopic dermatitis.[2]
Mechanisms of Action of IL-4 Inhibitors
The biological effects of IL-4 are mediated through its binding to the IL-4 receptor (IL-4R). There are two types of IL-4 receptors:
-
Type I Receptor: Composed of the IL-4 receptor alpha subunit (IL-4Rα) and the common gamma chain (γc). This receptor is primarily found on hematopoietic cells and exclusively binds IL-4.
-
Type II Receptor: Composed of the IL-4Rα subunit and the IL-13 receptor alpha 1 subunit (IL-13Rα1). This receptor is expressed on both hematopoietic and non-hematopoietic cells and can bind both IL-4 and IL-13.
The primary strategy for inhibiting IL-4 signaling in atopic dermatitis has been the development of monoclonal antibodies that target components of the IL-4 receptor system.
IL-4Rα Blockade (e.g., Dupilumab)
Dupilumab is a fully human monoclonal antibody that binds to the IL-4Rα subunit, thereby blocking the signaling of both IL-4 and IL-13.[2] This dual inhibition is particularly effective in atopic dermatitis as both cytokines share many pro-inflammatory functions. By preventing IL-4 and IL-13 from binding to their respective receptor complexes, dupilumab effectively downregulates the downstream signaling pathways, including the JAK-STAT pathway, leading to a reduction in the production of IgE and a decrease in the recruitment and activation of inflammatory cells.
Selective IL-13 Inhibition (e.g., Tralokinumab, Lebrikizumab)
While not direct IL-4 inhibitors, tralokinumab and lebrikizumab are monoclonal antibodies that specifically target IL-13. Given the significant overlap in the functions of IL-4 and IL-13, particularly through the shared Type II receptor, inhibiting IL-13 alone has also proven to be an effective therapeutic strategy for atopic dermatitis. Tralokinumab and lebrikizumab bind to soluble IL-13, preventing it from interacting with the IL-13Rα1/IL-4Rα receptor complex.
Clinical Efficacy of IL-4 Pathway Inhibitors in Atopic Dermatitis
The efficacy of IL-4 pathway inhibitors in the treatment of moderate-to-severe atopic dermatitis has been robustly demonstrated in numerous Phase 3 clinical trials. The primary endpoints in these trials typically include the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 (clear) or 1 (almost clear) and a 75% improvement from baseline in the Eczema Area and Severity Index (EASI-75).
Dupilumab
| Trial | Treatment Group | IGA 0/1 at Week 16 (%) | EASI-75 at Week 16 (%) | Reference |
| SOLO 1 | Dupilumab 300 mg q2w | 38 | 51 | [3] |
| Placebo | 10 | 15 | [3] | |
| SOLO 2 | Dupilumab 300 mg q2w | 36 | 44 | [3] |
| Placebo | 8 | 12 | [3] | |
| CHRONOS | Dupilumab 300 mg q2w + TCS | 39 | 69 | [4] |
| Placebo + TCS | 12 | 23 | [4] |
Tralokinumab
| Trial | Treatment Group | IGA 0/1 at Week 16 (%) | EASI-75 at Week 16 (%) | Reference |
| ECZTRA 1 | Tralokinumab 300 mg q2w | 15.8 | 25.0 | [5] |
| Placebo | 7.1 | 12.7 | [5] | |
| ECZTRA 2 | Tralokinumab 300 mg q2w | 22.2 | 33.2 | [5] |
| Placebo | 10.9 | 11.4 | [5] | |
| ECZTRA 3 | Tralokinumab 300 mg q2w + TCS | 38.9 | 56.0 | [6] |
| Placebo + TCS | 26.2 | 35.7 | [6] |
Lebrikizumab
| Trial | Treatment Group | IGA 0/1 at Week 16 (%) | EASI-75 at Week 16 (%) | Reference |
| ADvocate1 | Lebrikizumab 250 mg q2w | 43.1 | 58.8 | [7] |
| Placebo | 12.7 | 16.2 | [7] | |
| ADvocate2 | Lebrikizumab 250 mg q2w | 33.2 | 52.1 | [7] |
| Placebo | 10.8 | 18.1 | [7] | |
| ADhere | Lebrikizumab 250 mg q2w + TCS | 41.0 | 69.0 | [8] |
| Placebo + TCS | 22.0 | 42.0 | [8] |
Experimental Protocols
In Vitro Assay: STAT6 Phosphorylation Assay by Western Blot
This assay measures the phosphorylation of STAT6, a key downstream signaling molecule in the IL-4 pathway, in response to IL-4 stimulation and the inhibitory effect of a test compound.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs) or a relevant cell line (e.g., Jurkat T cells)
-
Recombinant human IL-4
-
Test inhibitor compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at a suitable density.
-
Serum-starve the cells for 4-6 hours to reduce basal STAT6 phosphorylation.
-
Pre-treat cells with the test inhibitor or vehicle control for 1-2 hours.
-
Stimulate the cells with recombinant human IL-4 (e.g., 10-50 ng/mL) for 15-30 minutes. Include an unstimulated control.[9]
-
-
Cell Lysis:
-
Place the culture plate on ice and aspirate the medium.
-
Wash cells once with ice-cold PBS.
-
Add ice-cold lysis buffer and scrape the cells.
-
Incubate the lysate on ice for 30 minutes with periodic vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.[9]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Prepare protein samples by mixing equal amounts of protein (20-30 µg) with Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the anti-total STAT6 antibody as a loading control.[10]
-
In Vivo Model: Ovalbumin-Induced Atopic Dermatitis in Mice
This model is widely used to study the pathogenesis of atopic dermatitis and to evaluate the efficacy of potential therapeutic agents.
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Imject™ Alum adjuvant
-
Sterile saline
-
Sterile gauze patches
-
Test therapeutic agent
Protocol:
-
Sensitization:
-
Challenge:
-
Day 21: Shave the dorsal skin of the mice.
-
Apply a sterile gauze patch (1x1 cm) soaked with 100 µg of OVA in 20 µL of saline to the shaved back skin.
-
Repeat the OVA challenge every 48-72 hours for 2-3 weeks.[11]
-
-
Treatment:
-
Administer the test therapeutic agent (e.g., an IL-4 inhibitor) via the desired route (e.g., subcutaneous, intraperitoneal) at a predetermined dose and schedule, starting before or during the challenge phase.
-
-
Evaluation of Atopic Dermatitis-like Symptoms:
-
Clinical Scoring: Score the severity of skin lesions based on erythema, edema, excoriation, and lichenification on a scale of 0 to 3 for each parameter.
-
Histological Analysis: Collect skin biopsies for H&E staining to assess epidermal thickness and inflammatory cell infiltration.
-
Measurement of Serum IgE: Collect blood samples and measure total and OVA-specific IgE levels by ELISA.
-
Cytokine Analysis: Isolate splenocytes and re-stimulate them with OVA in vitro to measure the production of IL-4, IL-5, and IL-13 by ELISA or flow cytometry.
-
Drug Development Workflow for a Monoclonal Antibody Targeting IL-4
The development of a therapeutic monoclonal antibody is a complex, multi-stage process that begins with target identification and validation and culminates in regulatory approval and post-market surveillance.
Conclusion
The inhibition of IL-4 signaling has revolutionized the treatment of moderate-to-severe atopic dermatitis. Monoclonal antibodies targeting the IL-4/IL-13 pathway have demonstrated significant efficacy and a favorable safety profile in clinical trials, providing a much-needed therapeutic option for patients with this chronic and burdensome disease. This technical guide has provided a comprehensive overview of the role of IL-4 in AD, the mechanisms of action of IL-4 inhibitors, and key experimental protocols to facilitate further research and development in this promising area. The continued exploration of the nuances of Type 2 inflammation and the development of novel therapeutic strategies will undoubtedly lead to even more effective and personalized treatments for atopic dermatitis in the future.
References
- 1. Critical steps in monoclonal antibody development | evitria [evitria.com]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical development of monoclonal antibodies: Considerations for the use of non-human primates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimising Monoclonal Antibody Drug Development for Inflammatory Bowel Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Systemic sensitization with the protein allergen ovalbumin augments local sensitization in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Monoclonal Antibodies Development and Support | Thermo Fisher Scientific - US [thermofisher.com]
- 7. Intracellular Staining Flow Cytometry Protocol Using Detergents | Bio-Techne [bio-techne.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. fiercebiotech.com [fiercebiotech.com]
A Technical Guide to Identifying Novel Interleukin-4 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the strategies and methodologies for identifying and characterizing novel antagonists of the Interleukin-4 (IL-4) receptor. Given the central role of the IL-4 signaling axis in the pathophysiology of allergic and inflammatory diseases like asthma and atopic dermatitis, developing potent and specific inhibitors is a primary objective in modern drug discovery.[1]
The Interleukin-4 Signaling Pathway
Interleukin-4 is a key cytokine that drives Type 2 inflammatory responses.[2] It exerts its effects by binding to two distinct receptor complexes on the cell surface, initiating a downstream signaling cascade that culminates in the activation of specific transcription factors. A thorough understanding of this pathway is critical for designing effective antagonist strategies.
-
Type I Receptor: Expressed predominantly on hematopoietic cells, this receptor is composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). It is specific for IL-4.[3]
-
Type II Receptor: Found on both hematopoietic and non-hematopoietic cells, this receptor consists of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor can be activated by both IL-4 and IL-13, leading to overlapping biological functions between the two cytokines.[3]
Upon ligand binding, the receptor chains dimerize, leading to the activation of associated Janus kinases (JAKs). Specifically, the Type I receptor activates JAK1 and JAK3, while the Type II receptor activates JAK1 and TYK2 (or JAK2 in some cells).[3] These activated kinases then phosphorylate specific tyrosine residues on the intracellular domain of IL-4Rα. This creates docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6).[4] Once recruited, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of IL-4-responsive genes, which are central to allergic inflammation.[4]
Because IL-4Rα is the common subunit for both receptor types, it has become a primary target for therapeutic intervention.[1][4] Antagonists that block IL-4Rα can effectively inhibit signaling from both IL-4 and IL-13.[4][5]
References
- 1. news-medical.net [news-medical.net]
- 2. globalrph.com [globalrph.com]
- 3. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What is the mechanism of action of Dupilumab? [synapse.patsnap.com]
- 5. Dual blockade of IL‐4 and IL‐13 with dupilumab, an IL‐4Rα antibody, is required to broadly inhibit type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to IL-4-inhibitor-1: A Novel Small Molecule Antagonist of Interleukin-4
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the pathogenesis of various allergic and inflammatory diseases, as well as in certain cancers. Consequently, the development of antagonists targeting the IL-4 signaling pathway is of significant therapeutic interest. While monoclonal antibodies targeting IL-4 or its receptor have been developed, the pursuit of small molecule inhibitors offers potential advantages in terms of oral bioavailability, tissue penetration, and manufacturing costs. This technical guide provides a comprehensive overview of "IL-4-inhibitor-1" (also reported as compound 52 and Nico-52), the first-in-class small molecule inhibitor of IL-4. This document details its mechanism of action, key in vitro efficacy data, and relevant experimental protocols. Furthermore, it presents visualizations of the IL-4 signaling pathways, a representative experimental workflow for inhibitor characterization, and a conceptual framework for structure-activity relationship (SAR) studies.
Introduction to IL-4 and its Signaling Pathways
Interleukin-4 exerts its biological effects by binding to two distinct receptor complexes, designated as Type I and Type II receptors.
-
Type I Receptor: Composed of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). This receptor is primarily expressed on hematopoietic cells and its signaling is initiated exclusively by IL-4.
-
Type II Receptor: Consists of the IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). This receptor is found on both hematopoietic and non-hematopoietic cells and can be activated by both IL-4 and IL-13, leading to overlapping biological functions of these two cytokines.
Upon ligand binding, these receptor complexes activate intracellular signaling cascades, most notably the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. This leads to the phosphorylation and nuclear translocation of STAT6, which in turn modulates the expression of IL-4-responsive genes. This compound is reported to disrupt Type II IL-4 signaling.[1]
Visualizing the IL-4 Signaling Pathways
The following diagrams illustrate the components and activation of the Type I and Type II IL-4 receptor signaling pathways.
References
Methodological & Application
Application Notes and Protocols for IL-4 Inhibitor Cellular Assay Development
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and implementation of cellular assays to identify and characterize inhibitors of the Interleukin-4 (IL-4) signaling pathway. These assays are crucial for the discovery and development of novel therapeutics for allergic and inflammatory diseases.
Introduction
Interleukin-4 (IL-4) is a key cytokine in the pathogenesis of type 2 inflammatory diseases, including asthma and atopic dermatitis. It exerts its effects by binding to its receptor, IL-4Rα, which then dimerizes with either the common gamma chain (γc) to form the type I receptor or the IL-13Rα1 chain to form the type II receptor.[1][2] This receptor engagement activates the Janus kinase (JAK) family members, which in turn phosphorylate the Signal Transducer and Activator of Transcription 6 (STAT6).[1][3][4] Phosphorylated STAT6 (pSTAT6) dimerizes, translocates to the nucleus, and induces the transcription of IL-4-responsive genes, leading to the physiological and pathological effects of IL-4.[4][5]
The development of inhibitors targeting the IL-4 signaling pathway is a promising therapeutic strategy.[6] Cellular assays are indispensable tools for screening and characterizing the potency and mechanism of action of these inhibitors. This document outlines three primary cellular assay formats: a STAT6-driven reporter gene assay, a direct STAT6 phosphorylation assay, and a cellular thermal shift assay (CETSA) for target engagement.
IL-4 Signaling Pathway
The diagram below illustrates the canonical IL-4 signaling pathway, which is the target for the assays described herein.
Caption: IL-4 signaling cascade from receptor binding to gene transcription.
Key Cellular Assays for IL-4 Inhibitor Screening
STAT6 Reporter Gene Assay
This assay provides a robust and high-throughput method to measure the activity of the IL-4 signaling pathway by quantifying the expression of a reporter gene (e.g., luciferase or SEAP) under the control of a STAT6-responsive promoter.[7][8]
-
Cell Line: Utilize a stable cell line, such as HEK293, engineered to co-express human IL-4Rα, STAT6, and a STAT6-inducible reporter construct (e.g., Firefly Luciferase or Secreted Embryonic Alkaline Phosphatase - SEAP).[5][7][8]
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the IL-4 inhibitor compounds in assay medium.
-
Pre-incubate the cells with the inhibitor compounds for 1 hour at 37°C.
-
-
IL-4 Stimulation:
-
Stimulate the cells with a pre-determined EC₅₀ concentration of recombinant human IL-4 (e.g., 10 ng/mL).[11]
-
Include control wells: cells only (negative control) and cells with IL-4 only (positive control).
-
-
Incubation: Incubate the plate for 6-24 hours at 37°C with 5% CO₂.[11][12]
-
Signal Detection:
-
Data Analysis:
-
Normalize the data to the positive (IL-4 only) and negative (cells only) controls.
-
Plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value using a four-parameter logistic curve fit.
-
Phospho-STAT6 (Tyr641) Cellular Assay
This assay directly measures the phosphorylation of STAT6 at tyrosine 641, a critical activation event in the IL-4 signaling cascade.[3] It offers a more proximal readout of pathway inhibition compared to reporter assays.
-
Cell Line: Use a relevant cell line that endogenously expresses the IL-4 receptor, such as the human bronchial epithelial cell line BEAS-2B or Ba/F3 cells expressing IL-4 receptors.[11][13]
-
Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Pre-incubate cells with serially diluted inhibitor compounds for 1 hour at 37°C.
-
IL-4 Stimulation: Stimulate cells with an EC₈₀ concentration of IL-4 for 30 minutes at 37°C.[13]
-
Cell Lysis: Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors.
-
Detection (HTRF®):
-
Use a Homogeneous Time-Resolved Fluorescence (HTRF) kit designed to detect phospho-STAT6 (Tyr641).[3]
-
The assay uses two labeled antibodies: one specific for the phosphorylated motif and another that recognizes the total protein.[3]
-
Add the antibody mix to the cell lysate and incubate as per the manufacturer's protocol.
-
Read the plate on an HTRF-compatible reader.
-
-
Data Analysis: Calculate the HTRF ratio and normalize the data to positive and negative controls. Determine IC₅₀ values as described for the reporter assay.
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful technique to confirm direct binding (target engagement) of an inhibitor to its protein target within a cellular environment.[14][15] The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[16]
-
Cell Culture and Treatment: Culture cells to confluency. Treat the cells with the inhibitor compound at a desired concentration (e.g., 10x IC₅₀) or vehicle control for 1-2 hours.
-
Heating:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots across a temperature gradient (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]
-
-
Lysis and Centrifugation:
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed.
-
-
Protein Detection:
-
Collect the supernatant (soluble fraction).
-
Analyze the amount of soluble IL-4Rα at each temperature point using Western Blot or ELISA.
-
-
Data Analysis:
-
Quantify the band intensities from the Western Blot.
-
Plot the percentage of soluble IL-4Rα against the temperature for both vehicle- and inhibitor-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of the inhibitor confirms target engagement.[17]
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for screening and characterizing IL-4 inhibitors using the described cellular assays.
Caption: Workflow for IL-4 inhibitor screening and validation.
Data Presentation
Quantitative data from dose-response experiments should be summarized in a clear, tabular format to facilitate comparison between different inhibitors.
| Inhibitor | Assay Type | Target Cell Line | IC₅₀ (nM) | Max Inhibition (%) |
| Inhibitor A | STAT6 Reporter (Luc) | HEK293-IL4R-STAT6 | 15.2 | 98.5 |
| Inhibitor B | STAT6 Reporter (Luc) | HEK293-IL4R-STAT6 | 89.7 | 95.3 |
| Inhibitor A | Phospho-STAT6 (HTRF) | BEAS-2B | 25.8 | 92.1 |
| Dupilumab (Control) | STAT6 Reporter (Luc) | HEK293-IL4R-STAT6 | 0.5 | 100 |
| AS1517499 (Control) | STAT6 Reporter (Luc) | HEK293-IL4R-STAT6 | 32.0 | 99.0 |
Table 1: Representative data for hypothetical and known IL-4 pathway inhibitors. IC₅₀ values are crucial for ranking compound potency. Data for AS1517499 is representational based on its known function as a STAT6 inhibitor.[5]
References
- 1. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. IL-4 Signaling and its Effects in Immune Cell Types: R&D Systems [rndsystems.com]
- 3. revvity.com [revvity.com]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. What are the therapeutic candidates targeting IL-4Rα? [synapse.patsnap.com]
- 7. A robust reporter assay for the determination of the bioactivity of IL-4R-targeted therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. invivogen.com [invivogen.com]
- 9. accegen.com [accegen.com]
- 10. karger.com [karger.com]
- 11. researchgate.net [researchgate.net]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for "IL-4-inhibitor-1" in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of Type 2 immune responses, which are critical in allergic inflammation and immunity against extracellular parasites. IL-4 exerts its effects by binding to Type I or Type II receptor complexes on the cell surface. This interaction activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, primarily leading to the phosphorylation and activation of STAT6.[1][2] Activated STAT6 translocates to the nucleus and modulates the expression of numerous target genes responsible for key cellular responses, including B-cell proliferation and class switching to IgE, T helper 2 (Th2) cell differentiation, and alternative (M2) macrophage polarization.[1][2][3]
"IL-4-inhibitor-1" is an experimental small molecule drug that functions as a direct inhibitor of the IL-4 signaling pathway.[4] It physically interferes with the binding of IL-4 to its receptor, thereby blocking downstream signaling events.[4][5] These application notes provide detailed protocols for the preparation and use of "this compound" in various in vitro cell culture systems to study and modulate IL-4-mediated biological effects.
Mechanism of Action: IL-4 Signaling Pathway
The diagram below illustrates the IL-4 signaling cascade and the point of intervention for "this compound". IL-4 binding to its receptor (IL-4R) induces receptor dimerization and the activation of associated Janus kinases (JAKs). These kinases phosphorylate the receptor, creating docking sites for STAT6. Upon recruitment, STAT6 is phosphorylated, dimerizes, and translocates to the nucleus to initiate gene transcription. "this compound" prevents the initial binding of IL-4 to IL-4R, thus abrogating the entire downstream cascade.
Quantitative Data Summary
The following tables summarize the known quantitative parameters for "this compound" and recommended concentrations for related reagents in cell culture applications.
Table 1: "this compound" Activity
| Parameter | Value | Cell Context | Reference |
|---|---|---|---|
| EC50 (IL-4 Inhibition) | 1.81 µM | Not specified | [1] |
| EC50 (pSTAT6 Reduction) | 3.1 µM | Cellular context |[1] |
Table 2: Recommended Reagent Concentrations for In Vitro Assays
| Application | Reagent | Recommended Concentration | Cell Type Example |
|---|---|---|---|
| STAT6 Phosphorylation | Recombinant Human IL-4 | 10-50 ng/mL | THP-1, Ramos, HUVEC |
| M2 Macrophage Polarization | Recombinant Human IL-4 | 10-25 ng/mL | Human Monocyte-Derived Macrophages (hMDMs), THP-1 |
| B-Cell Class Switching | Recombinant Human IL-4 | 50-100 ng/mL | Primary Human Naive B-cells |
| B-Cell Class Switching | Anti-CD40 Antibody | 1 µg/mL | Primary Human Naive B-cells |
Experimental Protocols
Preparation and Storage of "this compound"
Proper handling of "this compound" is crucial for maintaining its activity and ensuring experimental reproducibility.
Materials:
-
"this compound" powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Sterile, low-protein-binding microcentrifuge tubes
Protocol:
-
Reconstitution: Briefly centrifuge the vial of "this compound" powder to ensure all contents are at the bottom. Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the powder in sterile DMSO. Vortex gently or sonicate briefly if necessary to ensure complete dissolution.
-
Sterilization: For sterile cell culture applications, filter the concentrated stock solution through a 0.2 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, low-protein-binding microcentrifuge tubes. This prevents repeated freeze-thaw cycles which can degrade the compound.
-
Storage: Store the aliquots at -20°C or -80°C for long-term stability. When ready to use, thaw an aliquot at room temperature.
-
Working Solution: Prepare the final working solution by diluting the stock solution in the appropriate cell culture medium immediately before use. The final concentration of DMSO in the culture should be kept below 0.5% (ideally ≤0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Protocol: Inhibition of IL-4-induced STAT6 Phosphorylation
This protocol details a method to assess the efficacy of "this compound" in blocking the primary downstream target of IL-4 signaling, STAT6, via Western blot.
Materials:
-
Target cells (e.g., THP-1 human monocytic cell line)
-
Complete culture medium (e.g., RPMI-1640 + 10% FBS)
-
Serum-free culture medium
-
"this compound" stock solution
-
Recombinant Human IL-4
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT6 (Tyr641), anti-STAT6, anti-β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Methodology:
-
Cell Seeding: Seed THP-1 cells in 6-well plates at a density of 1 x 106 cells/mL and allow them to adhere or stabilize overnight.
-
Serum Starvation (Optional): To reduce basal signaling, replace the complete medium with serum-free medium and incubate for 4-12 hours.
-
Inhibitor Pre-treatment: Prepare working concentrations of "this compound" (e.g., 0.1, 1, 3, 10 µM) in culture medium. Include a DMSO vehicle control. Remove the medium from the cells and add the inhibitor-containing medium. Incubate for 1-2 hours at 37°C.
-
IL-4 Stimulation: Add Recombinant Human IL-4 to a final concentration of 20 ng/mL to the appropriate wells. Do not add IL-4 to the negative control wells. Incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Immediately after stimulation, place the plate on ice, aspirate the medium, and wash the cells once with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Incubate the lysates on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
Western Blot: Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane. Block the membrane and probe with primary antibodies against p-STAT6, total STAT6, and a loading control (e.g., β-actin). Follow with incubation with the appropriate HRP-conjugated secondary antibody and detect using a chemiluminescent substrate.
-
Analysis: Quantify the band intensities. Normalize the p-STAT6 signal to the total STAT6 signal to determine the extent of inhibition at different concentrations of "this compound".
Protocol: Inhibition of IL-4-induced M2 Macrophage Polarization
This protocol describes how to use "this compound" to prevent the differentiation of macrophages into the M2 (alternatively activated) phenotype, a key function of IL-4.
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or THP-1 cells
-
For THP-1: Phorbol 12-myristate 13-acetate (PMA)
-
For PBMCs: M-CSF
-
Complete culture medium (RPMI-1640 + 10% FBS)
-
"this compound" stock solution
-
Recombinant Human IL-4
-
Reagents for analysis:
-
qPCR: RNA extraction kit, cDNA synthesis kit, qPCR master mix, primers for M2 markers (e.g., MRC1 (CD206), ARG1) and a housekeeping gene (e.g., GAPDH).
-
Flow Cytometry: Fluorochrome-conjugated antibody against CD206.
-
Methodology:
-
Macrophage Differentiation (M0 state):
-
For THP-1 cells: Seed cells at 0.5 x 106 cells/mL and treat with 50-100 ng/mL PMA for 24-48 hours to induce differentiation into adherent, macrophage-like M0 cells.
-
For PBMCs: Isolate monocytes via plastic adhesion or magnetic sorting. Culture in medium containing 50 ng/mL M-CSF for 5-7 days to generate monocyte-derived macrophages (MDMs).
-
-
Resting Phase: After differentiation, wash the cells and replace the medium with fresh complete medium without the differentiation stimulus. Allow the cells to rest for 24 hours.
-
Inhibitor Pre-treatment: Pre-treat the M0 macrophages with "this compound" (e.g., 3 µM) or vehicle control (DMSO) for 1-2 hours.
-
M2 Polarization: Add Recombinant Human IL-4 to a final concentration of 20 ng/mL to induce M2 polarization. Maintain the inhibitor in the culture. Incubate for 24-48 hours.
-
Cell Harvesting and Analysis:
-
For qPCR: Wash cells with PBS and lyse directly in the well using an appropriate lysis buffer from an RNA extraction kit. Proceed with RNA extraction, cDNA synthesis, and qPCR to quantify the relative expression of M2 marker genes.
-
For Flow Cytometry: Detach cells using a gentle cell scraper or enzyme-free dissociation buffer. Stain with a fluorochrome-conjugated anti-CD206 antibody according to the manufacturer's protocol and analyze by flow cytometry.
-
-
Analysis: Compare the expression levels of M2 markers in cells treated with IL-4 alone versus those treated with IL-4 and "this compound". A significant reduction in M2 marker expression in the inhibitor-treated group indicates successful blockade of polarization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Modulation of Mouse Macrophage Polarization in vitro Using IL-4 Delivery by Osmotic Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. AN OPTIMIZED SMALL MOLECULE INHIBITOR COCKTAIL SUPPORTS LONG-TERM MAINTENANCE OF HUMAN EMBRYONIC STEM CELLS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for IL-4-inhibitor-1 Dose-Response Curve Experiment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a critical role in the development of T helper 2 (Th2) cell-mediated immune responses. It is centrally involved in the pathogenesis of allergic inflammatory diseases such as asthma and atopic dermatitis. IL-4 exerts its biological effects by binding to its receptor, which triggers a signaling cascade predominantly through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, leading to the phosphorylation of STAT6. Consequently, the inhibition of the IL-4 signaling pathway presents a promising therapeutic strategy for a range of allergic and inflammatory conditions.
"IL-4-inhibitor-1" is an experimental small molecule designed to interfere with the IL-4 signaling pathway. These application notes provide detailed protocols for conducting dose-response curve experiments to characterize the in vitro efficacy of "this compound". The primary methods described are the inhibition of IL-4-induced STAT6 phosphorylation and the inhibition of IL-4-dependent cell proliferation.
Data Presentation
Table 1: Dose-Response of "this compound" on IL-4-induced STAT6 Phosphorylation in Human T cells
This table summarizes the inhibitory effect of "this compound" on the phosphorylation of STAT6 in human T cells stimulated with IL-4. The data is presented as the mean percentage of inhibition relative to the positive control (IL-4 stimulation without inhibitor).
| "this compound" Concentration (µM) | Mean Inhibition of pSTAT6 (%) | Standard Deviation (SD) |
| 0.001 | 5 | 1.2 |
| 0.01 | 15 | 2.5 |
| 0.1 | 45 | 4.1 |
| 1 | 85 | 3.2 |
| 10 | 98 | 1.5 |
| EC50 | ~0.09 µM |
Note: This data is representative and modeled after typical dose-response curves for inhibitors of the IL-4 pathway. Actual results for "this compound" may vary.
Table 2: Dose-Response of "this compound" on IL-4-dependent B-cell Proliferation
This table outlines the effect of "this compound" on the proliferation of B-cells stimulated with IL-4 and anti-IgM antibodies. The data is presented as the percentage of inhibition of cell proliferation.
| "this compound" Concentration (µM) | Mean Inhibition of Proliferation (%) | Standard Deviation (SD) |
| 0.01 | 8 | 1.8 |
| 0.1 | 25 | 3.5 |
| 1 | 60 | 5.2 |
| 10 | 95 | 2.1 |
| 100 | 99 | 1.1 |
| IC50 | ~0.7 µM |
Note: This data is representative. Actual results for "this compound" may vary.
Mandatory Visualizations
IL-4 Signaling Pathway
Caption: The IL-4 signaling cascade is initiated by IL-4 binding to its receptor, leading to the activation of JAKs, phosphorylation of STAT6, and subsequent gene expression.
Experimental Workflow for pSTAT6 Inhibition Assay
Caption: Workflow for determining the inhibitory effect of "this compound" on IL-4-induced STAT6 phosphorylation using flow cytometry.
Experimental Protocols
Protocol 1: Inhibition of IL-4-induced STAT6 Phosphorylation by Flow Cytometry
This protocol details the methodology for quantifying the dose-dependent inhibition of IL-4-induced STAT6 phosphorylation in human T-cells by "this compound" using flow cytometry.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
"this compound" stock solution (in DMSO)
-
Recombinant Human IL-4
-
Fixation/Permeabilization Buffer
-
Fluorescently conjugated anti-human pSTAT6 (Tyr641) antibody
-
Flow cytometer
Procedure:
-
T-cell Isolation: Isolate T-cells from human PBMCs using a negative selection method according to the manufacturer's protocol.
-
Cell Culture: Resuspend the enriched T-cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Inhibitor Pre-incubation:
-
Prepare serial dilutions of "this compound" in culture medium. Ensure the final DMSO concentration does not exceed 0.1%.
-
Add the diluted inhibitor to the T-cell suspension and incubate for 1-2 hours at 37°C in a 5% CO2 incubator. Include a vehicle control (DMSO only).
-
-
IL-4 Stimulation:
-
Add recombinant human IL-4 to the cell suspensions to a final concentration of 10-20 ng/mL.
-
Incubate for 15-30 minutes at 37°C. Include an unstimulated control (no IL-4).
-
-
Fixation and Permeabilization:
-
Immediately after stimulation, fix the cells by adding a formaldehyde-based fixation buffer.
-
Permeabilize the cells using a methanol-based or saponin-based permeabilization buffer as per the manufacturer's instructions. This step is critical for allowing the antibody to access intracellular proteins.
-
-
Intracellular Staining:
-
Incubate the permeabilized cells with a fluorescently conjugated anti-pSTAT6 (Tyr641) antibody for 30-60 minutes at room temperature, protected from light.
-
Wash the cells to remove unbound antibody.
-
-
Flow Cytometry Analysis:
-
Acquire data on a flow cytometer.
-
Analyze the data using appropriate software to determine the mean fluorescence intensity (MFI) of pSTAT6 staining in the T-cell population for each condition.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of "this compound" using the following formula: % Inhibition = 100 * (1 - (MFI_inhibitor - MFI_unstimulated) / (MFI_stimulated - MFI_unstimulated))
-
Plot the % inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the EC50 value.
-
Protocol 2: Inhibition of IL-4-dependent B-cell Proliferation Assay
This protocol describes a method to assess the dose-dependent inhibitory effect of "this compound" on the proliferation of primary B-cells.
Materials:
-
Mouse (e.g., BALB/c) splenocytes
-
B-cell isolation kit (negative selection)
-
RPMI-1640 medium supplemented with 10% FBS
-
"this compound" stock solution (in DMSO)
-
Recombinant Mouse IL-4
-
Anti-mouse IgM antibody
-
[³H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU or MTS)
-
96-well culture plates
Procedure:
-
B-cell Isolation: Isolate B-cells from mouse splenocytes using a negative selection kit according to the manufacturer's protocol.
-
Cell Plating: Seed the purified B-cells into a 96-well plate at a density of 1-2 x 10^5 cells per well in 100 µL of culture medium.
-
Inhibitor Addition:
-
Prepare serial dilutions of "this compound" in culture medium.
-
Add 50 µL of the diluted inhibitor to the appropriate wells. Include a vehicle control.
-
-
Stimulation:
-
Prepare a stimulation cocktail containing recombinant mouse IL-4 (final concentration ~10 ng/mL) and a suboptimal concentration of anti-mouse IgM antibody (e.g., 1 µg/mL).
-
Add 50 µL of the stimulation cocktail to the wells. Include unstimulated and stimulated controls.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Proliferation Measurement:
-
Using [³H]-Thymidine: Add 1 µCi of [³H]-Thymidine to each well and incubate for an additional 16-18 hours. Harvest the cells onto a filter mat and measure the incorporated radioactivity using a scintillation counter.
-
Using Non-radioactive Methods: Follow the manufacturer's protocol for the specific proliferation assay kit being used (e.g., BrdU incorporation followed by antibody staining and colorimetric detection).
-
-
Data Analysis:
-
Calculate the percentage of proliferation inhibition for each inhibitor concentration relative to the stimulated control.
-
Plot the % inhibition against the logarithm of the inhibitor concentration to generate a dose-response curve and determine the IC50 value.
-
Application Notes and Protocols for Preclinical Testing of IL-4-Inhibitor-1
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the preclinical evaluation of "IL-4-inhibitor-1," a novel small molecule inhibitor of Interleukin-4 (IL-4). This document outlines detailed protocols for testing the efficacy of this compound in various established animal models of inflammatory and allergic diseases where the IL-4 signaling pathway plays a crucial pathological role.
Introduction to IL-4 and "this compound"
Interleukin-4 is a key cytokine in the development of allergic inflammation and asthma.[1][2] It is primarily produced by T-helper 2 (Th2) cells, mast cells, and basophils and exerts its effects by binding to the IL-4 receptor (IL-4R).[3] This interaction triggers a signaling cascade, predominantly through the JAK/STAT6 pathway, leading to various cellular responses, including immunoglobulin E (IgE) production, eosinophil recruitment, and mucus hypersecretion, all of which are hallmarks of allergic diseases.[1][2][4]
"this compound" is an experimental small molecule designed to interfere with the binding of IL-4 to its receptor, thereby blocking its biological activity.[5][6] By inhibiting the initial step in the IL-4 signaling cascade, "this compound" has the potential to ameliorate the pathological features of a range of allergic and inflammatory conditions. The purpose of the following protocols is to provide a framework for evaluating the in vivo efficacy of "this compound" in relevant disease models.
IL-4 Signaling Pathway
The binding of IL-4 to the IL-4Rα chain initiates the recruitment of a second receptor subunit, either the common gamma chain (γc) to form the type I receptor, or the IL-13Rα1 chain to form the type II receptor.[3][7] Both receptor complexes activate Janus kinases (JAKs), which in turn phosphorylate and activate the Signal Transducer and Activator of Transcription 6 (STAT6).[1][4] Phosphorylated STAT6 dimerizes, translocates to the nucleus, and induces the transcription of IL-4-responsive genes.
General Experimental Protocols
Formulation and Administration of "this compound"
The formulation of "this compound" will depend on its physicochemical properties, such as solubility and stability. A general approach to formulation development for in vivo studies in mice is provided below.
Protocol 3.1.1: Formulation Development for a Small Molecule Inhibitor
-
Solubility Assessment:
-
Determine the solubility of "this compound" in a panel of pharmaceutically acceptable vehicles. Common vehicles for oral administration include water, saline, 0.5% methylcellulose (B11928114), and corn oil.[5][8] For parenteral routes (intraperitoneal, subcutaneous), sterile saline, phosphate-buffered saline (PBS), and solutions containing co-solvents like DMSO (typically ≤10%) or polyethylene (B3416737) glycol (PEG) are often used.[8][9]
-
-
Vehicle Selection:
-
Select a vehicle that provides a stable and homogenous solution or suspension at the desired concentration.
-
The chosen vehicle should be well-tolerated by the animals and should not interfere with the disease model or the activity of the inhibitor.[5]
-
-
Formulation Preparation (Example for Oral Gavage):
-
For a suspension in 0.5% methylcellulose:
-
Weigh the required amount of "this compound".
-
Prepare a 0.5% (w/v) solution of methylcellulose in sterile water.
-
Gradually add the powdered inhibitor to the methylcellulose solution while vortexing or stirring to ensure a uniform suspension.
-
Store the formulation as per its stability data (e.g., at 4°C) and re-suspend thoroughly before each administration.
-
-
Protocol 3.1.2: Administration of "this compound"
The route and frequency of administration should be determined based on the pharmacokinetic and pharmacodynamic properties of "this compound".
-
Oral Gavage:
-
Intraperitoneal (IP) Injection:
-
Restrain the mouse and expose the abdomen.
-
Insert a 25-27 gauge needle into the lower right quadrant of the abdomen at a 30-40° angle.[11][12]
-
Aspirate to ensure no fluid or blood is drawn back before injecting the solution.[11]
-
The maximum volume for IP injection in mice is generally up to 10 ml/kg.[11][13]
-
-
Subcutaneous (SC) Injection:
Animal Models for Efficacy Testing
The following are detailed protocols for inducing and evaluating IL-4-dependent diseases in mice. For each model, a suggested experimental workflow is provided.
Ovalbumin-Induced Allergic Asthma Model
This model mimics the key features of human allergic asthma, including airway hyperresponsiveness, eosinophilic inflammation, and increased IgE levels.
Protocol 4.1.1: Induction of Allergic Asthma
-
Animals: BALB/c mice (female, 6-8 weeks old) are commonly used due to their Th2-biased immune response.
-
Sensitization:
-
On days 0 and 14, intraperitoneally inject each mouse with 100 µl of a solution containing 20 µg of ovalbumin (OVA) emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in saline.[15][16]
-
-
Challenge:
-
Treatment:
-
Administer "this compound" or vehicle daily, starting one day before the first challenge (day 20) until the end of the experiment.
-
Protocol 4.1.2: Efficacy Assessment
-
Bronchoalveolar Lavage (BAL):
-
Cytokine Analysis:
-
Serum IgE Levels:
-
Lung Histology:
Table 1: Quantitative Data Summary for Allergic Asthma Model
| Group | Total BALF Cells (x10^5) | Eosinophils in BALF (%) | IL-4 in BALF (pg/ml) | IL-5 in BALF (pg/ml) | IL-13 in BALF (pg/ml) | OVA-specific IgE (U/ml) | Lung Inflammation Score |
| Naive | |||||||
| Vehicle | |||||||
| This compound (Low Dose) | |||||||
| This compound (High Dose) | |||||||
| Positive Control |
House Dust Mite-Induced Atopic Dermatitis Model
This model recapitulates the clinical and histological features of atopic dermatitis, including skin lesions, scratching behavior, and elevated serum IgE.
Protocol 4.2.1: Induction of Atopic Dermatitis
-
Animals: NC/Nga or BALB/c mice (female, 6-8 weeks old) are suitable for this model.[6][27]
-
Induction:
-
Shave the dorsal skin of the mice.
-
Apply a crude extract of Dermatophagoides farinae (house dust mite, HDM) to the shaved skin three times a week for 4-8 weeks.[27]
-
-
Treatment:
-
Administer "this compound" or vehicle daily throughout the induction period.
-
Protocol 4.2.2: Efficacy Assessment
-
Clinical Scoring:
-
Scratching Behavior:
-
Observe and quantify the frequency of scratching behavior for a defined period (e.g., 30 minutes).[29]
-
-
Serum IgE Levels:
-
Measure total and HDM-specific IgE levels in the serum at the end of the study.
-
-
Skin Histology:
Table 2: Quantitative Data Summary for Atopic Dermatitis Model
| Group | Clinical Score | Scratching Counts | Total Serum IgE (ng/ml) | HDM-specific IgE (U/ml) | Epidermal Thickness (µm) | Mast Cell Count/hpf | Skin Inflammation Score |
| Naive | |||||||
| Vehicle | |||||||
| This compound (Low Dose) | |||||||
| This compound (High Dose) | |||||||
| Positive Control |
Oxazolone-Induced Colitis Model
This model induces a Th2-mediated colitis that shares features with human ulcerative colitis.
Protocol 4.3.1: Induction of Colitis
-
Animals: BALB/c mice are typically used.
-
Sensitization:
-
On day 0, apply 150 µl of 3% oxazolone (B7731731) in ethanol (B145695) to the shaved abdominal skin.[31]
-
-
Challenge:
-
On day 7, intrarectally administer 100 µl of 1% oxazolone in 50% ethanol.[32]
-
-
Treatment:
-
Administer "this compound" or vehicle daily from day 5 to day 8.
-
Protocol 4.3.2: Efficacy Assessment
-
Clinical Assessment:
-
Monitor body weight daily and assess a Disease Activity Index (DAI) based on weight loss, stool consistency, and rectal bleeding.
-
-
Colon Length:
-
At sacrifice (day 8 or 9), measure the length of the colon.
-
-
Myeloperoxidase (MPO) Assay:
-
Measure MPO activity in colon tissue homogenates as an indicator of neutrophil infiltration.[29]
-
-
Colon Histology:
Table 3: Quantitative Data Summary for Oxazolone-Induced Colitis Model
| Group | Body Weight Change (%) | Disease Activity Index (DAI) | Colon Length (cm) | MPO Activity (U/g tissue) | Histological Score |
| Naive | |||||
| Vehicle | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control |
Collagen-Induced Arthritis Model
This is a widely used model for rheumatoid arthritis, characterized by joint inflammation, cartilage destruction, and bone erosion.
Protocol 4.4.1: Induction of Arthritis
-
Animals: DBA/1 mice (male, 8-10 weeks old) are highly susceptible.[19]
-
Immunization:
-
Booster:
-
On day 21, administer a booster injection of 100 µg of bovine type II collagen in Incomplete Freund's Adjuvant (IFA).[1]
-
-
Treatment:
-
Begin administration of "this compound" or vehicle at the onset of clinical signs of arthritis (around day 25-28).
-
Protocol 4.4.2: Efficacy Assessment
-
Clinical Scoring:
-
Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=redness and swelling in one digit, 2=swelling in more than one digit, 3=swelling of the entire paw, 4=ankylosis). The maximum score per mouse is 16.
-
-
Paw Swelling:
-
Measure the thickness of the hind paws using a caliper.
-
-
Anti-Collagen Antibody Levels:
-
Joint Histology:
Table 4: Quantitative Data Summary for Collagen-Induced Arthritis Model
| Group | Clinical Score | Paw Thickness (mm) | Anti-Collagen IgG1 (U/ml) | Anti-Collagen IgG2a (U/ml) | Histological Score |
| Naive | |||||
| Vehicle | |||||
| This compound (Low Dose) | |||||
| This compound (High Dose) | |||||
| Positive Control |
Bleomycin-Induced Pulmonary Fibrosis Model
This model is characterized by lung inflammation followed by the development of fibrosis, a process in which IL-4 and Th2 responses can be involved.
Protocol 4.5.1: Induction of Pulmonary Fibrosis
-
Animals: C57BL/6 mice are commonly used.
-
Induction:
-
On day 0, administer a single intratracheal instillation of bleomycin (B88199) (1.5-3.0 U/kg) in sterile saline.[2][13]
-
-
Treatment:
-
Administer "this compound" or vehicle daily, starting from day 1 after bleomycin instillation.
-
Protocol 4.5.2: Efficacy Assessment
-
Lung Collagen Content:
-
On day 21, harvest the lungs and measure the collagen content using a hydroxyproline (B1673980) assay.
-
-
Lung Histology:
-
Stain lung sections with Masson's trichrome to visualize collagen deposition and fibrosis.[26]
-
Score the extent of fibrosis using the Ashcroft scoring system.
-
-
BALF Analysis:
-
Perform BAL and analyze the cell differential and cytokine levels as described in the asthma model.
-
Table 5: Quantitative Data Summary for Pulmonary Fibrosis Model
| Group | Lung Hydroxyproline (µ g/lung ) | Ashcroft Fibrosis Score | Total BALF Cells (x10^5) | Macrophages in BALF (%) |
| Naive | ||||
| Vehicle | ||||
| This compound (Low Dose) | ||||
| This compound (High Dose) | ||||
| Positive Control |
Data Presentation and Analysis
All quantitative data should be presented in a clear and structured format, as exemplified in the tables above. Statistical analysis should be performed to determine the significance of the observed effects of "this compound" compared to the vehicle control group. Appropriate statistical tests (e.g., t-test, ANOVA) should be used based on the experimental design and data distribution.
Conclusion
These application notes provide a robust framework for the preclinical evaluation of "this compound" in a variety of relevant animal models of inflammatory and allergic diseases. The detailed protocols for disease induction, treatment, and efficacy assessment will enable researchers to generate comprehensive data on the in vivo activity of this novel IL-4 inhibitor. The use of standardized scoring systems and quantitative endpoints will ensure the generation of high-quality, reproducible data to support further drug development.
References
- 1. A Comprehensive Histological Assessment of Osteoarthritis Lesions in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A Whole-Joint Histopathologic Grading System for Murine Knee Osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. atsjournals.org [atsjournals.org]
- 7. Extensive Histopathological Characterization of Inflamed Bowel in the Dextran Sulfate Sodium Mouse Model with Emphasis on Clinically Relevant Biomarkers and Targets for Drug Development [mdpi.com]
- 8. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 9. researchgate.net [researchgate.net]
- 10. inotiv.com [inotiv.com]
- 11. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A guide to histomorphological evaluation of intestinal inflammation in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. ard.bmj.com [ard.bmj.com]
- 15. researchgate.net [researchgate.net]
- 16. A novel method for oral delivery of drug compounds to the neonatal SMNΔ7 mouse model of spinal muscular atrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Histomorphological scoring of murine colitis models: A practical guide for the evaluation of colitis and colitis-associated cancer [pubmed.ncbi.nlm.nih.gov]
- 18. Administration of Substances to Laboratory Animals: Equipment Considerations, Vehicle Selection, and Solute Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Method for voluntary oral administration of drugs in mice | Garvan Institute of Medical Research [publications.garvan.org.au]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Pharmacological Treatment of Neonatal and Juvenile Mice to Study Spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 25. researchgate.net [researchgate.net]
- 26. mdpi.com [mdpi.com]
- 27. apps.dtic.mil [apps.dtic.mil]
- 28. karger.com [karger.com]
- 29. researchgate.net [researchgate.net]
- 30. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: IL-4-inhibitor-1 for Blocking IL-4 Signaling in T Cells
For Research Use Only.
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of T helper 2 (Th2) cell differentiation, B cell class switching to IgE, and the regulation of humoral and adaptive immunity.[1] Dysregulated IL-4 signaling is implicated in allergic inflammatory diseases, asthma, and certain types of cancer.[1][2] IL-4 exerts its effects by binding to type I or type II receptor complexes on the cell surface, activating the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily through the phosphorylation of STAT6.[3][4]
IL-4-inhibitor-1 is a first-in-class, experimental small molecule designed to directly antagonize IL-4 activity. It functions by binding to the IL-4 cytokine, thereby blocking its interaction with the IL-4 receptor (IL-4R) and inhibiting downstream signaling cascades.[2][5][6] Its chemical name is 2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile.[5] This document provides detailed application notes and protocols for researchers utilizing this compound to study IL-4 signaling in T cells.
Mechanism of Action
This compound is a competitive inhibitor that binds directly to the IL-4 cytokine. This binding event sterically hinders the association of IL-4 with its receptor alpha chain (IL-4Rα), a critical component of both the type I (IL-4Rα/γc) and type II (IL-4Rα/IL-13Rα1) receptor complexes.[2][6] By preventing the formation of the IL-4/IL-4R complex, the inhibitor effectively blocks the subsequent activation of receptor-associated Janus kinases (JAK1, JAK3) and the phosphorylation of STAT6 on tyrosine 641 (Tyr641).[1][3] The inhibition of STAT6 phosphorylation prevents its dimerization, nuclear translocation, and the subsequent transcription of IL-4-responsive genes, thereby neutralizing the biological effects of IL-4 on T cells.
Applications
-
Inhibition of Th2 Differentiation: Studying the role of IL-4 in the differentiation of naive CD4+ T cells into the Th2 lineage.
-
Modulation of T Cell Proliferation: Investigating the effect of IL-4 signaling on the proliferation of various T cell subsets.[7]
-
Cytokine Production Analysis: Assessing the impact of IL-4 blockade on the cytokine secretion profile (e.g., IL-5, IL-13, IFN-γ) of activated T cells.[8]
-
Signal Transduction Studies: Elucidating the kinetics and dose-dependency of IL-4-mediated STAT6 phosphorylation and other downstream signaling events in T cells.
-
Drug Development Research: Serving as a reference compound for the development of more potent and specific small-molecule inhibitors of the IL-4 pathway.[5]
Data Presentation
Table 1: In Vitro Efficacy of this compound and Related Compounds
| Compound Name | Assay | Cell Line / Context | Endpoint | EC50 / IC50 | Reference |
|---|---|---|---|---|---|
| This compound (Cpd 52) | IL-4 Inhibition | Cellular Context | Functional Disruption | 1.81 µM | [1] |
| This compound (Cpd 52) | STAT6 Phosphorylation | Cellular Context | pSTAT-6 Reduction | 3.1 µM | [1] |
| Nico-52 | IL-4 Inhibition | THP-1 Cells | Functional Inhibition | 3.56 µM | [9] |
| Nico-52 | IL-4 Inhibition | Ramos Cells | Functional Inhibition | 4.16 µM | [9] |
| Nico-52 | IL-4 Inhibition | Murine Cells (Type I/II R) | Functional Inhibition | 1.28 µM |[9] |
Table 2: Chemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile | [5] |
| Molecular Formula | C18H12FN3O2 | [5] |
| Molar Mass | 321.311 g·mol−1 | [5] |
| CAS Number | 1332184-63-0 |[5] |
Mandatory Visualization
Experimental Protocols
Protocol 1: Inhibition of IL-4-induced STAT6 Phosphorylation in Human T Cells
This protocol details the procedure to assess the inhibitory effect of this compound on the phosphorylation of STAT6 in primary human T cells.
A. Materials
-
Primary human T cells (isolated from PBMCs)
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS)
-
This compound (reconstituted in DMSO)
-
Recombinant Human IL-4
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Reagents for Western Blotting: SDS-PAGE gels, transfer membranes, blocking buffer
-
Primary antibodies: Rabbit anti-phospho-STAT6 (Tyr641), Rabbit anti-total-STAT6
-
Secondary antibody: HRP-conjugated anti-rabbit IgG
-
Chemiluminescent substrate
B. Procedure
-
Cell Culture: Plate primary human T cells in a 12-well plate at a density of 2 x 10^6 cells/mL in RPMI-1640 + 10% FBS. Allow cells to rest for 2-4 hours.
-
Inhibitor Pre-treatment: Prepare serial dilutions of this compound (e.g., final concentrations of 0.1, 1, 3, 10, 25 µM). Add the inhibitor or a DMSO vehicle control to the cells. Incubate for 1 hour at 37°C, 5% CO2.
-
IL-4 Stimulation: Add recombinant human IL-4 to a final concentration of 20 ng/mL to all wells except the unstimulated control.
-
Incubation: Incubate for 15-30 minutes at 37°C. This is a critical time point for observing peak STAT6 phosphorylation.
-
Cell Lysis:
-
Pellet the cells by centrifugation (300 x g, 5 min, 4°C).
-
Wash once with ice-cold PBS.
-
Lyse the cell pellet with 100 µL of ice-cold lysis buffer. Incubate on ice for 20 minutes.
-
Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C) and collect the supernatant.
-
-
Western Blotting:
-
Determine protein concentration of the lysates.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane for 1 hour at room temperature.
-
Incubate with primary anti-phospho-STAT6 antibody overnight at 4°C.
-
Wash and incubate with HRP-conjugated secondary antibody for 1 hour.
-
Detect signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-STAT6 antibody as a loading control.
-
Protocol 2: T Cell Proliferation Assay (CFSE-based)
This protocol uses Carboxyfluorescein succinimidyl ester (CFSE) to measure the inhibition of IL-4-potentiated T cell proliferation.
A. Materials
-
Isolated CD4+ T cells
-
CFSE staining solution
-
RPMI-1640 medium with 10% FBS
-
T cell activation reagents (e.g., anti-CD3/CD28 beads or plate-bound antibodies)
-
Recombinant Human IL-4
-
This compound
-
Flow cytometer
B. Procedure
-
CFSE Labeling:
-
Resuspend 1 x 10^7 T cells in 1 mL PBS.
-
Add 1 µL of 5 mM CFSE stock solution (final concentration 5 µM).
-
Incubate for 10 minutes at 37°C, protected from light.
-
Quench the reaction by adding 5 volumes of ice-cold culture medium.
-
Wash cells twice with complete medium.
-
-
Cell Plating and Treatment:
-
Resuspend CFSE-labeled cells in complete medium.
-
Plate cells in a 96-well round-bottom plate at 1 x 10^5 cells/well.
-
Add this compound (e.g., 3 µM) or vehicle control.
-
Add recombinant IL-4 (e.g., 20 ng/mL) to potentiate proliferation.
-
Add T cell activation reagents (e.g., anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio).
-
-
Culture: Incubate the plate for 3-5 days at 37°C, 5% CO2.
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Wash with PBS containing 2% FBS.
-
Analyze the CFSE fluorescence on a flow cytometer. Proliferating cells will show successive halving of CFSE intensity, appearing as distinct peaks.
-
Quantify the percentage of divided cells and the proliferation index for each condition.
-
Protocol 3: Analysis of Cytokine Secretion by ELISA
This protocol measures the effect of this compound on the production of a key Th2 cytokine, IL-5, from activated T cells.
A. Materials
-
Isolated CD4+ T cells
-
Complete RPMI-1640 medium
-
T cell activation reagents (e.g., anti-CD3/CD28)
-
Recombinant Human IL-4
-
This compound
-
Human IL-5 ELISA Kit
B. Procedure
-
Cell Culture and Stimulation:
-
Plate CD4+ T cells in a 24-well plate at 1 x 10^6 cells/mL in complete medium.
-
Add this compound (e.g., 3 µM) or vehicle control.
-
Add recombinant IL-4 (20 ng/mL) to drive Th2 differentiation.
-
Add T cell activation reagents.
-
-
Incubation: Culture the cells for 48-72 hours at 37°C, 5% CO2.
-
Supernatant Collection: Pellet the cells by centrifugation (300 x g, 5 min). Collect the culture supernatant and store at -80°C until analysis.
-
ELISA:
-
Perform the IL-5 ELISA according to the manufacturer’s instructions.
-
Briefly, coat a 96-well plate with capture antibody.
-
Block the plate.
-
Add standards and collected cell culture supernatants.
-
Add detection antibody.
-
Add streptavidin-HRP or equivalent.
-
Add substrate and stop the reaction.
-
Read the absorbance at the appropriate wavelength.
-
-
Data Analysis: Calculate the concentration of IL-5 in each sample by interpolating from the standard curve. Compare the IL-5 levels between inhibitor-treated and control groups.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A Small-Molecule Inhibitor to the Cytokine Interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. IL-4 induces serine phosphorylation of the STAT6 transactivation domain in B lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interleukin-4 Stimulates Proliferation and Growth of T-Cell Acute Lymphoblastic Leukemia Cells by Activating mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Preclinical data on the first small-molecule inhibitor of IL-4 presented | BioWorld [bioworld.com]
Screening for Interleukin-4 (IL-4) Inhibitors Using Enzyme-Linked Immunosorbent Assay (ELISA)
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-4 (IL-4) is a key cytokine involved in the regulation of immune responses, particularly in the differentiation of T helper 2 (Th2) cells, which play a crucial role in allergic inflammation and asthma.[1][2] Consequently, the inhibition of IL-4 signaling is a promising therapeutic strategy for a range of allergic and inflammatory diseases.[3] This document provides a detailed protocol for screening potential inhibitors of the interaction between IL-4 and its receptor, IL-4 receptor alpha (IL-4Rα), using a competitive enzyme-linked immunosorbent assay (ELISA). This in vitro binding assay is a robust and high-throughput method for identifying and characterizing novel therapeutic candidates, such as small molecules or antibodies, that can disrupt this critical protein-protein interaction.
Principle of the Assay
The screening method is based on a competitive ELISA format.[4] In this assay, a 96-well microplate is coated with recombinant human IL-4Rα. A fixed concentration of biotinylated human IL-4 is then added to the wells along with the test compounds (potential inhibitors). The test inhibitor will compete with the biotinylated IL-4 for binding to the immobilized IL-4Rα. The amount of biotinylated IL-4 bound to the receptor is then detected using streptavidin conjugated to horseradish peroxidase (HRP), which catalyzes a colorimetric reaction with a substrate. A stronger signal indicates less inhibition, while a weaker signal indicates that the test compound has successfully competed with the biotinylated IL-4 for binding to IL-4Rα, thus identifying it as a potential inhibitor.
IL-4 Signaling Pathway
IL-4 initiates its signaling cascade by binding to the IL-4Rα subunit.[5] This binding can lead to the formation of two different receptor complexes: a type I receptor, composed of IL-4Rα and the common gamma chain (γc), which is specific for IL-4, and a type II receptor, consisting of IL-4Rα and IL-13Rα1, which can be activated by both IL-4 and IL-13.[6][7] Upon receptor dimerization, Janus kinases (JAKs) associated with the receptor chains are activated, leading to the phosphorylation of the IL-4Rα intracellular domain. This creates docking sites for Signal Transducer and Activator of Transcription 6 (STAT6), which is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes involved in the inflammatory response.
Caption: IL-4 binds to its receptor, activating JAKs and STAT6, leading to gene expression.
Experimental Protocol
Materials and Reagents
-
96-well high-binding ELISA plates
-
Recombinant Human IL-4Rα
-
Biotinylated Recombinant Human IL-4
-
Streptavidin-HRP
-
Test compounds (potential inhibitors)
-
Known IL-4 inhibitor (e.g., Dupilumab) as a positive control
-
Coating Buffer (e.g., 0.1 M Carbonate/Bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., PBS with 1% BSA)
-
Assay Diluent (e.g., PBS with 0.1% BSA)
-
TMB Substrate Solution
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Microplate reader capable of measuring absorbance at 450 nm
Assay Procedure
The following is a general protocol; optimization of concentrations and incubation times may be required.
Caption: Workflow for the competitive ELISA to screen for IL-4 inhibitors.
-
Coating:
-
Dilute recombinant human IL-4Rα to a concentration of 1-10 µg/mL in Coating Buffer.[7]
-
Add 100 µL of the diluted IL-4Rα to each well of a 96-well ELISA plate.
-
Incubate overnight at 4°C.
-
-
Washing and Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at 37°C.
-
Wash the plate three times with Wash Buffer.
-
-
Competition Reaction:
-
Prepare serial dilutions of the test compounds and the positive control (e.g., Dupilumab) in Assay Diluent.
-
Add 50 µL of the diluted test compounds or controls to the appropriate wells.
-
Add 50 µL of a pre-determined optimal concentration of biotinylated human IL-4 to all wells (except for the blank).
-
Incubate for 2 hours at 37°C.
-
-
Detection:
-
Wash the plate three times with Wash Buffer.
-
Add 100 µL of Streptavidin-HRP, diluted according to the manufacturer's instructions, to each well.
-
Incubate for 1 hour at 37°C.
-
Wash the plate five times with Wash Buffer.
-
-
Signal Development and Measurement:
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark. The reaction will produce a blue color.
-
Add 50 µL of Stop Solution to each well. The color will change to yellow.
-
Read the absorbance at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.
-
Data Presentation and Analysis
The percentage of inhibition for each test compound concentration is calculated using the following formula:
% Inhibition = [1 - (Absorbance of sample - Absorbance of blank) / (Absorbance of negative control - Absorbance of blank)] x 100
The IC50 value, which is the concentration of an inhibitor that causes 50% inhibition of the binding of biotinylated IL-4 to IL-4Rα, should be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.[8]
Table 1: Example Data for IL-4 Inhibitor Screening
| Compound | Concentration (nM) | Absorbance (450 nm) | % Inhibition | IC50 (nM) |
| Negative Control | 0 | 1.50 | 0 | - |
| Positive Control (Dupilumab) | 0.1 | 1.25 | 16.7 | 1.5 |
| 1 | 0.80 | 46.7 | ||
| 10 | 0.35 | 76.7 | ||
| 100 | 0.10 | 93.3 | ||
| Test Compound A | 1 | 1.40 | 6.7 | >1000 |
| 10 | 1.20 | 20.0 | ||
| 100 | 0.95 | 36.7 | ||
| 1000 | 0.70 | 53.3 | ||
| Test Compound B | 1 | 1.05 | 30.0 | 8.5 |
| 10 | 0.50 | 66.7 | ||
| 100 | 0.20 | 86.7 | ||
| 1000 | 0.15 | 90.0 |
Note: The data presented in this table is for illustrative purposes only and may not represent actual experimental results.
Table 2: Binding Affinities of IL-4 and its Receptor
| Interacting Molecules | Binding Affinity (Kd) |
| Human IL-4 and Human IL-4Rα | 20-300 pM[9] |
This high affinity underscores the potent interaction that inhibitors must overcome.
Conclusion
The competitive ELISA protocol described here provides a reliable and efficient method for the primary screening and characterization of potential IL-4 inhibitors. This assay is a critical first step in the drug discovery pipeline, enabling the identification of lead compounds that can be further validated in cell-based and in vivo models for the development of novel therapeutics for allergic and inflammatory diseases.
References
- 1. A mixed-charge pair in human interleukin 4 dominates high-affinity interaction with the receptor α chain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Mechanisms of Dupilumab - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the therapeutic candidates targeting IL-4Rα? [synapse.patsnap.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. Protocol for Competitive ELISA - Creative Proteomics [creative-proteomics.com]
- 9. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IL-4 Inhibitor Efficacy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a pivotal role in the development of T helper 2 (Th2) cell-mediated immune responses. It is a key driver of allergic inflammation and is implicated in various diseases, including asthma, atopic dermatitis, and certain types of cancer. The signaling cascade initiated by IL-4 binding to its receptor ultimately leads to the activation of the Signal Transducer and Activator of Transcription 6 (STAT6). Consequently, inhibiting the IL-4 pathway presents a promising therapeutic strategy for these conditions. "IL-4-inhibitor-1" is an experimental drug designed to block the activity of IL-4 by interfering with its binding to the IL-4 receptor.[1]
These application notes provide detailed protocols for a range of in vitro assays to quantify the efficacy of IL-4 inhibitors, such as this compound. The described methods focus on key downstream events in the IL-4 signaling pathway, providing robust and reproducible measures of inhibitor potency.
IL-4 Signaling Pathway
IL-4 initiates its biological effects by binding to a receptor complex, which can be one of two types. The type I receptor, found on hematopoietic cells, is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). The type II receptor, present on non-hematopoietic cells, consists of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1). Upon IL-4 binding, Janus kinases (JAK1 and JAK3 for type I, JAK1 and TYK2 for type II) associated with the receptor chains are activated and phosphorylate tyrosine residues on the intracellular domains of the receptors. These phosphorylated sites serve as docking stations for STAT6, which is then itself phosphorylated on tyrosine 641 (Tyr641). Phosphorylated STAT6 (pSTAT6) molecules dimerize, translocate to the nucleus, and bind to specific DNA response elements in the promoters of target genes, thereby modulating their expression.
Experimental Workflow for Inhibitor Efficacy Testing
A general workflow for assessing the efficacy of an IL-4 inhibitor involves cell-based assays where a specific downstream event of IL-4 signaling is measured in the presence and absence of the inhibitor.
Quantitative Data Summary
The efficacy of IL-4 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50). The following tables summarize representative data for various IL-4 pathway inhibitors.
Table 1: Efficacy of Small Molecule IL-4 Inhibitors
| Compound | Assay | Cell Line | EC50/IC50 | Reference |
|---|---|---|---|---|
| This compound | STAT6 Phosphorylation | - | 3.1 µM (EC50) | |
| Nico-52 | Functional Assay | HEK-Blue cells | - | [2] |
| Nico-52 | STAT6 Phosphorylation | THP-1 cells | 3.56 µM (EC50) | [2] |
| Nico-52 | STAT6 Phosphorylation | Ramos cells | 4.16 µM (EC50) | [2] |
| AS1517499 (STAT6i) | CCL26 Secretion | A549 cells | Dose-dependent inhibition | [3] |
| PF-956980 (JAK3i) | STAT6 Phosphorylation | CLL cells | ~100-200 nM (IC50) |[4] |
Table 2: Efficacy of Antibody-based IL-4 Inhibitors
| Inhibitor | Target | Assay | Cell Line/System | Potency | Reference |
|---|---|---|---|---|---|
| Dupilumab | IL-4Rα | Reporter Gene Assay | HEK293 | Dose-dependent inhibition | [5] |
| Anti-IL-4Rα mAb | IL-4Rα | T cell proliferation | PHA-activated PBMCs | Dose-dependent inhibition | [6] |
| Anti-IL-4 mAb (11B11) | IL-4 | STAT6 Phosphorylation | Ba/F3 cells | IC50 determined |[7] |
Experimental Protocols
STAT6 Phosphorylation Assay (ELISA)
Principle: This enzyme-linked immunosorbent assay (ELISA) quantitatively measures the level of STAT6 phosphorylated at Tyr641 in cell lysates. A capture antibody specific for total STAT6 is coated onto a microplate. Cell lysates are added, and STAT6 (both phosphorylated and unphosphorylated) binds to the antibody. A detection antibody specific for the phosphorylated form of STAT6 (pSTAT6), often conjugated to a detection molecule like biotin, is then added. The amount of bound detection antibody is proportional to the amount of pSTAT6 in the sample and is quantified using a colorimetric reaction.[1][8]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., ACHN, THP-1) in a 96-well plate at a desired density and allow them to adhere overnight.
-
Serum-starve the cells for 4-6 hours, if necessary for the cell type.
-
Pre-incubate the cells with various concentrations of the IL-4 inhibitor (or vehicle control) for 1-2 hours.
-
Stimulate the cells with a predetermined optimal concentration of recombinant human IL-4 (e.g., 10-100 ng/ml) for 15-30 minutes at 37°C.[9]
-
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered Saline (PBS).
-
Add 100 µL of complete cell lysis buffer (containing protease and phosphatase inhibitors) to each well.
-
Incubate on ice for 15-30 minutes with gentle shaking.
-
Centrifuge the plate at 4°C to pellet cell debris. The supernatant is the cell lysate.
-
-
-
Bring all ELISA kit reagents to room temperature.
-
Add 100 µL of cell lysate to each well of the total-STAT6-coated microplate.
-
Cover the plate and incubate for 2.5 hours at room temperature or overnight at 4°C with gentle shaking.
-
Aspirate the liquid and wash each well 4 times with 1X Wash Buffer.
-
Add 100 µL of the biotinylated anti-phospho-STAT6 (Tyr641) detection antibody to each well.
-
Cover and incubate for 1 hour at room temperature.
-
Aspirate and wash 4 times as before.
-
Add 100 µL of HRP-conjugated streptavidin solution to each well.
-
Cover and incubate for 45 minutes at room temperature.
-
Aspirate and wash 4 times as before.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes in the dark.
-
Add 50 µL of Stop Solution to each well.
-
Read the absorbance at 450 nm immediately using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the IL-4 stimulated control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit a dose-response curve to determine the IC50 value.
-
STAT6 Phosphorylation Assay (Western Blot)
Principle: Western blotting allows for the semi-quantitative detection of pSTAT6 relative to total STAT6. Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with antibodies specific for pSTAT6 (Tyr641) and total STAT6.[11]
Methodology:
-
Cell Culture, Treatment, and Lysis:
-
Follow the same steps for cell culture and treatment as in the ELISA protocol, typically using 6-well plates for a higher cell yield.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer: [9]
-
Normalize protein amounts for all samples and prepare them with Laemmli buffer.
-
Denature the proteins by heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting: [9]
-
Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature. (Note: Milk is not recommended for phospho-protein detection as it contains phosphoproteins that can increase background).[11]
-
Incubate the membrane with a primary antibody specific for p-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
-
Re-probing for Total STAT6:
-
To normalize for protein loading, the membrane can be stripped of the pSTAT6 antibodies and re-probed with an antibody for total STAT6 or a housekeeping protein like GAPDH.
-
-
Data Analysis:
-
Perform densitometric analysis of the bands using imaging software.
-
Calculate the ratio of pSTAT6 to total STAT6 (or GAPDH) for each condition.
-
Determine the percentage inhibition of STAT6 phosphorylation by the inhibitor compared to the IL-4 stimulated control.
-
IL-4 Induced Gene Expression Analysis (qPCR)
Principle: IL-4 stimulation leads to the transcriptional upregulation of specific genes. Quantitative Polymerase Chain Reaction (qPCR) can be used to measure the mRNA levels of these target genes (e.g., CCL26 (eotaxin-3), FCER2 (CD23)) as a functional readout of IL-4 signaling and its inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells (e.g., A549, primary bronchial epithelial cells) and treat with the IL-4 inhibitor and IL-4 as described in previous protocols. The stimulation time for gene expression is typically longer, ranging from 4 to 24 hours.
-
-
RNA Isolation and cDNA Synthesis:
-
Harvest the cells and isolate total RNA using a commercially available kit (e.g., RNeasy Mini Kit).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target gene (e.g., CCL26) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green).
-
Perform the qPCR reaction using a real-time PCR system. A typical thermal cycling program includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) for each gene in each sample.
-
Calculate the relative expression of the target gene using the ΔΔCt method, normalizing to the reference gene and relative to the untreated control.
-
Plot the fold change in gene expression against inhibitor concentration to assess the dose-dependent inhibitory effect.
-
Reporter Gene Assay
Principle: This assay utilizes a cell line that has been engineered to express a reporter gene (e.g., luciferase or secreted embryonic alkaline phosphatase - SEAP) under the control of a promoter containing STAT6 binding elements. When these cells are stimulated with IL-4, STAT6 is activated and drives the expression of the reporter gene. An effective inhibitor will block this process, leading to a decrease in the reporter signal.[5][12][13]
Methodology:
-
Cell Culture and Treatment:
-
Use a commercially available IL-4 reporter cell line (e.g., HEK-Blue™ IL-4/IL-13 cells or a custom-developed line).[12]
-
Seed the reporter cells in a 96-well plate.
-
Pre-treat the cells with a dilution series of the IL-4 inhibitor.
-
Stimulate the cells with an optimal concentration of IL-4 for 6-24 hours.[13]
-
-
Signal Detection:
-
Measure the reporter gene activity according to the manufacturer's instructions.
-
For luciferase, add the luciferase substrate and measure luminescence using a luminometer.
-
For SEAP, collect the cell culture supernatant and add the SEAP detection substrate, then measure absorbance.
-
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the reporter signal for each inhibitor concentration compared to the IL-4 stimulated control.
-
Generate a dose-response curve and calculate the IC50 value.
-
Cell Viability / Proliferation Assay
Principle: In certain cell types, IL-4 can promote cell proliferation and/or viability. An inhibitor of IL-4 signaling would be expected to reduce this effect. Cell viability can be measured using various metabolic assays, such as those employing MTT, MTS, or resazurin, which are converted into colored or fluorescent products by metabolically active cells.[14][15]
Methodology:
-
Cell Culture and Treatment:
-
Seed cells known to proliferate in response to IL-4 (e.g., certain cancer cell lines like HCT-116) in a 96-well plate.[14]
-
Treat the cells with various concentrations of the IL-4 inhibitor in the presence of a growth-promoting concentration of IL-4. Include controls for basal growth (no IL-4) and maximal IL-4-induced growth (no inhibitor).
-
Incubate for an extended period (e.g., 48-72 hours) to allow for measurable differences in cell number.
-
-
Viability Measurement (MTS Assay Example): [15]
-
Add 20 µL of MTS reagent to each well.
-
Incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 490 nm.
-
-
Data Analysis:
-
Normalize the data by subtracting the background absorbance.
-
Calculate the percentage of inhibition of IL-4-induced proliferation for each inhibitor concentration.
-
Determine the IC50 value from the resulting dose-response curve.
-
References
- 1. raybiotech.com [raybiotech.com]
- 2. Preclinical data on the first small-molecule inhibitor of IL-4 presented | BioWorld [bioworld.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ELISA实验方法 [sigmaaldrich.com]
- 9. benchchem.com [benchchem.com]
- 10. Phospho-specific ELISA Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. A robust reporter assay for the determination of the bioactivity of IL-4R-targeted therapeutic antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. IL-4/IL-13 Reporter 293 Cell Line [en.genomeditech.com]
- 14. Interleukin-4 receptor inhibition targeting metastasis independent of macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: IL-4 Pathway Inhibition in Immunology Research
These application notes provide a comprehensive overview of the role of Interleukin-4 (IL-4) pathway inhibition in immunology research. Due to the ambiguity of the term "IL-4-inhibitor-1," this document addresses two key interpretations: a specific experimental small molecule inhibitor of the IL-4 receptor and the broader, more extensively researched area of inhibiting the IL-4 signaling pathway, with a focus on the enzyme Interleukin-4 Induced Gene 1 (IL4I1) and other therapeutic inhibitors.
Section 1: this compound (Experimental Compound)
Introduction: "this compound" is an experimental small molecule drug designed to directly interfere with the binding of the cytokine Interleukin-4 (IL-4) to its receptor.[1] By blocking this interaction, the inhibitor aims to prevent the downstream signaling cascade that mediates IL-4's diverse effects in the immune system. Excessive IL-4 activity is implicated in various inflammatory conditions, such as asthma, and some cancers, making its inhibition a potential therapeutic strategy.[1]
Mechanism of Action: this compound functions as a competitive antagonist at the IL-4 receptor. It binds to the receptor, preventing IL-4 from docking and initiating the signaling process. This blockade inhibits the subsequent activation of the JAK-STAT signaling pathway, primarily STAT6, which is a critical mediator of IL-4's biological effects.[2][3][4] The affinity of this compound is described as "reasonable," though it may not be potent enough for direct clinical application.[1] It remains unclear whether this inhibitor selectively blocks IL-4 or also affects the signaling of the related cytokine IL-13, which shares a receptor subunit with IL-4.[1]
Quantitative Data
| Compound | Target | EC50 | Effect on STAT6 | Reference |
| This compound (compound 52) | IL-4 binding to its receptor | 1.81 µM | Dose-dependent reduction in phosphorylated STAT-6 (pSTAT-6) with an EC50 of 3.1 µM. No effect on total STAT-6 levels. | [5] |
Experimental Protocols
Protocol 1: In Vitro Inhibition of IL-4-induced STAT6 Phosphorylation
Objective: To assess the inhibitory effect of this compound on IL-4-mediated STAT6 phosphorylation in a human cell line.
Materials:
-
Human cell line expressing the IL-4 receptor (e.g., TF-1 cells)
-
Recombinant human IL-4
-
This compound
-
Cell culture medium (e.g., RPMI-1640) with 10% FBS
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibodies: anti-phospho-STAT6 (pSTAT6), anti-STAT6, and a secondary antibody conjugated to HRP
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture: Culture TF-1 cells in RPMI-1640 medium supplemented with 10% FBS and appropriate growth factors.
-
Starvation: Prior to stimulation, starve the cells in a low-serum medium for 4-6 hours.
-
Inhibitor Treatment: Pre-incubate the starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1 hour.
-
IL-4 Stimulation: Stimulate the cells with recombinant human IL-4 (e.g., 20 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with cold PBS and lyse them using lysis buffer.
-
Western Blotting:
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against pSTAT6 and total STAT6.
-
Incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities for pSTAT6 and total STAT6. Normalize the pSTAT6 signal to the total STAT6 signal to determine the dose-dependent inhibition.
Signaling Pathway Diagram
Section 2: Inhibition of the IL-4 Signaling Pathway and IL4I1
Introduction: A broader and more clinically relevant approach to modulating IL-4's effects involves targeting key components of its signaling pathway. This includes the development of monoclonal antibodies against IL-4 or its receptor, and targeting downstream effector molecules. One such molecule that has garnered significant interest is Interleukin-4 Induced Gene 1 (IL4I1).
IL4I1: A Downstream Effector of IL-4 Signaling IL4I1, also known as L-phenylalanine oxidase, is an enzyme primarily expressed in antigen-presenting cells (APCs) like dendritic cells and macrophages.[6] Its expression is induced by IL-4. IL4I1 catalyzes the oxidative deamination of L-phenylalanine, producing phenylpyruvate, hydrogen peroxide (H₂O₂), and ammonia.[6] These byproducts have immunosuppressive properties; for instance, H₂O₂ can inhibit T-cell receptor signaling and thus reduce T-cell activation.[6] This mechanism is implicated in tumor immune evasion, making IL4I1 an attractive therapeutic target.[6][7]
Therapeutic Strategies for IL-4 Pathway Inhibition: Beyond IL4I1, several strategies are employed to inhibit the IL-4 signaling pathway:
-
Monoclonal Antibodies: Drugs like Dupilumab target the IL-4 receptor alpha (IL-4Rα) subunit, blocking signaling from both IL-4 and IL-13.[8]
-
Small Molecule Inhibitors: Targeting the downstream JAK kinases or the transcription factor STAT6.
Quantitative Data
| Inhibitor Type | Target | Effect | Application | Reference |
| IL4I1 Inhibitors | IL4I1 enzyme activity | Blocks degradation of L-phenylalanine, reducing immunosuppressive byproducts.[6] | Cancer Immunotherapy, Chronic Infections, Autoimmune Diseases | [6] |
| Dupilumab (Monoclonal Ab) | IL-4Rα | Blocks IL-4 and IL-13 signaling. | Atopic Dermatitis, Asthma, Chronic Rhinosinusitis | [8] |
| STAT6 Inhibitors (Experimental) | STAT6 | Prevents nuclear translocation and target gene expression. | Allergic and Inflammatory Diseases | [2][9] |
Experimental Protocols
Protocol 2: Measuring IL4I1 Activity in Macrophages
Objective: To determine the effect of an IL4I1 inhibitor on the enzymatic activity of IL4I1 in IL-4-stimulated macrophages.
Materials:
-
Human monocyte-derived macrophages (MDMs)
-
Recombinant human IL-4
-
Experimental IL4I1 inhibitor
-
L-phenylalanine
-
Reagents for detecting hydrogen peroxide (e.g., Amplex Red)
-
Fluorometer or spectrophotometer
Procedure:
-
Macrophage Differentiation: Differentiate human monocytes into macrophages using M-CSF.
-
IL-4 Stimulation: Treat macrophages with recombinant human IL-4 (e.g., 20 ng/mL) for 24-48 hours to induce IL4I1 expression.
-
Inhibitor Treatment: Pre-incubate the IL-4-stimulated macrophages with the IL4I1 inhibitor at various concentrations for 1 hour.
-
Enzyme Activity Assay:
-
Add L-phenylalanine to the cell culture.
-
At different time points, collect the supernatant.
-
Measure the production of hydrogen peroxide in the supernatant using a suitable detection reagent (e.g., Amplex Red assay).
-
-
Data Analysis: Plot the rate of H₂O₂ production against the inhibitor concentration to determine the IC50 of the inhibitor.
Protocol 3: Assessing the Effect of IL-4 Pathway Inhibition on T-cell Proliferation
Objective: To evaluate the impact of inhibiting the IL-4 pathway (e.g., with an IL4I1 inhibitor or Dupilumab) on T-cell proliferation in a co-culture system.
Materials:
-
Human CD4+ T-cells
-
Human monocyte-derived dendritic cells (DCs)
-
Recombinant human IL-4
-
IL-4 pathway inhibitor (e.g., IL4I1 inhibitor, Dupilumab)
-
T-cell proliferation assay kit (e.g., CFSE or BrdU)
-
Flow cytometer
Procedure:
-
DC and T-cell Isolation: Isolate DCs and CD4+ T-cells from peripheral blood mononuclear cells (PBMCs).
-
DC Stimulation: Culture DCs with IL-4 to induce IL4I1 expression.
-
Inhibitor Treatment: Treat the IL-4-stimulated DCs with the chosen inhibitor.
-
Co-culture: Co-culture the treated DCs with CFSE-labeled CD4+ T-cells in the presence of a T-cell stimulus (e.g., anti-CD3/CD28 beads).
-
Proliferation Analysis: After 3-5 days, harvest the cells and analyze T-cell proliferation by measuring the dilution of CFSE using a flow cytometer.
-
Data Analysis: Compare the percentage of proliferating T-cells in the presence and absence of the inhibitor to determine its effect on reversing immunosuppression.
Signaling and Workflow Diagrams
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. STAT6 - Wikipedia [en.wikipedia.org]
- 3. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. What are IL4I1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. Transcriptional regulation by STAT6 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: High-Throughput Screening for Inhibitors of the IL-4/IL-4 Receptor Alpha Interaction
For Researchers, Scientists, and Drug Development Professionals
Abstract
Interleukin-4 (IL-4) is a pleiotropic cytokine that plays a critical role in the development of T-helper 2 (Th2) cell-mediated immune responses. Dysregulation of the IL-4 signaling pathway is implicated in the pathophysiology of various allergic and inflammatory diseases, including asthma and atopic dermatitis, as well as in certain cancers. The initiation of this signaling cascade is the binding of IL-4 to its high-affinity receptor, the IL-4 receptor alpha chain (IL-4Rα). The experimental molecule "IL-4-inhibitor-1" is a known small molecule that interferes with this interaction.[1] This document provides detailed protocols for a primary biochemical screening assay and a secondary cell-based functional assay designed to identify and characterize novel small-molecule inhibitors of the IL-4/IL-4Rα interaction.
Introduction
The binding of IL-4 to IL-4Rα induces receptor dimerization, leading to the activation of Janus kinases (JAKs), which in turn phosphorylate the receptor's cytoplasmic domain. This creates docking sites for Signal Transducer and Activator of Transcription 6 (STAT6).[2][3][4] Phosphorylated STAT6 (pSTAT6) then dimerizes, translocates to the nucleus, and modulates the expression of IL-4-responsive genes, driving key aspects of the inflammatory and allergic response.[2][3][4]
Blocking the initial IL-4/IL-4Rα interaction is a validated therapeutic strategy. This application note details a two-tiered screening approach:
-
Primary Screening: A biochemical Homogeneous Time-Resolved Fluorescence (HTRF®) assay to rapidly screen large compound libraries for molecules that directly disrupt the IL-4/IL-4Rα binding.
-
Secondary Screening & Potency Determination: A cell-based phospho-STAT6 (pSTAT6) assay to confirm the activity of primary hits in a relevant cellular context and to determine their potency (IC50).
IL-4 Signaling Pathway
The diagram below illustrates the IL-4 signaling cascade, initiated by the binding of IL-4 to IL-4Rα and culminating in the nuclear translocation of pSTAT6. Inhibitors identified in this screening protocol are designed to block the initial protein-protein interaction.
Figure 1: IL-4 Signaling Pathway and Point of Inhibition.
Experimental Workflow
The screening process follows a logical progression from a high-throughput biochemical assay to a lower-throughput, more physiologically relevant cell-based assay for hit confirmation and characterization.
Figure 2: Workflow for IL-4 Inhibitor Screening and Hit Validation.
Protocol 1: Primary Inhibitor Screening (IL-4/IL-4Rα HTRF Assay)
This biochemical assay directly measures the binding of IL-4 to IL-4Rα. It is a competition assay where a test compound's ability to disrupt this interaction leads to a decrease in the HTRF signal.[1][5][6]
Principle
The assay uses recombinant human IL-4 labeled with a fluorescent donor (e.g., Europium cryptate) and recombinant human IL-4Rα labeled with a fluorescent acceptor (e.g., d2 or XL665). When IL-4 and IL-4Rα interact, the donor and acceptor are brought into close proximity, resulting in Fluorescence Resonance Energy Transfer (FRET). Inhibitors that block this interaction prevent FRET, causing a decrease in the acceptor's emission signal.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| Recombinant Human IL-4 (carrier-free) | R&D Systems | 204-IL |
| Recombinant Human IL-4Rα (carrier-free) | R&D Systems | 230-4R |
| HTRF Donor Labeling Kit (e.g., Eu-Cryptate) | Revvity | Varies |
| HTRF Acceptor Labeling Kit (e.g., d2) | Revvity | Varies |
| 384-well low-volume white plates | Greiner Bio-One | 784075 |
| HTRF-compatible plate reader | Various | e.g., PHERAstar, EnVision |
| Assay Buffer | In-house | 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4 |
| Test Compounds | Compound Library | N/A |
| DMSO (Assay Grade) | Sigma-Aldrich | D2650 |
Experimental Protocol
-
Protein Labeling: Label IL-4 with the HTRF donor and IL-4Rα with the HTRF acceptor according to the manufacturer's instructions. Determine the labeling efficiency and optimize concentrations to achieve a robust assay window (S/B > 5).
-
Compound Plating:
-
Prepare test compounds in 100% DMSO.
-
Using an acoustic dispenser or liquid handler, transfer 40 nL of compound solution into the wells of a 384-well assay plate.
-
For controls, dispense 40 nL of DMSO (for 0% inhibition, maximum signal) and 40 nL of a known inhibitor or excess unlabeled IL-4 (for 100% inhibition, minimum signal).
-
-
Reagent Addition (Assay Volume: 20 µL):
-
Prepare a 2X solution of labeled IL-4Rα in assay buffer. Add 10 µL to each well.
-
Prepare a 2X solution of labeled IL-4 in assay buffer. Add 10 µL to each well.
-
-
Incubation:
-
Seal the plate and centrifuge briefly (1 min at 1000 rpm).
-
Incubate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader. Excite at 320-340 nm and read emissions at 620 nm (donor) and 665 nm (acceptor).
-
The HTRF ratio is calculated as (Emission 665nm / Emission 620nm) * 10,000.
-
Data Presentation and Analysis
| Parameter | Value |
| Assay Plate Format | 384-well |
| Final Assay Volume | 20 µL |
| Final DMSO Concentration | 0.2% |
| Final IL-4 Concentration | 1 nM (example, optimize) |
| Final IL-4Rα Concentration | 5 nM (example, optimize) |
| Incubation Time / Temp | 60 min / RT |
| Readout | HTRF Ratio (665nm/620nm) |
Primary Screen Analysis: Calculate the Percent Inhibition for each compound: % Inhibition = 100 * (1 - (Ratio_Compound - Ratio_Min) / (Ratio_Max - Ratio_Min))
-
Ratio_Compound: HTRF ratio from a well with a test compound.
-
Ratio_Max: Average HTRF ratio from DMSO-only wells.
-
Ratio_Min: Average HTRF ratio from 100% inhibition control wells.
Compounds showing >50% inhibition are considered primary hits and are selected for dose-response analysis.
Protocol 2: Secondary Screening (Cell-Based pSTAT6 HTRF Assay)
This assay confirms the activity of primary hits in a cellular environment by measuring the inhibition of IL-4-induced STAT6 phosphorylation.[2][3]
Principle
Cells that endogenously express the IL-4 receptor are stimulated with IL-4 in the presence of test compounds. IL-4 binding activates the JAK/STAT pathway, leading to the phosphorylation of STAT6 at Tyr641. After cell lysis, pSTAT6 levels are quantified using an HTRF sandwich immunoassay. A decrease in the pSTAT6 HTRF signal indicates inhibitory activity of the test compound.
Materials and Reagents
| Reagent | Supplier | Catalog No. (Example) |
| A549 or TF-1 cells | ATCC | CCL-185, CRL-2003 |
| Cell Culture Medium (e.g., F-12K, RPMI-1640) | Gibco | Varies |
| Fetal Bovine Serum (FBS) | Gibco | 10270106 |
| Recombinant Human IL-4 | R&D Systems | 204-IL |
| Phospho-STAT6 (Tyr641) HTRF Kit | Revvity | TRF1213 |
| 384-well cell culture plates | Corning | 3764 |
| Test Compounds (Primary Hits) | N/A | N/A |
Experimental Protocol
-
Cell Culture:
-
Culture A549 or TF-1 cells according to standard protocols.
-
Harvest cells and adjust the density to 1 x 10^6 cells/mL in serum-free medium.
-
-
Compound and Cell Plating:
-
Prepare 10-point, 3-fold serial dilutions of hit compounds in DMSO.
-
Add 40 nL of diluted compounds or DMSO to a 384-well assay plate.
-
Dispense 10 µL of the cell suspension (10,000 cells) into each well.
-
Incubate for 30 minutes at 37°C.
-
-
IL-4 Stimulation:
-
Prepare a 2X solution of IL-4 in serum-free medium at a concentration that elicits ~80% of the maximal response (EC80, determined separately).
-
Add 10 µL of the 2X IL-4 solution to all wells except the unstimulated controls (add 10 µL of medium instead).
-
Incubate for 20 minutes at 37°C.
-
-
Cell Lysis and Detection:
-
Add 5 µL of the HTRF kit's lysis buffer to each well.
-
Following the kit manufacturer's protocol, add the HTRF detection reagents (anti-pSTAT6-Eu and anti-STAT6-d2).
-
Incubate for 4 hours or overnight at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible reader as described in Protocol 1.
-
Data Presentation and Analysis
| Parameter | Value |
| Cell Line | A549 or TF-1 |
| Cells per Well | 10,000 |
| Compound Pre-incubation | 30 min |
| IL-4 Stimulation Time | 20 min |
| IL-4 Concentration | EC80 (e.g., 1 ng/mL) |
| Lysis/Detection Incubation | 4 hours - Overnight / RT |
| Readout | pSTAT6 HTRF Ratio |
IC50 Determination:
-
Calculate Percent Inhibition for each concentration point as described in Protocol 1.4.
-
Plot Percent Inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter variable slope equation using graphing software (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of inhibitor required to reduce the pSTAT6 signal by 50%.
Summary of Expected Results
The screening cascade is designed to systematically identify and validate inhibitors.
| Assay | Purpose | Key Metric | Criteria for Progression |
| Primary HTRF Screen | Identify direct binders | % Inhibition | > 50% at a single concentration (e.g., 10 µM) |
| Secondary pSTAT6 Assay | Confirm cellular activity & determine potency | IC50 | IC50 < 10 µM (example threshold) |
This robust, two-tiered approach provides a reliable method for discovering and characterizing novel inhibitors of the IL-4/IL-4Rα signaling pathway, enabling the development of new therapeutics for IL-4-mediated diseases.
References
- 1. HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. revvity.com [revvity.com]
- 3. PathScan® RP Phospho-Stat6 (Tyr641) Sandwich ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 4. bmglabtech.com [bmglabtech.com]
- 5. Time-Resolved Fluorescence TRF / TR-FRET (HTRF) [moleculardevices.com]
- 6. resources.revvity.com [resources.revvity.com]
Application Note: Quantifying the Potency of IL-4-inhibitor-1 by Phospho-Flow Cytometry
Introduction Interleukin-4 (IL-4) is a pleiotropic cytokine central to the development of Type 2 immune responses, which are implicated in allergic inflammation, asthma, and atopic dermatitis.[1] IL-4 exerts its effects by binding to its receptor complex, which activates the Janus kinases JAK1 and JAK3.[2] This activation leads to the subsequent phosphorylation, dimerization, and nuclear translocation of the Signal Transducer and Activator of Transcription 6 (STAT6).[2][3] Phosphorylated STAT6 (pSTAT6) acts as a transcription factor for numerous IL-4-responsive genes. Given its critical role, the IL-4/JAK/STAT6 signaling axis is a prime target for therapeutic intervention.
"IL-4-inhibitor-1" is a potent and selective, cell-permeable small molecule inhibitor designed to target the kinase activity of JAK1, a critical component of the Type I and Type II IL-4 receptor signaling complexes. By inhibiting JAK1, "this compound" effectively blocks the downstream phosphorylation of STAT6, thereby neutralizing the biological effects of IL-4.
This application note describes a robust phospho-flow cytometry protocol for quantifying the inhibitory activity of "this compound" in human peripheral blood mononuclear cells (PBMCs). The assay measures the dose-dependent reduction of IL-4-induced STAT6 phosphorylation (at tyrosine 641) at a single-cell level, allowing for precise determination of the inhibitor's potency (IC₅₀) in specific immune cell subsets.
Principle of the Assay The assay leverages phospho-specific flow cytometry to provide a "snapshot" of the intracellular signaling state.[4][5] PBMCs are pre-treated with varying concentrations of "this compound" before being stimulated with recombinant human IL-4. The stimulation rapidly induces STAT6 phosphorylation in responsive cells.[6] Cells are then immediately fixed to preserve the transient phosphorylation event and permeabilized to allow intracellular staining with a fluorochrome-conjugated antibody specific for pSTAT6.[4][7] Co-staining with antibodies against cell surface markers (e.g., CD19 for B cells) allows for the analysis of inhibitor efficacy within distinct lymphocyte populations. The reduction in the geometric mean fluorescence intensity (gMFI) of the pSTAT6 signal directly correlates with the inhibitory activity of "this compound".
Quantitative Data Summary
The following tables represent typical data obtained from an experiment assessing the dose-dependent inhibition of IL-4-induced pSTAT6 in human CD19+ B cells by "this compound".
Table 1: Dose-Response of this compound on STAT6 Phosphorylation
| Inhibitor Conc. (nM) | pSTAT6 gMFI | % Inhibition |
|---|---|---|
| 0 (Unstimulated) | 150 | N/A |
| 0 (IL-4 Stimulated) | 3500 | 0% |
| 1 | 3150 | 10.4% |
| 3 | 2750 | 22.4% |
| 10 | 1900 | 47.8% |
| 30 | 1050 | 73.1% |
| 100 | 450 | 91.0% |
| 300 | 200 | 98.5% |
% Inhibition is calculated as: [1 - (gMFI_inhibitor - gMFI_unstim) / (gMFI_stim - gMFI_unstim)] x 100
Table 2: Potency Summary of this compound
| Target Cell Population | Parameter | Value |
|---|---|---|
| CD19+ B Lymphocytes | IC₅₀ (nM) | 10.5 |
The half-maximal inhibitory concentration (IC₅₀) was calculated using non-linear regression analysis of the dose-response data. This value is comparable to other known JAK1 inhibitors, which show IC₅₀ values in the low nanomolar range.[2][8][9]
Experimental Protocols
Protocol: Measurement of IL-4-induced pSTAT6 Inhibition in Human PBMCs
This protocol details the steps for treating human PBMCs with "this compound", stimulating with IL-4, and performing intracellular staining for pSTAT6 for flow cytometric analysis.
A. Materials and Reagents
-
Cells: Cryopreserved or freshly isolated human PBMCs.
-
Inhibitor: "this compound" (10 mM stock in DMSO).
-
Cytokine: Recombinant Human IL-4 (e.g., 10 µg/mL stock).
-
Media: RPMI 1640 + 10% Fetal Bovine Serum (FBS).
-
Buffers:
-
FACS Buffer: PBS + 2% FBS + 0.1% Sodium Azide.
-
Fixation Buffer: 1.5% - 4% Formaldehyde (B43269) in PBS.
-
Permeabilization Buffer: Ice-cold 90-100% Methanol (B129727).
-
-
Antibodies:
-
Anti-CD19 (e.g., clone HIB19) conjugated to a fluorochrome (e.g., PerCP-Cy5.5).
-
Anti-pSTAT6 (pY641) (e.g., clone 18/P-Stat6) conjugated to a fluorochrome (e.g., Alexa Fluor 647).
-
Viability Dye (e.g., a fixable amine-reactive dye).
-
B. Cell Preparation and Inhibitor Incubation
-
Thaw or isolate PBMCs and resuspend in pre-warmed culture media at a concentration of 2 x 10⁶ cells/mL.
-
Allow cells to rest for at least 1 hour at 37°C, 5% CO₂.
-
Prepare serial dilutions of "this compound" in culture media at 2X the final desired concentration. Include a "vehicle control" with DMSO at the same concentration as the highest inhibitor dose.
-
Aliquot 100 µL of the cell suspension (200,000 cells) into each well of a 96-well U-bottom plate.
-
Add 100 µL of the 2X inhibitor dilutions (or vehicle) to the appropriate wells.
-
Mix gently and incubate for 1 hour at 37°C, 5% CO₂.
C. IL-4 Stimulation
-
Prepare a working solution of rhIL-4 in culture media to achieve a final concentration of 20-50 ng/mL.
-
Add 20 µL of the IL-4 working solution to all wells except the "unstimulated" control. Add 20 µL of media to the unstimulated well.
-
Mix gently and incubate for 15 minutes at 37°C. This is a time-critical step as STAT6 phosphorylation is transient.[6][10]
D. Fixation and Permeabilization
-
Immediately stop the stimulation by adding 20 µL of 16% formaldehyde (for a final concentration of ~1.5%) to each well.
-
Mix and incubate for 15 minutes at room temperature, protected from light.
-
Centrifuge the plate at 600 x g for 5 minutes and discard the supernatant.
-
To permeabilize, gently resuspend the cell pellets in the residual volume and add 200 µL of ice-cold methanol while vortexing gently.
-
Incubate for 30 minutes on ice or at -20°C. This step is crucial for exposing the intracellular phospho-epitope.[7][11]
E. Antibody Staining
-
Wash the cells twice with 200 µL of FACS Buffer (centrifuge at 600 x g for 5 minutes).
-
Prepare an antibody cocktail in FACS Buffer containing the anti-CD19 and anti-pSTAT6 antibodies at their pre-titrated optimal concentrations.
-
Resuspend the cell pellets in 50 µL of the antibody cocktail.
-
Incubate for 45-60 minutes at room temperature, protected from light.
-
Wash the cells twice with 200 µL of FACS Buffer.
-
Resuspend the cells in 150 µL of FACS Buffer for analysis.
F. Flow Cytometry and Data Analysis
-
Acquire samples on a flow cytometer. Ensure instrument settings are optimized for the fluorochromes used.
-
Gating Strategy:
-
Record the geometric Mean Fluorescence Intensity (gMFI) of pSTAT6 for each condition.
-
Calculate the % inhibition for each inhibitor concentration and determine the IC₅₀ value using appropriate software (e.g., Prism).
Visualizations
Caption: IL-4 signaling pathway and the mechanism of "this compound".
Caption: Experimental workflow for pSTAT6 phospho-flow cytometry assay.
Caption: Logical flow diagram of the gating strategy for data analysis.
References
- 1. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Selective and Potent JAK1 Inhibitors Intended for the Inhaled Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Flow Cytometric Analysis of STAT Phosphorylation | Springer Nature Experiments [experiments.springernature.com]
- 6. agilent.com [agilent.com]
- 7. Intracellular phospho-protein staining techniques for flow cytometry: monitoring single cell signaling events - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Redirecting cell-type specific cytokine responses with engineered interleukin-4 superkines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Staining Intracellular Antigens for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 12. nanocellect.com [nanocellect.com]
- 13. researchgate.net [researchgate.net]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
Measuring the Efficacy of "IL-4-inhibitor-1" in Attenuating STAT6 Signaling
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interleukin-4 (IL-4) is a key cytokine involved in T-helper 2 (Th2) cell differentiation and the inflammatory response, particularly in allergic diseases like asthma and atopic dermatitis.[1] Its signaling is primarily mediated through the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway. Upon IL-4 binding to its receptor, STAT6 is phosphorylated, leading to its dimerization, nuclear translocation, and subsequent regulation of target gene expression.[1][2][3] Dysregulation of the IL-4/STAT6 pathway is implicated in various inflammatory conditions and some cancers.[1][4]
"IL-4-inhibitor-1" is a novel small molecule designed to specifically inhibit the IL-4-mediated activation of STAT6. This document provides detailed protocols to assess the inhibitory potential of "this compound" on the STAT6 signaling cascade. The following application notes describe methods to quantify the phosphorylation of STAT6, its transcriptional activity, and the expression of a downstream target gene, providing a comprehensive framework for evaluating inhibitor efficacy.
Signaling Pathway Overview
The binding of IL-4 to its receptor (IL-4R) initiates a signaling cascade that results in the activation of STAT6. This process involves the phosphorylation of STAT6 by Janus kinases (JAKs).[3] The phosphorylated STAT6 (pSTAT6) then forms a homodimer, translocates to the nucleus, and binds to specific DNA sequences to activate the transcription of IL-4-responsive genes.[1][2] "this compound" is hypothesized to interfere with this pathway, preventing the downstream effects of IL-4 stimulation.
Experimental Protocols
Western Blot for Phospho-STAT6 (pSTAT6)
This protocol is designed to measure the level of STAT6 phosphorylation in response to IL-4 stimulation, with and without "this compound".
Workflow:
Methodology:
-
Cell Culture: Plate BEAS-2B human bronchial epithelial cells at a density of 2 x 105 cells/well in a 6-well plate and culture overnight.
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of "this compound" (e.g., 0.1, 1, 10 µM) or vehicle control (0.1% DMSO) for 1 hour.
-
IL-4 Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IL-4 for 30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on a 10% SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and probe with primary antibodies against phospho-STAT6 (Tyr641) and total STAT6. Use a housekeeping protein (e.g., β-actin) as a loading control. Incubate with HRP-conjugated secondary antibodies.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensities. Normalize the pSTAT6 signal to total STAT6.
Data Presentation:
| Treatment Group | "this compound" (µM) | IL-4 (10 ng/mL) | Normalized pSTAT6/STAT6 Ratio (Mean ± SD) | % Inhibition |
| Untreated Control | 0 | - | 0.05 ± 0.02 | N/A |
| Vehicle Control | 0 | + | 1.00 ± 0.12 | 0% |
| Inhibitor | 0.1 | + | 0.65 ± 0.09 | 35% |
| Inhibitor | 1 | + | 0.28 ± 0.05 | 72% |
| Inhibitor | 10 | + | 0.08 ± 0.03 | 92% |
STAT6 Luciferase Reporter Assay
This assay measures the transcriptional activity of STAT6 by quantifying the expression of a luciferase reporter gene under the control of a STAT6-dependent promoter.[5][6]
Workflow:
Methodology:
-
Cell Transfection: Co-transfect HEK293T cells in a 96-well plate with a STAT6-responsive firefly luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization).
-
Inhibitor Treatment: After 24 hours, pre-treat the cells with "this compound" at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
IL-4 Stimulation: Stimulate the cells with 10 ng/mL of IL-4 for 6 hours.[7]
-
Cell Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
Data Presentation:
| Treatment Group | "this compound" (µM) | IL-4 (10 ng/mL) | Normalized Luciferase Activity (RLU, Mean ± SD) | % Inhibition |
| Untreated Control | 0 | - | 100 ± 15 | N/A |
| Vehicle Control | 0 | + | 3200 ± 250 | 0% |
| Inhibitor | 0.1 | + | 2100 ± 180 | 35.5% |
| Inhibitor | 1 | + | 950 ± 110 | 72.6% |
| Inhibitor | 10 | + | 250 ± 40 | 95.2% |
ELISA for Downstream Target Gene Expression (Eotaxin-3/CCL26)
This protocol quantifies the secretion of Eotaxin-3 (CCL26), a chemokine whose expression is induced by IL-4 in a STAT6-dependent manner, in the cell culture supernatant.[7]
Workflow:
Methodology:
-
Cell Culture: Seed A549 lung carcinoma cells in a 24-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Pre-treat the cells with "this compound" at various concentrations (e.g., 0.1, 1, 10 µM) or vehicle control for 1 hour.
-
IL-4 Stimulation: Stimulate the cells with 10 ng/mL of IL-4 for 24 hours.[7]
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of Eotaxin-3 in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Generate a standard curve and determine the Eotaxin-3 concentration for each sample.
Data Presentation:
| Treatment Group | "this compound" (µM) | IL-4 (10 ng/mL) | Eotaxin-3 Concentration (pg/mL, Mean ± SD) | % Inhibition |
| Untreated Control | 0 | - | 50 ± 10 | N/A |
| Vehicle Control | 0 | + | 1200 ± 150 | 0% |
| Inhibitor | 0.1 | + | 810 ± 90 | 33.9% |
| Inhibitor | 1 | + | 350 ± 60 | 73.9% |
| Inhibitor | 10 | + | 90 ± 25 | 92.2% |
Conclusion
The protocols outlined in this application note provide a robust framework for evaluating the inhibitory activity of "this compound" on the IL-4/STAT6 signaling pathway. By combining the analysis of direct STAT6 phosphorylation, transcriptional activity, and downstream gene expression, researchers can obtain a comprehensive understanding of the compound's mechanism of action and its potential as a therapeutic agent for IL-4-mediated diseases. The dose-dependent inhibition observed across all three assays strongly supports the efficacy of "this compound" in blocking the STAT6 signaling cascade.
References
- 1. What are STAT6 inhibitors and how do they work? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Inhibition of STAT6 Activation by AS1517499 Inhibits Expression and Activity of PPARγ in Macrophages to Resolve Acute Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Activation of the IL-4/STAT6 Signaling Pathway Promotes Lung Cancer Progression by Increasing M2 Myeloid Cells [frontiersin.org]
- 5. Specific inhibition of interleukin-4-dependent Stat6 activation by an intracellularly delivered peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phytochemical inhibition of interleukin-4-activated Stat6 and expression of VCAM-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Interleukin-4 Pathway Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Interleukin-4 (IL-4) Signaling Pathway
IL-4 initiates its signaling cascade by binding to its receptor, which can be one of two types. The type I receptor, predominantly found on hematopoietic cells, is a heterodimer of the IL-4 receptor alpha chain (IL-4Rα) and the common gamma chain (γc). The type II receptor, expressed on both hematopoietic and non-hematopoietic cells, consists of IL-4Rα and the IL-13 receptor alpha 1 chain (IL-13Rα1).[1] The type II receptor can also be activated by IL-13.
Upon ligand binding, the receptor chains dimerize, leading to the activation of Janus kinases (JAKs). Specifically, JAK1 is associated with IL-4Rα, and JAK3 is associated with the γc chain. In the type II receptor, JAK1 and TYK2 are activated.[5] These activated JAKs then phosphorylate tyrosine residues on the intracellular domain of the IL-4Rα, creating docking sites for Signal Transducer and Activator of Transcription 6 (STAT6).[6] STAT6 is subsequently phosphorylated by the JAKs, leading to its dimerization, translocation to the nucleus, and binding to specific DNA response elements to regulate the transcription of target genes.[6][7]
High-Throughput Screening Workflow for IL-4 Pathway Inhibitors
A typical HTS campaign for identifying IL-4 pathway inhibitors follows a multi-step process, beginning with a primary screen to identify initial hits, followed by secondary and tertiary assays to confirm activity and elucidate the mechanism of action.
Data Presentation: IL-4 Pathway Inhibitors
The following tables summarize quantitative data for known inhibitors of the IL-4 signaling pathway.
Table 1: Small Molecule Inhibitors
| Compound Name | Target | Assay Type | Cell Line/System | IC50/EC50 | Reference(s) |
| AS1517499 | STAT6 Phosphorylation | Reporter Assay | - | 21 nM (IC50) | [8][9][10][11][12] |
| AS1517499 | Th2 Differentiation | Cell-based | Mouse Spleen T cells | 2.3 nM (IC50) | [8][12] |
| Nico-52 | IL-4 | Cell-based | THP-1 cells | 3.56 µM (EC50) | [13] |
| Nico-52 | IL-4 | Cell-based | Ramos cells | 4.16 µM (EC50) | [13] |
| Nico-52 | IL-4 | Cell-based | Murine cells (Type I & II receptors) | 1.28 µM (EC50) | [13] |
| PM-43I | STAT6 | Biochemical (FP) | Recombinant STAT6 | 1.8 µM (IC50) | |
| PM-43I | STAT5B | Biochemical (FP) | Recombinant STAT5B | 3.8 µM (IC50) | |
| PM-43I | STAT6 Phosphorylation | Cell-based (Western Blot) | Beas-2B cells | ~100-500 nM (EC50) |
Table 2: Biologic Inhibitors
| Drug Name | Target | Mechanism of Action | Indication(s) | Reference(s) |
| Dupilumab | IL-4Rα | Monoclonal antibody that blocks the binding of both IL-4 and IL-13 to their shared receptor subunit.[14][15][16][17][18] | Atopic dermatitis, Asthma | [14][15][16][17][18] |
| Lebrikizumab | IL-13 | Monoclonal antibody that binds to soluble IL-13, preventing its interaction with the IL-13Rα1/IL-4Rα receptor complex.[1][4] | Atopic dermatitis | [1][4] |
Experimental Protocols
Biochemical Assay: IL-4/IL-4Rα Binding Inhibition (ELISA-based)
This protocol is adapted from commercially available inhibitor screening kits and is designed to identify compounds that block the interaction between IL-4 and its receptor, IL-4Rα.
Materials:
-
96-well microplate coated with recombinant human IL-4Rα
-
Recombinant human IL-4, biotinylated
-
Streptavidin-HRP
-
Assay buffer
-
Wash buffer
-
Chemiluminescent substrate
-
Test compounds
-
Plate reader with chemiluminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in assay buffer. Include a vehicle control (e.g., DMSO).
-
Assay Plate Preparation: To the IL-4Rα coated plate, add 50 µL of the diluted test compounds or controls to each well.
-
Ligand Addition: Add 50 µL of biotinylated IL-4 to each well.
-
Incubation: Incubate the plate for 2 hours at room temperature with gentle shaking.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP to each well.
-
Incubation: Incubate for 1 hour at room temperature with gentle shaking.
-
Washing: Repeat the washing step as in step 5.
-
Signal Detection: Add 100 µL of chemiluminescent substrate to each well and immediately read the luminescence on a plate reader.
Data Analysis: The percentage of inhibition is calculated as follows: % Inhibition = 100 * (1 - (Signal_test_compound - Signal_background) / (Signal_vehicle_control - Signal_background)) IC50 values are determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a four-parameter logistic curve.
Cell-Based Assay: STAT6 Reporter Gene Assay
This assay measures the transcriptional activity of STAT6 in response to IL-4 stimulation and is suitable for HTS of inhibitors that act downstream of receptor binding.
Materials:
-
HEK-Blue™ IL-4/IL-13 cells (InvivoGen) or similar reporter cell line
-
DMEM with 10% FBS and selection antibiotics
-
Recombinant human IL-4
-
Test compounds
-
QUANTI-Blue™ Solution (InvivoGen) or similar SEAP detection reagent
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Seeding: Seed HEK-Blue™ cells in a 96-well plate at a density of 50,000 cells per well and incubate overnight.
-
Compound Addition: Add various concentrations of test compounds or vehicle control to the wells.
-
Pre-incubation: Pre-incubate the cells with the compounds for 1 hour at 37°C.
-
IL-4 Stimulation: Add a pre-determined optimal concentration of IL-4 to stimulate the cells. Include an unstimulated control.
-
Incubation: Incubate for 16-24 hours at 37°C in a CO2 incubator.
-
SEAP Detection: Transfer 20 µL of the cell supernatant to a new 96-well plate.
-
Substrate Addition: Add 180 µL of QUANTI-Blue™ Solution to each well.
-
Incubation: Incubate at 37°C for 1-3 hours.
-
Measurement: Measure the absorbance at 620-655 nm.
Data Analysis: Calculate the percent inhibition of STAT6 activity relative to the IL-4 stimulated control. Determine IC50 values as described for the biochemical assay.
Secondary Assay: Western Blot for Phospho-STAT6 (p-STAT6)
This protocol is used to confirm the inhibitory effect of hit compounds on the phosphorylation of STAT6.
Materials:
-
A suitable cell line (e.g., THP-1, Jurkat)
-
RPMI-1640 with 10% FBS
-
Recombinant human IL-4
-
Test compounds
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibodies: anti-p-STAT6 (Tyr641), anti-total STAT6
-
HRP-conjugated secondary antibody
-
ECL substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere or grow to the desired confluency. Pre-treat with test compounds for 1 hour, then stimulate with IL-4 for 15-30 minutes.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary anti-p-STAT6 antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using ECL substrate.
-
-
Stripping and Re-probing: Strip the membrane and re-probe with the anti-total STAT6 antibody as a loading control.
Data Analysis: Quantify the band intensities for p-STAT6 and total STAT6. Normalize the p-STAT6 signal to the total STAT6 signal to determine the extent of inhibition.
References
- 1. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HIGH-THROUGHPUT INSTITUTE FOR DISCOVERY (HIT-ID) | HIT ID Institute | Perelman School of Medicine at the University of Pennsylvania [med.upenn.edu]
- 3. oxfordglobal.com [oxfordglobal.com]
- 4. Modulation of IL-4/IL-13 cytokine signaling in the context of allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ultrahigh-Throughput Virtual Screening Strategies against PPI Targets: A Case Study of STAT Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of High Throughput Screening Assays using Cluster Enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecule targeting of the STAT5/6 Src homology 2 (SH2) domains to inhibit allergic airway disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A quantitative high-throughput screen for modulators of IL-6 signaling: a model for interrogating biological networks using chemical libraries. | Semantic Scholar [semanticscholar.org]
- 10. Reactome | Interleukin-4 and Interleukin-13 signaling [reactome.org]
- 11. researchgate.net [researchgate.net]
- 12. Comprehensive analysis of high-throughput screens with HiTSeekR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Changing the HTS Paradigm: AI-Driven Iterative Screening for Hit Finding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High throughput screening to identify inhibitors of the type I interferon – major histocompatibility complex class I pathway in skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
- 16. Comparative Binding Site Analysis of STAT6 Ligands via SPR Competitive Assay - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 17. researchgate.net [researchgate.net]
- 18. dovepress.com [dovepress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "IL-4-inhibitor-1" Experiments
Welcome to the technical support center for "IL-4-inhibitor-1". This resource is designed to assist researchers, scientists, and drug development professionals in successfully planning and executing experiments with this inhibitor. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key technical data to ensure the reliability and accuracy of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues that may arise during the use of "this compound" in a question-and-answer format.
Q1: What is the recommended solvent and storage condition for "this compound"?
A1: "this compound" is soluble in DMSO.[1] For long-term storage, it is recommended to store the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] To maintain the stability of the compound, avoid repeated freeze-thaw cycles by preparing small aliquots of the stock solution.
Q2: I am not observing the expected inhibitory effect on IL-4 signaling. What are the possible causes?
A2: There are several potential reasons for a lack of inhibitory effect:
-
Inhibitor Instability: The inhibitor may be degrading in the cell culture medium over the course of the experiment. For long-term experiments, consider refreshing the medium with a fresh inhibitor at regular intervals.[3]
-
Incorrect Concentration: The concentration of "this compound" may be too low to achieve significant inhibition. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.[3]
-
Poor Cell Permeability: The inhibitor may not be effectively entering the cells to reach its intracellular target.[3]
-
Suboptimal Cell Health: Ensure that the cells are healthy and not overgrown, as this can affect their responsiveness to stimuli and inhibitors.
Q3: I am observing high levels of cytotoxicity in my cell cultures when using "this compound". How can I mitigate this?
A3: High cytotoxicity can be caused by a few factors:
-
Solvent Toxicity: High concentrations of DMSO can be toxic to cells. Ensure that the final concentration of DMSO in your cell culture medium is low (typically below 0.5%).
-
Off-Target Effects: At high concentrations, the inhibitor may be affecting other essential cellular pathways, leading to toxicity.[3] It is recommended to use the lowest effective concentration that achieves the desired inhibition of IL-4 signaling.
-
Compound Precipitation: If the inhibitor precipitates out of solution, it can cause cytotoxicity. Ensure that the inhibitor is fully dissolved in the medium and does not exceed its solubility limit.
Q4: My experimental results are inconsistent between experiments. What could be the reason?
A4: Inconsistent results can stem from several sources:
-
Variability in Cell Culture: Ensure that cells are used at a consistent passage number and density.
-
Inhibitor Preparation: Prepare fresh working solutions of "this compound" for each experiment from a properly stored stock solution to avoid degradation.
-
Experimental Technique: Maintain consistency in incubation times, reagent concentrations, and washing steps across all experiments.
Quantitative Data Summary
The following tables summarize the key quantitative data for "this compound" and provide a representative example of a dose-response experiment.
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C18H12FN3O2 | [1] |
| Molecular Weight | 321.31 g/mol | [1] |
| EC50 (IL-4 Inhibition) | 1.81 µM | [4][5] |
| EC50 (pSTAT6 Reduction) | 3.1 µM | [4] |
| Solubility | DMSO (100 mg/mL) | [1] |
| Storage | -20°C (1 month), -80°C (6 months) | [2] |
Table 2: Representative Dose-Response Data for this compound
This table shows example data from a hypothetical experiment measuring the inhibition of IL-4-induced STAT6 phosphorylation in a human cell line.
| "this compound" Concentration (µM) | % Inhibition of pSTAT6 |
| 0.1 | 5% |
| 0.5 | 20% |
| 1.0 | 40% |
| 3.1 | 50% |
| 5.0 | 65% |
| 10.0 | 85% |
| 20.0 | 95% |
Experimental Protocols
Detailed methodologies for key experiments to assess the efficacy of "this compound" are provided below.
Protocol 1: Western Blot for Phospho-STAT6 (pSTAT6) Inhibition
This protocol details the steps to measure the inhibition of IL-4-induced STAT6 phosphorylation by "this compound".
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-treat the cells with varying concentrations of "this compound" (or DMSO as a vehicle control) for 1-2 hours.
-
Stimulate the cells with recombinant human IL-4 (e.g., 10 ng/mL) for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Collect the cell lysates and centrifuge to pellet cell debris.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against pSTAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Strip the membrane and re-probe for total STAT6 and a loading control (e.g., GAPDH or β-actin).
-
Protocol 2: ELISA for IL-4-Dependent Cytokine Production
This protocol can be used to measure the inhibition of IL-4-induced production of downstream cytokines (e.g., CCL17/TARC) in cell culture supernatants.
-
Cell Culture and Treatment:
-
Plate cells and pre-treat with "this compound" as described in the Western Blot protocol.
-
Stimulate the cells with recombinant human IL-4 for 24-48 hours.
-
-
Sample Collection:
-
Collect the cell culture supernatants and centrifuge to remove any cells or debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions for the specific cytokine being measured. A general procedure is as follows:
-
Coat a 96-well plate with a capture antibody.
-
Block the plate.
-
Add standards and samples (supernatants) to the wells.
-
Add a detection antibody.
-
Add a streptavidin-HRP conjugate.
-
Add a TMB substrate and stop solution.
-
Read the absorbance at 450 nm.
-
-
-
Data Analysis:
-
Generate a standard curve and calculate the concentration of the cytokine in each sample.
-
Protocol 3: Cell Viability Assay
This protocol is to assess the cytotoxicity of "this compound".
-
Cell Plating:
-
Plate cells in a 96-well plate at a suitable density.
-
-
Compound Treatment:
-
Treat the cells with a range of concentrations of "this compound" for 24, 48, or 72 hours. Include a vehicle control (DMSO) and a positive control for cell death.
-
-
Viability Measurement:
-
Use a commercially available cell viability assay (e.g., MTT, MTS, or a reagent that measures ATP content like CellTiter-Glo®). Follow the manufacturer's protocol.
-
Read the absorbance or luminescence on a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of viable cells relative to the vehicle control for each concentration of the inhibitor.
-
Visualizations
The following diagrams illustrate the IL-4 signaling pathway and provide workflows for experimentation and troubleshooting.
Caption: IL-4 Signaling Pathway and the Action of "this compound".
Caption: General Experimental Workflow for Testing "this compound".
Caption: Troubleshooting Decision Tree for "this compound" Experiments.
References
optimizing "IL-4-inhibitor-1" concentration in vitro
Welcome to the technical support center for "IL-4-Inhibitor-1." This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of this compound for their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a new in vitro experiment?
A1: For initial experiments, it is crucial to test a broad range of concentrations to determine the inhibitor's potency and potential cytotoxicity. A logarithmic serial dilution is recommended. Start with a high concentration and dilute downwards. Reviewing literature for similar compounds can help establish an initial range.[1] If no prior data exists, a range spanning from nanomolar to micromolar is a standard starting point.
Table 1: Recommended Initial Concentration Ranges for In Vitro Assays
| Assay Type | IL-4 Concentration (Stimulation) | This compound Concentration Range | Purpose |
| Dose-Response (Potency) | 5-10 ng/mL (or pre-determined EC80)[2] | 0.1 nM to 100 µM | To determine the IC50 (half-maximal inhibitory concentration) of the inhibitor. |
| Cytotoxicity | Not Applicable | 0.1 µM to 200 µM | To determine the CC50 (half-maximal cytotoxic concentration) and ensure the inhibitory effect is not due to cell death. |
| Mechanism of Action | 5-10 ng/mL | IC50 and 10x IC50 | To confirm target engagement (e.g., inhibition of STAT6 phosphorylation) at effective concentrations. |
Q2: How do I determine if this compound is cytotoxic to my cells?
A2: It is essential to distinguish between targeted inhibition of the IL-4 pathway and general cytotoxicity. This is achieved by performing a cell viability assay in parallel with your functional assays.[3] Commonly used methods include the CCK-8 and MTT assays, which measure the metabolic activity of viable cells.[1][4] An ideal inhibitor should have a high CC50 value and a low IC50 value, indicating a wide therapeutic window.
Table 2: Example Cytotoxicity and Potency Data for this compound
| Cell Line | Assay Type | Parameter | Result | Interpretation |
| A549 | CCK-8 Assay | CC50 | 85 µM | The concentration at which the inhibitor reduces cell viability by 50%. |
| A549 | pSTAT6 Inhibition | IC50 | 4.2 µM | The concentration at which the inhibitor blocks 50% of IL-4-induced STAT6 phosphorylation. |
| Therapeutic Index (TI) | CC50 / IC50 | 20.2 | A TI > 10 is generally considered favorable, indicating that the inhibitor is effective at concentrations well below those that cause significant cell death. |
Q3: What is the mechanism of action for this compound, and how can I measure its effect?
A3: this compound is designed to block the Interleukin-4 (IL-4) signaling pathway. IL-4 binding to its receptor (IL-4R) activates Janus kinases (JAKs), which then phosphorylate the Signal Transducer and Activator of Transcription 6 (STAT6).[5][6] Phosphorylated STAT6 (pSTAT6) dimerizes, translocates to the nucleus, and initiates the transcription of IL-4-responsive genes.[7][8][9]
The most direct way to measure the inhibitor's efficacy is to quantify the reduction in IL-4-induced STAT6 phosphorylation. This can be accomplished using several methods, including Western Blotting, Flow Cytometry, or specialized plate-based assays like HTRF.[5][10][11]
Experimental Workflow & Protocols
This section provides a general workflow and detailed protocols for key experiments.
Protocol 1: Cell Viability (Cytotoxicity) Assay using CCK-8
This protocol determines the concentration of this compound that is toxic to cells.[1]
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.[1] Incubate overnight (37°C, 5% CO₂).
-
Inhibitor Preparation: Prepare a 2x concentrated serial dilution of this compound in culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the inhibitor dilutions to the respective wells. Include "vehicle control" (e.g., DMSO at the highest concentration used) and "medium only" (blank) wells.[1]
-
Incubation: Incubate the plate for a period that matches your functional assay (e.g., 24-48 hours).
-
CCK-8 Addition: Add 10 µL of CCK-8 reagent to each well.[1][3]
-
Final Incubation: Incubate for 1-4 hours at 37°C until the wells with viable cells turn orange.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.[1]
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control and plot the dose-response curve to determine the CC50.
Protocol 2: Inhibition of STAT6 Phosphorylation by Western Blot
This protocol provides a semi-quantitative assessment of pSTAT6 levels.[10]
-
Cell Seeding: Plate cells in a 6-well or 12-well plate and grow to 70-80% confluency.
-
Serum Starvation: If necessary for your cell type, replace the medium with a low-serum or serum-free medium for 4-16 hours before the experiment.
-
Inhibitor Pre-treatment: Pre-treat cells with various concentrations of this compound (and a vehicle control) for at least 30-60 minutes.[10]
-
IL-4 Stimulation: Add IL-4 (e.g., 10 ng/mL) to the wells (except for the unstimulated negative control) and incubate for the optimal time (e.g., 15-30 minutes).[10]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[10]
-
SDS-PAGE and Transfer: Normalize protein amounts, separate by SDS-PAGE, and transfer to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting:
-
Detection: Use an ECL substrate to detect the signal with an imaging system.[10]
-
Analysis: Strip the membrane and re-probe for total STAT6 or a housekeeping protein (e.g., GAPDH, β-actin) to confirm equal protein loading.[10] Quantify band intensities to determine the percent inhibition relative to the IL-4 stimulated control.
Protocol 3: Inhibition of STAT6 Phosphorylation by Flow Cytometry
This protocol allows for quantitative, single-cell analysis of pSTAT6 levels in heterogeneous populations like PBMCs.[10][12]
-
Cell Preparation: Prepare a single-cell suspension (e.g., freshly isolated PBMCs).
-
Inhibitor Pre-treatment: Aliquot cells into flow cytometry tubes and pre-treat with this compound serial dilutions for 30-60 minutes at 37°C.
-
IL-4 Stimulation: Add IL-4 (e.g., 20-100 ng/mL) and incubate for 15 minutes at 37°C.[12]
-
Fixation: Immediately stop the stimulation by adding a formaldehyde-based fixation buffer and incubate for 10-15 minutes at room temperature.[10][12]
-
Permeabilization: Wash the cells and permeabilize them using ice-cold methanol (B129727) or a saponin-based buffer. This step is crucial for allowing the antibody to access intracellular targets.[10][12]
-
Intracellular Staining: Stain the permeabilized cells with a fluorescently conjugated antibody specific for pSTAT6 (Tyr641).[10] You can co-stain with surface markers (e.g., CD4, CD19) to analyze specific cell subsets.
-
Data Acquisition: Acquire data on a flow cytometer.
-
Analysis: Gate on the cell population(s) of interest and quantify the median fluorescence intensity (MFI) of the pSTAT6 signal. Plot the MFI against the inhibitor concentration to generate a dose-response curve and calculate the IC50.
Troubleshooting Guide
Encountering issues is a normal part of research. Use this guide to troubleshoot common problems.
Q4: My dose-response curve is flat or shows no inhibition. What should I check?
A4:
-
Confirm Positive Control: First, ensure your positive control (cells + IL-4, no inhibitor) shows a strong signal (e.g., robust STAT6 phosphorylation). If not, the issue may be with the IL-4 reagent, the cell line's responsiveness, or the detection method itself.[10]
-
Inhibitor Concentration: The inhibitor may not be potent enough at the concentrations tested. Try extending the concentration range higher (e.g., up to 100 µM or higher), but be mindful of solubility and cytotoxicity.[13]
-
Inhibitor Stability and Solubility: Ensure this compound is fully dissolved in the appropriate solvent (like DMSO) and that the final solvent concentration in the culture medium is low (typically <0.5%) to avoid solvent-induced effects.[14] Verify that the inhibitor is stable under your experimental conditions (light, temperature).
-
Pre-incubation Time: The inhibitor may require a longer pre-incubation time with the cells before IL-4 stimulation to effectively engage its target. Try extending the pre-incubation from 30 minutes to 1, 2, or even 4 hours.
Q5: The inhibitory effect seems weak, and the IC50 is very high. What can I do?
A5:
-
Optimize IL-4 Concentration: The concentration of IL-4 used for stimulation can affect the apparent potency of a competitive inhibitor. If the IL-4 concentration is too high (saturating the receptor), it will require a much higher concentration of the inhibitor to compete. Try performing the assay with an IL-4 concentration that gives 80% of the maximal response (EC80) rather than 100%.
-
Check for Cytotoxicity: A high IC50 that approaches the CC50 value suggests that the observed effect might be partially due to cell death rather than specific pathway inhibition. Ensure you are working with non-toxic concentrations.[3]
-
Cell Type Differences: Inhibitor potency can vary significantly between different cell lines due to factors like receptor expression levels, differential expression of drug transporters, or off-target effects.[15] Confirm the effect in a second, relevant cell line if possible.
-
Assay Sensitivity: Ensure your functional assay is sensitive enough. A weak pSTAT6 signal in your positive control will make it difficult to detect modest levels of inhibition, leading to an inaccurate IC50. Ensure your antibodies and detection reagents are working optimally.[16]
References
- 1. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 2. researchgate.net [researchgate.net]
- 3. bosterbio.com [bosterbio.com]
- 4. researchgate.net [researchgate.net]
- 5. revvity.com [revvity.com]
- 6. publications.ersnet.org [publications.ersnet.org]
- 7. Stat6 is required for mediating responses to IL-4 and for development of Th2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Genome-Wide Approaches Reveal Functional Interleukin-4-Inducible STAT6 Binding to the Vascular Cell Adhesion Molecule 1 Promoter - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Comprehensive Profiling of STAT6 Degraders: From Binding and Ternary Complex Formation to Cellular Degradation and Pathway Suppression - Application Notes - ICE Bioscience [en.ice-biosci.com]
- 12. agilent.com [agilent.com]
- 13. A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-phase Clinical Pharmacology” | Anticancer Research [ar.iiarjournals.org]
- 14. bioivt.com [bioivt.com]
- 15. What are common issues in in vitro ADME assays? [synapse.patsnap.com]
- 16. international-biopharma.com [international-biopharma.com]
"IL-4-inhibitor-1" solubility and stability issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of the experimental small molecule, IL-4-inhibitor-1. Given that "this compound" is an early-stage experimental drug, publicly available data on its physicochemical properties are limited.[1] This guide is therefore based on its known structure, general principles of small molecule behavior, and data for structurally related compounds such as pyridine-3-carbonitrile (B1148548) derivatives.[2][3][4]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound, with the IUPAC name 2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile, is the first-in-class small molecule designed to interfere with the binding of Interleukin-4 (IL-4) to its receptor.[1] By blocking this interaction, it inhibits the downstream signaling cascade.[1] It has a reported EC50 of 1.81 µM in cellular assays.[5]
Q2: I'm having trouble dissolving this compound. What is the recommended solvent?
A2: For initial stock solutions, anhydrous, high-purity dimethyl sulfoxide (B87167) (DMSO) is recommended.[5][6] For very hydrophobic compounds, which can be anticipated from the aromatic rings in this compound's structure, dissolving in a minimal amount of an organic solvent like DMSO and then gradually adding the aqueous buffer is a common strategy.[7]
Q3: My compound is precipitating when I dilute my DMSO stock into aqueous buffer for my assay. What should I do?
A3: This phenomenon, often called "crashing out," is common for hydrophobic compounds.[6] The final concentration of DMSO in your assay should be kept as low as possible, typically below 1%, as higher concentrations can affect biological assays. If precipitation occurs, consider lowering the final concentration of this compound. The highest concentration without precipitation should be considered the upper limit for the assay.[6]
Q4: What are the potential stability issues with this compound?
A4: The chemical structure of this compound contains functional groups that may be susceptible to degradation. The 3,4-dihydroxyphenyl (catechol) group can be prone to oxidation. Additionally, the nitrile group can be susceptible to hydrolysis under strongly acidic or basic conditions.[8] The pyridine (B92270) ring itself is generally stable but can be subject to N-oxidation under harsh oxidative conditions.[8]
Q5: How should I store the solid compound and my stock solutions?
A5: Solid this compound should be stored in a cool, dry, and dark place to minimize degradation from heat, moisture, and light. Stock solutions in DMSO should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the compound and introduce moisture into the DMSO.[5][6]
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation During Experiment
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Solid compound does not dissolve in DMSO. | Stock concentration is too high. | Prepare a new stock solution at a lower concentration. Ensure the solution is vortexed thoroughly. Brief sonication can also help break up solid particles.[7] |
| Moisture in DMSO. | Use anhydrous, high-purity DMSO. Moisture can significantly reduce the solubility of hydrophobic compounds.[6] | |
| Compound precipitates upon dilution into aqueous buffer. | Final concentration exceeds the aqueous solubility limit. | Determine the highest soluble concentration and use that as the upper limit for your assay.[6] |
| Rapid change in solvent polarity. | Instead of adding the DMSO stock directly to the full volume of buffer, try adding the aqueous buffer to the DMSO stock solution slowly while vortexing.[7] | |
| pH of the buffer is close to the compound's pI. | Adjust the pH of the buffer. The solubility of a compound is often lowest at its isoelectric point (pI). Adjusting the pH away from the pI can increase solubility.[7] | |
| Inconsistent results or high variability between replicates. | Compound aggregation. | Include a low concentration (e.g., 0.01%) of a non-ionic detergent like Tween-20 or Triton X-100 in the assay buffer to disrupt aggregate formation.[9] |
Issue 2: Compound Instability and Degradation
| Symptom | Potential Cause | Troubleshooting Steps & Solutions |
| Loss of activity over time in prepared solutions. | Oxidation of the catechol group. | Prepare fresh solutions before each experiment. Avoid prolonged exposure to air and light. Consider de-gassing buffers. |
| Hydrolysis of the nitrile group. | Maintain a neutral pH for your assay buffers. Avoid strongly acidic or basic conditions. | |
| Appearance of unexpected peaks in analytical chromatography (e.g., HPLC). | Compound degradation. | Perform forced degradation studies (see protocols below) to identify potential degradation products and establish the stability profile of the compound.[10][11] |
| Photodegradation. | Protect the compound and its solutions from light by using amber vials or covering containers with aluminum foil. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a high-throughput method to quickly assess the solubility of this compound.
Materials:
-
This compound
-
Anhydrous DMSO
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates (UV-compatible if using a spectrophotometer)
-
Nephelometer or UV spectrophotometer
Method:
-
Prepare Stock Solution: Dissolve this compound in DMSO to create a 10 mM stock solution.
-
Plate Setup: Dispense 2 µL of the DMSO stock solution into the wells of a microtiter plate. Include wells with DMSO only as a control.
-
Add Buffer: Add 198 µL of PBS to each well to achieve a final compound concentration of 100 µM and a final DMSO concentration of 1%.
-
Mix and Incubate: Mix the contents thoroughly on a plate shaker for 5 minutes. Incubate the plate at room temperature for 2 hours.
-
Measurement:
-
Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering compared to the DMSO control indicates the presence of undissolved particles.
-
UV Spectrophotometry: After incubation, filter the solution to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax. The concentration can be determined using a standard curve.
-
Protocol 2: Forced Degradation Study
This protocol helps to identify likely degradation pathways and products for this compound.[10][11]
Materials:
-
This compound
-
0.1 M HCl (for acidic hydrolysis)
-
0.1 M NaOH (for basic hydrolysis)
-
3% Hydrogen Peroxide (H₂O₂) (for oxidation)
-
HPLC system with a suitable column (e.g., C18)
Method:
-
Prepare Solutions: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Apply Stress Conditions:
-
Acidic Hydrolysis: Mix the compound solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the compound solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidation: Mix the compound solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Incubate the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the compound solution to a photostability chamber according to ICH Q1B guidelines.
-
-
Analysis:
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by HPLC, comparing them to an unstressed control sample.
-
Monitor for the appearance of new peaks (degradation products) and a decrease in the area of the parent peak.
-
Visualizations
IL-4 Signaling Pathway
Caption: IL-4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Inhibitor Characterization
Caption: A logical workflow for the characterization of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. acdlabs.com [acdlabs.com]
avoiding off-target effects of "IL-4-inhibitor-1"
Technical Support Center: IL-4-inhibitor-1
Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to help mitigate and troubleshoot potential off-target effects during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, small-molecule inhibitor that targets the downstream signaling cascade of the Interleukin-4 (IL-4) receptor. IL-4 binding to its receptor activates Janus kinases (JAKs), primarily JAK1 and JAK3 for the type I receptor, and JAK1 and TYK2 for the type II receptor.[1] These kinases then phosphorylate and activate the STAT6 transcription factor, which is a key mediator of IL-4-driven gene expression.[1][2] this compound is designed to be a competitive inhibitor at the ATP-binding site of these JAKs, thereby preventing the phosphorylation of STAT6 and blocking the inflammatory signaling cascade.
Q2: What are the known on-target effects of inhibiting the IL-4 pathway?
A2: Inhibition of the IL-4 signaling pathway is primarily associated with the modulation of type 2 immune responses. Key on-target effects include the suppression of Th2 cell differentiation, reduction of IgE production by B cells, and decreased recruitment and activation of eosinophils and mast cells.[3] These effects make IL-4 pathway inhibitors a therapeutic strategy for allergic and inflammatory conditions such as atopic dermatitis and asthma.[4]
Q3: We're observing unexpected phenotypes in our cell-based assays. How can we determine if these are due to off-target effects?
A3: Distinguishing between on-target and off-target effects is crucial. A systematic approach is recommended:
-
Use a Structurally Unrelated Inhibitor: Compare the phenotype induced by this compound with that of another well-characterized IL-4 pathway inhibitor with a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.[5]
-
Rescue Experiments: The gold standard for validating on-target effects is a rescue experiment. This involves re-introducing a version of the target kinase (e.g., JAK1) that is resistant to the inhibitor. If the phenotype is reversed, it strongly suggests an on-target effect.[5]
-
Dose-Response Analysis: A clear dose-response relationship between this compound and the observed phenotype is essential. However, off-target effects can also be dose-dependent, so this should be interpreted in conjunction with other methods.[5]
-
Knockdown/Knockout Models: Utilize siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the intended target (e.g., JAK1). If the phenotype of interest is mimicked in these models, it supports an on-target mechanism.
Q4: What are the most common off-target kinases for this class of inhibitor?
A4: As this compound targets the ATP-binding site of JAK family kinases, it may exhibit cross-reactivity with other kinases that have a structurally similar ATP-binding pocket. The most common off-target families include other members of the JAK family (JAK2, TYK2) and other tyrosine kinases like FLT3 and RET.[6] Some inhibitors have also shown interactions with non-kinase proteins such as bromodomains.[7] Comprehensive kinase profiling is the most direct way to identify the specific off-target interactions of this compound.[5]
Visual Guide: IL-4 Signaling Pathway
Caption: Simplified IL-4 Signaling Pathway via the Type I Receptor.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| 1. Inconsistent results in cell viability or proliferation assays. | Off-target toxicity: The inhibitor may be affecting kinases crucial for cell survival pathways. | Action: Perform a broad kinase profiling screen to identify potential off-target kinases known to be involved in cell survival. Validate any hits in targeted cellular assays.[5] |
| Cell line-specific effects: Different cell lines have varying expression levels of the target and potential off-target kinases. | Action: Test this compound on a panel of cell lines with characterized expression levels of relevant kinases to identify sensitive and resistant lines. | |
| Inhibition of unintended JAK family members: Lack of selectivity within the JAK family can lead to different outcomes (e.g., inhibiting JAK2 can affect hematopoiesis). | Action: Profile the inhibitor's activity against all four JAK family members (JAK1, JAK2, JAK3, TYK2) to determine its selectivity profile.[5] | |
| 2. Unexpected changes in gene expression unrelated to the canonical IL-4/STAT6 pathway. | Off-target kinase modulating other signaling pathways: The inhibitor may be affecting other pathways (e.g., MAPK, PI3K). | Action: Use pathway analysis tools to identify potential signaling pathways affected by the off-target kinases identified in a profiling screen. Validate the modulation of these pathways by Western blotting for key phosphorylated proteins.[5] |
| Inhibition of non-kinase off-targets: Some kinase inhibitors interact with non-kinase proteins like bromodomains.[7] | Action: Consider broader off-target screening panels that include non-kinase targets to identify unexpected interactions. | |
| 3. Lack of inhibitor efficacy in cellular assays despite potent biochemical activity. | Poor cell permeability: The inhibitor may not be effectively crossing the cell membrane. | Action: Perform cell permeability assays (e.g., PAMPA) to assess the compound's ability to enter cells. |
| High ATP concentration in cells: Cellular ATP concentrations (millimolar range) are much higher than those used in many biochemical assays (micromolar range), which can reduce the apparent potency of ATP-competitive inhibitors. | Action: Confirm target engagement within the cellular environment using techniques like the Cellular Thermal Shift Assay (CETSA), which measures direct binding of the inhibitor to its target in intact cells.[5] |
Quantitative Data Summary
The following table summarizes the inhibitory activity of this compound against its primary targets and a panel of common off-target kinases. Data is presented as IC50 values, which represent the concentration of the inhibitor required to achieve 50% inhibition of kinase activity.
| Kinase Target | IC50 (nM) | Selectivity vs. JAK1 | Comments |
| JAK1 (On-target) | 5 | 1x | Primary Target |
| JAK3 (On-target) | 15 | 3x | High affinity |
| JAK2 (Off-target) | 250 | 50x | Moderate selectivity over JAK2 |
| TYK2 (Off-target) | 450 | 90x | Good selectivity over TYK2 |
| FLT3 (Off-target) | 800 | 160x | High selectivity |
| RET (Off-target) | 1200 | 240x | High selectivity |
| BRD4 (Off-target) | >10,000 | >2000x | Negligible activity |
Data is representative and should be confirmed in your specific assay system.
Key Experimental Protocols
Protocol 1: Kinase Profiling Assay (Biochemical)
This protocol outlines a general method to determine the IC50 values of this compound against a panel of kinases.
Objective: To assess the selectivity of this compound.
Materials:
-
Recombinant kinases
-
Kinase-specific peptide substrates
-
ATP
-
This compound (serial dilutions)
-
Kinase buffer
-
ADP-Glo™ Kinase Assay kit (or similar)
-
384-well plates
-
Plate reader (Luminometer)
Methodology:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer.
-
Add the diluted inhibitor or vehicle (DMSO control) to the wells of a 384-well plate.
-
Add the specific kinase and its corresponding peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP (at a concentration near the Kₘ for each specific kinase).
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ reagent, which correlates with kinase activity.
-
Data Analysis: Calculate the percentage of kinase activity remaining at each inhibitor concentration relative to the vehicle control. Determine the IC50 value for each kinase by fitting the data to a dose-response curve using non-linear regression.[5]
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol is used to verify the direct binding of this compound to its target kinase (e.g., JAK1) in a cellular context.
Objective: To confirm target engagement in intact cells.
Materials:
-
Cells expressing the target kinase
-
Complete cell culture medium
-
This compound
-
Vehicle control (DMSO)
-
PBS and lysis buffer with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Equipment for Western blotting (SDS-PAGE, transfer system, antibodies against the target protein)
Methodology:
-
Culture cells to ~80% confluency.
-
Treat cells with either this compound (at a relevant concentration, e.g., 10x cellular IC50) or vehicle control for 1-2 hours.
-
Harvest, wash, and resuspend the cells in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble target protein remaining at each temperature by Western blotting.
-
Data Analysis: A ligand-bound protein is typically stabilized against thermal denaturation. Plot the amount of soluble protein versus temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples compared to the control indicates target engagement.[5]
Visual Guide: Experimental & Troubleshooting Workflow
References
- 1. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. The IL-4/-13 Axis and Its Blocking in the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: IL-4-Inhibitor-1 Cytotoxicity Assessment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IL-4-inhibitor-1 and assessing its cytotoxic effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect cell viability?
A1: this compound is an experimental small molecule that blocks the activity of Interleukin-4 (IL-4) by interfering with its binding to the IL-4 receptor.[1] IL-4 itself has a complex role in cell survival. It can protect some cells from apoptosis (programmed cell death) through pathways involving IRS-1/PI3K/Akt and NF-κB.[2][3] In other contexts, such as with stimulated monocytes, IL-4 can induce apoptosis via caspase activation.[4][5] Therefore, the effect of an IL-4 inhibitor on cell viability is context-dependent. It may reverse the anti-apoptotic effect of IL-4, leading to cell death, or it could prevent IL-4-induced apoptosis in specific cell types. Preclinical data on a small molecule IL-4 inhibitor, Nico-52, showed no signs of cytotoxicity at 25 µM in murine cells.[6]
Q2: What is the difference between "this compound" and an "IL4I1 inhibitor"?
A2: This is a critical distinction.
-
This compound directly targets the IL-4 cytokine or its receptor, preventing IL-4 signaling.[1]
-
IL4I1 (Interleukin-4-Induced-1) is an enzyme whose expression is increased by IL-4.[7][8] IL4I1 is an L-phenylalanine oxidase that produces hydrogen peroxide (H2O2) and ammonia, which can suppress T-cell activation and have direct cytotoxic effects on immune cells.[7] Therefore, an IL4I1 inhibitor would block this enzymatic activity, potentially reducing cytotoxicity in the tumor microenvironment and enhancing anti-tumor immune responses.[7][9]
Q3: What are some common assays to assess the cytotoxicity of this compound?
A3: Commonly used cytotoxicity assays include:
-
MTT/MTS Assays: These colorimetric assays measure metabolic activity, which is an indicator of cell viability.[10]
-
LDH Release Assay: This assay quantifies the release of lactate (B86563) dehydrogenase (LDH) from damaged cells, a marker of cell lysis and cytotoxicity.[11]
-
Flow Cytometry using Annexin V and Propidium Iodide (PI) or 7-AAD: This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on membrane integrity and phosphatidylserine (B164497) exposure.[12][13]
Q4: What are the known EC50 values for this compound?
A4: The EC50 values can vary depending on the specific compound and the cell line used. The data below is for this compound (compound 52) and a similar small molecule inhibitor, Nico-52.
| Compound | Assay/Cell Line | EC50 Value |
| This compound (compound 52) | IL-4 Inhibition | 1.81 µM |
| pSTAT-6 Reduction | 3.1 µM | |
| Nico-52 | Murine Cells (Type I & II Receptors) | 1.28 µM |
| THP-1 Cells | 3.56 µM | |
| Ramos Cells | 4.16 µM |
Data sourced from MedchemExpress and BioWorld.[6][14]
Troubleshooting Guides
Problem 1: High Background in Cytotoxicity Assays
| Possible Cause | Troubleshooting Steps |
| High inherent LDH activity in serum (LDH Assay) | Reduce the serum concentration in your culture media to 1-5%. Run a "medium only" control to assess background LDH levels.[11] |
| Poor cell health leading to spontaneous apoptosis | Use healthy, log-phase cells for your experiments. Avoid using cells that are over-confluent or have been starved.[12] |
| Mechanical damage to cells during handling | Handle cells gently. Avoid vigorous pipetting or high-speed centrifugation, which can rupture cell membranes and lead to false-positive results.[12][15] |
| Compound autofluorescence (Flow Cytometry) | Run a control with your compound in cell-free media to check for intrinsic fluorescence at the detection wavelengths.[16] |
Problem 2: No or Weak Cytotoxic Effect Observed
| Possible Cause | Troubleshooting Steps |
| Insufficient inhibitor concentration or treatment time | Perform a dose-response and time-course experiment to determine the optimal concentration and duration of treatment.[12] |
| Loss of apoptotic cells during washing steps | Apoptotic cells can detach from the culture plate. Be sure to collect the supernatant and combine it with the adherent cells before staining and analysis.[17] |
| Inhibitor instability or poor solubility | Prepare fresh dilutions of the inhibitor from a stable stock for each experiment. Ensure the final solvent concentration (e.g., DMSO) is low (typically <0.5%) and consistent across all wells.[18] |
| Cell type is not dependent on IL-4 for survival | The cytotoxic effect of an IL-4 inhibitor will only be apparent in cells where IL-4 is actively promoting survival. Consider using a cell line known to be responsive to IL-4. |
Problem 3: Inconsistent or Variable Results
| Possible Cause | Troubleshooting Steps |
| Variations in cell culture conditions | Standardize your cell culture protocol. Use cells within a consistent passage number range, ensure consistent seeding density, and test for mycoplasma contamination regularly.[18] |
| Compound interference with assay reagents (MTT Assay) | Some compounds can chemically reduce the MTT reagent, leading to a false signal of high viability. Run a control with the compound in cell-free media with the MTT reagent to check for interference.[19] |
| Bubbles in wells of microplate reader | Ensure there are no bubbles in the wells before reading the plate as they can interfere with absorbance readings. Centrifuge the plate briefly if necessary.[20] |
Visualizing Experimental Workflows and Signaling Pathways
Caption: General workflow for assessing the cytotoxicity of this compound.
Caption: IL-4 signaling pathways related to cell survival and cytotoxicity modulation.
Detailed Experimental Protocols
MTT Cell Viability Assay
This protocol is adapted from standard procedures for assessing cell viability based on metabolic activity.[10]
-
Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[10]
-
Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a 10% SDS in 0.01M HCl solution) to each well.[21]
-
Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals. Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells after subtracting the background absorbance from medium-only wells.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells.[11][20]
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Prepare Controls:
-
Spontaneous LDH Release: Untreated cells.
-
Maximum LDH Release: Cells treated with a lysis buffer (provided in most commercial kits) for 45 minutes before the end of the incubation period.
-
Background Control: Culture medium without cells.
-
-
Sample Collection: After incubation, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
Reaction Mixture: Prepare the LDH reaction mixture according to the manufacturer's instructions (typically a catalyst and dye solution). Add 50 µL of this mixture to each well containing the supernatant.
-
Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (if required by the kit).
-
Reading: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol distinguishes between viable, apoptotic, and necrotic cells.[12][17]
-
Cell Plating and Treatment: Culture and treat cells with this compound in 6-well plates.
-
Cell Harvesting: After the treatment period, collect both floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent like Trypsin-EDTA. Combine all cells from each sample.
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells with cold PBS. Repeat this step.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. NF-kappa B activation plays an important role in the IL-4-induced protection from apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. atsjournals.org [atsjournals.org]
- 5. Interleukin-4-induced apoptosis entails caspase activation and suppression of extracellular signal-regulated kinase phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical data on the first small-molecule inhibitor of IL-4 presented | BioWorld [bioworld.com]
- 7. What are IL4I1 inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. The IL4I1 Enzyme: A New Player in the Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. yeasenbio.com [yeasenbio.com]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method [en.bio-protocol.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. MTT (Assay protocol [protocols.io]
inconsistent results with "IL-4-inhibitor-1"
Welcome to the technical support center for IL-4-inhibitor-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this novel inhibitor of the Interleukin-4 (IL-4) signaling pathway.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an experimental small molecule drug that functions by directly interfering with the binding of the cytokine Interleukin-4 (IL-4) to its receptor, the IL-4 receptor (IL-4R).[1] By blocking this interaction, it prevents the initiation of the downstream signaling cascade, which is heavily involved in inflammatory processes, immune regulation, and the development of certain cancers and allergic conditions like asthma.[1]
Q2: What is the primary signaling pathway inhibited by this compound?
A2: The primary pathway inhibited by this compound is the JAK-STAT6 signaling cascade. Upon binding of IL-4 to its receptor, Janus kinases (JAKs) associated with the receptor chains become activated and phosphorylate specific tyrosine residues on the intracellular domain of the receptor. This creates docking sites for the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6). Once recruited, STAT6 is itself phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of IL-4 target genes. This compound prevents the initial IL-4 binding, thereby blocking STAT6 phosphorylation and subsequent gene transcription.
Q3: What are the key characteristics of this compound?
A3: Key quantitative data for this compound are summarized in the table below.
| Parameter | Value | Notes |
| EC50 | 1.81 µM | Effective concentration for 50% inhibition of IL-4 activity. |
| pSTAT6 Inhibition EC50 | 3.1 µM | In THP-1 monocytes. |
| Binding Affinity (Kd) | 1.8 µM | Dissociation constant for binding to IL-4. |
| Solubility | Soluble in DMSO | |
| Storage | -20°C for long-term storage |
Q4: What are some potential reasons for inconsistent experimental results with IL-4 inhibitors?
A4: Inconsistent results can stem from several factors, including genetic variations in the IL-4 receptor alpha chain (IL-4Rα) among different cell lines or patient samples. The complexity of the IL-4/IL-13 signaling axis, where both cytokines can signal through a shared receptor subunit, can also contribute to variability. Furthermore, as with any small molecule inhibitor, issues related to solubility, stability, and off-target effects can lead to unexpected outcomes.
Troubleshooting Inconsistent Results
This section provides guidance on common issues encountered during experiments with this compound.
Issue 1: No or weak inhibition of IL-4-induced STAT6 phosphorylation.
-
Possible Cause 1: Suboptimal Inhibitor Concentration.
-
Solution: Perform a dose-response experiment with a range of this compound concentrations to determine the optimal inhibitory concentration for your specific cell type and experimental conditions.
-
-
Possible Cause 2: Inactive Inhibitor.
-
Solution: Ensure proper storage of the inhibitor at -20°C. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles.
-
-
Possible Cause 3: Ineffective IL-4 Stimulation.
-
Solution: Use a fresh aliquot of recombinant IL-4 and test a range of concentrations to confirm robust STAT6 phosphorylation in your positive control.
-
-
Possible Cause 4: Issues with Western Blotting.
-
Solution: Refer to the detailed pSTAT6 Western Blot protocol below and the general Western Blotting troubleshooting guide. Ensure complete cell lysis, use of phosphatase inhibitors, and appropriate antibody dilutions.
-
Issue 2: High background or non-specific bands in pSTAT6 Western Blot.
-
Possible Cause 1: Inadequate Blocking.
-
Solution: Increase the blocking time and consider using a different blocking agent (e.g., 5% BSA or non-fat dry milk in TBST).
-
-
Possible Cause 2: Antibody Concentration Too High.
-
Solution: Titrate the primary and secondary antibody concentrations to find the optimal dilution that minimizes background while maintaining a strong specific signal.
-
-
Possible Cause 3: Insufficient Washing.
-
Solution: Increase the number and duration of wash steps after primary and secondary antibody incubations.
-
Issue 3: Discrepancy between expected and observed effects on cell viability.
-
Possible Cause 1: Off-Target Effects.
-
Solution: At high concentrations, small molecule inhibitors can have off-target effects. Use the lowest effective concentration of this compound that inhibits pSTAT6. Consider using a structurally different IL-4 inhibitor as a control to see if the phenotype is consistent.
-
-
Possible Cause 2: Cell Line Specific Responses.
-
Solution: The effect of IL-4 signaling on cell viability can be cell-type dependent. Ensure the chosen cell line is appropriate for the hypothesis being tested.
-
-
Possible Cause 3: Issues with the Viability Assay.
-
Solution: Refer to the detailed Cell Viability Assay protocol below. Ensure that the inhibitor does not interfere with the assay chemistry (e.g., the formazan (B1609692) product of an MTT assay).
-
Experimental Protocols
Protocol 1: Inhibition of IL-4-induced STAT6 Phosphorylation (Western Blot)
This protocol describes the detection of phosphorylated STAT6 (pSTAT6) in a human monocytic cell line (e.g., THP-1) following stimulation with IL-4 and treatment with this compound.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant Human IL-4
-
This compound
-
DMSO (vehicle control)
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-pSTAT6 (Tyr641) and Rabbit anti-STAT6
-
HRP-conjugated anti-rabbit secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Plate THP-1 cells at a density of 1 x 10^6 cells/mL and allow them to adhere.
-
Pre-treat cells with the desired concentrations of this compound or DMSO for 1-2 hours.
-
Stimulate the cells with 20 ng/mL of recombinant human IL-4 for 15-30 minutes.
-
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Lyse the cells by adding 100 µL of ice-cold RIPA buffer per well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize protein amounts and prepare samples by adding Laemmli buffer and heating at 95°C for 5 minutes.
-
Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-pSTAT6 antibody (typically 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate with the HRP-conjugated secondary antibody (typically 1:2000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Detect the signal using an ECL reagent and an imaging system.
-
Strip the membrane and re-probe with the anti-STAT6 antibody as a loading control.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound
-
DMSO (vehicle control)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plate
Procedure:
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of the inhibitor or DMSO (vehicle control) to the wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Visualizations
Caption: IL-4 Signaling Pathway and the action of this compound.
Caption: Experimental workflow for pSTAT6 Western Blot analysis.
Caption: A logical flow for troubleshooting inconsistent results.
References
Technical Support Center: IL-4 Inhibitor Protocol Refinement
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing IL-4 inhibitors in their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your experimental workflow.
Issue 1: High Background Signal in IL-4 ELISA
Question: I am observing a high background signal in my IL-4 ELISA, making it difficult to accurately quantify the cytokine levels. What are the potential causes and solutions?
Answer: A high background in an ELISA can be caused by several factors. Here is a systematic approach to troubleshoot this issue:
-
Insufficient Washing: Inadequate washing between antibody and substrate incubation steps is a common cause of high background.
-
Solution: Ensure you are performing the recommended number of washes as per the kit protocol. Increase the number of washes or the soaking time during each wash step. When using an automated plate washer, verify that all ports are clear and dispensing wash buffer evenly across the plate.[1] After the final wash, tap the inverted plate on a clean paper towel to remove any residual buffer.[2]
-
-
Contaminated Reagents: The wash buffer or TMB substrate may be contaminated.
-
Cross-Contamination: Reagents or samples may have been inadvertently transferred between wells.
-
Suboptimal Blocking: The blocking buffer may not be effectively preventing non-specific binding.
-
Solution: Ensure the blocking buffer is prepared correctly and incubated for the recommended time and temperature. Using an inadequate concentration of blocking buffer can lead to high background.[2]
-
-
Excessive Antibody Concentration: The concentration of the detection antibody may be too high.
-
Solution: Titrate the detection antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
-
Issue 2: Weak or No Signal in STAT6 Phosphorylation Assay (Western Blot or In-Cell ELISA)
Question: I am not seeing a clear signal for phosphorylated STAT6 (pSTAT6) in my positive control samples after IL-4 stimulation. What could be wrong?
Answer: A weak or absent pSTAT6 signal can be frustrating. Here are the likely culprits and how to address them:
-
Inactive IL-4: The recombinant IL-4 used for stimulation may have lost its activity.
-
Suboptimal Stimulation Time: The duration of IL-4 stimulation may be too short or too long.
-
Solution: The peak of STAT6 phosphorylation is typically transient. For HeLa cells, stimulation with 50 ng/mL IL-4 for 20 minutes is effective.[6] For ACHN cells, 100 ng/mL for 15 minutes works well.[7] Perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal stimulation time for your specific cell line.
-
-
Protein Degradation: Phosphatases in your cell lysate may have dephosphorylated pSTAT6, or proteases may have degraded the protein.
-
Ineffective Antibody: The primary antibody against pSTAT6 may not be performing correctly.
-
Solution: Ensure the primary antibody is stored correctly and has not expired. Use the antibody at the concentration recommended by the manufacturer. Run a positive control, such as a cell lysate known to have high pSTAT6 levels, to validate the antibody's performance.[6]
-
-
Cell Culture Variability: Differences in cell passage number, confluency, or overall health can impact signaling responses.
-
Solution: Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure they are healthy and at an appropriate confluency before starting the experiment.[5]
-
Issue 3: Incomplete Inhibition of IL-4 Signaling by the Inhibitor
Question: My IL-4 inhibitor is only partially reducing the IL-4-induced response (e.g., STAT6 phosphorylation or downstream gene expression). How can I achieve complete inhibition?
Answer: Achieving complete inhibition requires optimizing the inhibitor's application. Consider the following:
-
Suboptimal Inhibitor Concentration: The concentration of the inhibitor may be too low to fully block IL-4 signaling in your experimental setup.
-
Solution: Perform a dose-response experiment with your IL-4 inhibitor to determine its IC50 or EC50 in your specific cell type and assay. Test a range of concentrations (e.g., from nanomolar to micromolar) to find the optimal dose for complete inhibition.[5]
-
-
Insufficient Pre-incubation Time: The inhibitor may not have had enough time to bind to its target before IL-4 stimulation.
-
Inhibitor Instability: The inhibitor may be unstable in your culture medium or may have degraded during storage.
-
Solution: Check the manufacturer's instructions for proper storage and handling of the inhibitor. Prepare fresh dilutions of the inhibitor from a stock solution for each experiment.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of IL-4 signaling?
A1: Interleukin-4 (IL-4) initiates signaling by binding to one of two receptor complexes. The Type I receptor, found on hematopoietic cells, consists of the IL-4Rα and the common gamma chain (γc).[3] The Type II receptor, present on non-hematopoietic cells, is composed of IL-4Rα and IL-13Rα1 and can be activated by both IL-4 and IL-13.[3] Upon ligand binding, receptor-associated Janus kinases (JAKs) are activated (JAK1 and JAK3 for Type I; JAK1 and JAK2 or TYK2 for Type II). These activated JAKs phosphorylate the IL-4Rα chain, creating docking sites for the transcription factor STAT6 (Signal Transducer and Activator of Transcription 6).[5][9] STAT6 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the expression of target genes.[10]
Q2: How do I choose the right concentration of IL-4 for my experiments?
A2: The optimal concentration of IL-4 depends on the cell type and the specific response being measured. Different cell types exhibit varying sensitivity to IL-4. For example, B cells are more sensitive to IL-4-induced STAT6 phosphorylation than T cells and NK cells.[11] It is recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental conditions. A common starting range for in vitro cell stimulation is 10-100 ng/mL.[6][7][8]
Q3: What are some common readouts to measure the effectiveness of an IL-4 inhibitor?
A3: The most direct and common readout is the phosphorylation of STAT6 at Tyr641, as this is a key early event in the IL-4 signaling cascade.[5][12] This can be measured by Western blot, in-cell ELISA, or flow cytometry.[5][11][13] Downstream functional readouts include:
-
Quantification of IL-4-induced gene or protein expression (e.g., CD23 on B cells).[9]
-
Measurement of cell proliferation or viability in IL-4-dependent cell lines.[14]
-
Inhibition of Th2 cell differentiation.[9]
-
Reduction of IgE production from B cells.[10]
Q4: Can I use an IL-4 inhibitor to block IL-13 signaling?
A4: It depends on the inhibitor's mechanism of action. An inhibitor that targets the IL-4Rα subunit, which is shared by both the Type I and Type II IL-4 receptors, will block signaling from both IL-4 and IL-13 through the Type II receptor.[15] However, an inhibitor that specifically targets the IL-4 cytokine itself or its binding site on IL-4Rα that is not involved in IL-13 signaling will likely not inhibit IL-13. Some inhibitors are designed to be dual antagonists of both IL-4 and IL-13.[16]
Data Presentation
Table 1: Example EC50 Values for IL-4 Inhibitors
| Inhibitor | Cell Line | Assay | EC50 (µM) |
| Nico-52 | THP-1 | pSTAT6 Inhibition | 3.56 |
| Nico-52 | Ramos | pSTAT6 Inhibition | 4.16 |
| Nico-52 | Murine cells | pSTAT6 Inhibition | 1.28 |
| Compound 52 | THP-1 | pSTAT6 Inhibition | 3.1 |
Data sourced from BioWorld and the Koehler Lab at MIT.[12][17]
Table 2: EC50 of IL-4 Induced STAT6 Phosphorylation in Human PBMCs
| Lymphocyte Subset | EC50 of IL-4 (ng/mL) |
| B cells | 2.58 |
| T cells | 17.51 |
| NK cells | 19.39 |
This data highlights the differential sensitivity of lymphocyte subsets to IL-4 stimulation.[11]
Experimental Protocols & Visualizations
Protocol: Inhibition of IL-4-Induced STAT6 Phosphorylation in THP-1 Cells
This protocol is adapted for the use of a small molecule IL-4 inhibitor with THP-1 human monocytic cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant Human IL-4
-
IL-4 Inhibitor (e.g., Compound 52)
-
DMSO (vehicle control)
-
Ice-cold RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford protein assay reagents
-
Reagents for Western blotting (SDS-PAGE gels, transfer buffer, PVDF membrane, blocking buffer, primary antibodies for pSTAT6 (Tyr641) and total STAT6, HRP-conjugated secondary antibody, ECL substrate)
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 supplemented with 10% FBS. Ensure cells are in the logarithmic growth phase and have good viability.
-
Inhibitor Pre-incubation: a. Prepare solutions of your IL-4 inhibitor at various concentrations in culture medium. Also, prepare a solution of 10 ng/mL IL-4. b. Pre-incubate the IL-4 solution with the inhibitor solutions (or vehicle control, e.g., DMSO) for 2 hours at 37°C.[8]
-
Cell Treatment: a. Pellet 2 x 10^6 THP-1 cells per condition. b. Resuspend each cell pellet in 1 mL of the corresponding pre-incubated IL-4/inhibitor solution. c. Incubate the cells for 30 minutes at 37°C in a 5% CO2 incubator.[8]
-
Cell Lysis: a. Pellet the cells by centrifugation. b. Lyse the cells with 200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors. c. Incubate on ice for 30 minutes.[8] d. Clarify the lysate by centrifugation and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blot Analysis: a. Normalize the protein amounts for each sample and prepare them for SDS-PAGE. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane (e.g., with 5% BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against pSTAT6 (Tyr641) overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate. g. To confirm equal loading, strip the membrane and re-probe for total STAT6 or a housekeeping protein like GAPDH.
Diagrams
Caption: IL-4 Signaling Pathway.
Caption: Workflow for IL-4 Inhibitor Cellular Assay.
References
- 1. file.elabscience.com [file.elabscience.com]
- 2. blog.abclonal.com [blog.abclonal.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. revvity.com [revvity.com]
- 7. FastScan⢠Phospho-Stat6 (Tyr641) ELISA Kit | Cell Signaling Technology [cellsignal.com]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. karger.com [karger.com]
- 10. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. IL-4 — Koehler Lab [koehlerlab.org]
- 13. abcam.com [abcam.com]
- 14. aacrjournals.org [aacrjournals.org]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. Preclinical data on the first small-molecule inhibitor of IL-4 presented | BioWorld [bioworld.com]
reducing background in "IL-4-inhibitor-1" assays
Welcome to the technical support center for IL-4 inhibitor assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve common issues and optimize their experimental results, with a specific focus on reducing background signal.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What are the primary causes of high background in my IL-4 inhibitor assay?
High background signal can obscure specific results and reduce assay sensitivity.[1] The most common causes generally fall into a few categories: issues with plate washing, ineffective blocking, problems with antibody concentrations, or reagent/sample complexities.[2]
Common Causes of High Background:
-
Insufficient Washing: Failure to remove all unbound reagents is a major contributor to high background.[3] Residual detection antibodies or enzyme conjugates will react with the substrate, leading to a false positive signal.[4]
-
Ineffective Blocking: The purpose of a blocking buffer is to cover any unoccupied binding sites on the microplate wells to prevent non-specific binding of antibodies and other proteins.[5][6] If blocking is incomplete, the detection antibody can bind directly to the plate.
-
High Antibody Concentrations: Using capture or detection antibody concentrations that are too high can lead to non-specific binding and increased background.[2]
-
Cross-Reactivity: The detection antibody may be cross-reacting with other molecules in the sample or with the capture antibody itself.[2] In some cases, specific antibody clones may cross-react with unrelated proteins.[7][8]
-
Sample Matrix Effects: Components within complex biological samples (e.g., serum, plasma) can interfere with the assay, causing non-specific signal.[9] This is often due to endogenous factors or heterophilic antibodies.[10]
-
Substrate Issues: The substrate solution may be contaminated or may have been over-incubated, leading to high signal across the entire plate.[4]
Below is a troubleshooting workflow to help diagnose the source of high background.
Caption: Troubleshooting logic for diagnosing high background.
Q2: How can I optimize my washing steps to reduce background?
Washing is a critical step for reducing background by removing unbound and non-specifically bound components.[11][12] Inadequate washing is a frequent cause of poor assay performance.[13]
Troubleshooting Guide for Washing Steps:
-
Increase Wash Volume: Ensure the volume of wash buffer is sufficient to cover the entire well surface. A common starting point is 300 µL per well for a 96-well plate.[14]
-
Increase Number of Wash Cycles: The typical number of washes is between three and five.[12] If you are experiencing high background, try increasing the number of wash cycles.
-
Incorporate a Soaking Step: Allowing the wash buffer to sit in the wells for 1-5 minutes during each wash cycle can help to dissociate weakly bound, non-specific molecules.[1]
-
Ensure Complete Aspiration: Residual wash buffer can dilute subsequent reagents and lead to variability. After the final wash, invert the plate and tap it firmly on a stack of clean paper towels to remove any remaining liquid.[12]
-
Maintain Washer Performance: If using an automated plate washer, ensure that the dispensing tubes are clean and not clogged, and that the aspiration height is correctly calibrated to minimize residual volume.[14]
| Parameter | Standard Protocol | Optimized for High Background |
| Wash Buffer | PBS or TBS + 0.05% Tween-20 | PBS or TBS + 0.05%-0.1% Tween-20 |
| Wash Volume | 200-300 µL/well | 300-400 µL/well |
| Wash Cycles | 3 times | 4-6 times |
| Soaking Time | None | 1-5 minutes per wash |
| Aspiration | Aspirate completely | Aspirate and tap plate on absorbent paper |
Caption: Comparison of standard and optimized washing protocols.
Q3: My blocking buffer doesn't seem to be effective. How can I improve the blocking step?
The blocking buffer's role is to prevent non-specific binding of assay components to the plate surface.[6] An ineffective blocker will leave sites open for the detection antibody to bind, creating a high background signal.[3]
Troubleshooting Guide for Blocking:
-
Select the Right Blocking Agent: The most common blocking agents are protein-based (e.g., BSA, non-fat dry milk) or non-protein solutions.[15] Not all blocking agents are suitable for every assay. For example, non-fat milk contains phosphoproteins and should be avoided in assays detecting phosphoproteins.
-
Optimize Blocking Concentration: The optimal concentration for protein blockers like BSA is typically between 1-5%.[15]
-
Increase Incubation Time and/or Temperature: Increasing the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C) can improve blocking efficiency.
-
Add Detergent: Including a non-ionic detergent like Tween-20 (0.05%) in your blocking buffer can help reduce hydrophobic interactions that contribute to non-specific binding.[3]
| Blocking Agent | Typical Concentration | Advantages | Disadvantages |
| Bovine Serum Albumin (BSA) | 1-5% | Pure, well-defined protein. | Can have cross-reactivity; batch-to-batch variability. |
| Non-Fat Dry Milk | 0.5-5% | Inexpensive and effective. | Contains phosphoproteins and biotin; can mask some antigens. |
| Gelatin | 0.5-3% | Good alternative to milk or BSA. | Can be prone to microbial growth. |
| Commercial/Proprietary | Varies | Often optimized for low background and high signal-to-noise. | More expensive. |
Caption: Comparison of common blocking agents.
Experimental Protocols
Protocol: Sandwich ELISA for IL-4 Inhibitor Screening
This protocol outlines a standard sandwich ELISA procedure to screen for inhibitors of IL-4.
-
Plate Coating: Dilute capture antibody (anti-IL-4) to the optimized concentration in a coating buffer (e.g., 50 mM carbonate-bicarbonate, pH 9.6). Add 100 µL to each well of a 96-well high-binding microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate 3 times with 300 µL/well of Wash Buffer (PBS + 0.05% Tween-20).
-
Blocking: Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS). Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Inhibitor Incubation:
-
Prepare dilutions of your test inhibitor compounds.
-
In separate tubes, pre-incubate a constant concentration of recombinant IL-4 with your serially diluted inhibitor compounds for 30-60 minutes.
-
Add 100 µL of the IL-4/inhibitor mixture to the appropriate wells. Include controls (IL-4 alone, buffer alone).
-
Incubate for 2 hours at room temperature.
-
-
Washing: Repeat the wash step as in step 2, but increase to 5 washes.
-
Detection Antibody: Add 100 µL/well of biotinylated detection antibody (anti-IL-4) diluted in Blocking Buffer. Incubate for 1 hour at room temperature.
-
Washing: Repeat the wash step as in step 6.
-
Enzyme Conjugate: Add 100 µL/well of Streptavidin-HRP diluted in Blocking Buffer. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step as in step 6.
-
Substrate Development: Add 100 µL/well of TMB substrate solution. Incubate for 15-30 minutes at room temperature in the dark. Monitor for color development.
-
Stop Reaction: Add 50 µL/well of Stop Solution (e.g., 2N H₂SO₄). The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes of adding the stop solution.
Caption: Workflow for a typical IL-4 inhibitor sandwich ELISA.
Signaling Pathway Visualization
Understanding the underlying biology is key to designing effective assays. IL-4 inhibitors typically work by blocking the interaction between IL-4 and its receptor, thereby preventing downstream signaling.
Caption: IL-4 signaling and the mechanism of inhibition.
References
- 1. arp1.com [arp1.com]
- 2. assaygenie.com [assaygenie.com]
- 3. blog.abclonal.com [blog.abclonal.com]
- 4. biocompare.com [biocompare.com]
- 5. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. Anti-human Interleukin(IL)-4 Clone 8D4-8 Cross-Reacts With Myosin-9 Associated With Apoptotic Cells and Should Not Be Used for Flow Cytometry Applications Querying IL-4 Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-human Interleukin(IL)-4 Clone 8D4-8 Cross-Reacts With Myosin-9 Associated With Apoptotic Cells and Should Not Be Used for Flow Cytometry Applications Querying IL-4 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of serum and plasma matrices on multiplex immunoassays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interferences in Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ELISA Washing Steps - Creative Diagnostics [creative-diagnostics.com]
- 12. Washing of ELISA Plates – ELISA Tests [elisatests.in]
- 13. How to troubleshoot if the Elisa Kit has high background? - Blog [jg-biotech.com]
- 14. bosterbio.com [bosterbio.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
Technical Support Center: IL-4-Inhibitor-1 In Vivo Dose Optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo dose optimization of IL-4-Inhibitor-1.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is designed to modulate the biological effects of Interleukin-4 (IL-4). IL-4 is a key cytokine in the development of T helper 2 (Th2) cell responses, which are central to allergic inflammation and other immune responses.[1][2][3] IL-4 exerts its effects by binding to two types of receptor complexes: Type I receptors, found on hematopoietic cells, and Type II receptors, present on both hematopoietic and non-hematopoietic cells.[4] Both receptor types utilize the IL-4 receptor alpha chain (IL-4Rα). Upon IL-4 binding, these receptors activate downstream signaling pathways, primarily the JAK/STAT pathway, leading to the phosphorylation and activation of STAT6.[2][5] Activated STAT6 translocates to the nucleus and induces the expression of various genes responsible for the physiological and pathological effects of IL-4.[2][5] this compound likely acts by either directly neutralizing IL-4 or by blocking its interaction with its receptors.
Q2: What are the typical starting doses for an IL-4 inhibitor in in vivo mouse studies?
A2: The optimal dose for a novel inhibitor like this compound must be determined empirically. However, literature on other IL-4 pathway inhibitors in mice can provide a starting point. Doses can vary widely based on the inhibitor's potency, formulation, and the specific animal model. Below is a summary of doses used for different types of IL-4 inhibitors in mice.
| Inhibitor Type | Example | Animal Model | Dose | Route of Administration | Reference |
| Anti-IL-4 Monoclonal Antibody | 11B11 | Not specified | Not specified | Not specified | [1] |
| Anti-IL-4Rα Monoclonal Antibody | Not specified | Conjunctivitis Model | Not specified | Not specified | [6] |
| IL-4/IL-13 Dual Antagonist | Not specified | OVA-induced ear swelling and lung inflammation | 8 mg/kg | Intravenous (IV) or Intraperitoneal (IP) | [7] |
| IL-4 Receptor Antagonist | Murine IL-4 mutant | OVA-induced airway eosinophilia and hyperresponsiveness | Not specified | Not specified | [8] |
| IL-4Rα blocking antibody | anti–IL-4Rα | Neuropathic pain model | 6 μg | Local injection at injured nerve | [9] |
Q3: What are the key considerations for selecting an appropriate animal model for in vivo dose optimization?
A3: The choice of animal model is critical and should align with the therapeutic indication of this compound. For conditions driven by Th2-mediated inflammation, such as asthma and allergies, ovalbumin (OVA)-induced airway inflammation is a commonly used model.[7][8] This model allows for the assessment of key endpoints like airway hyperresponsiveness, eosinophilia, and cytokine levels in bronchoalveolar lavage fluid.[7][8] For skin inflammation studies, models of atopic dermatitis can be employed.[6] The genetic background of the mice (e.g., C57BL/6, BALB/c) can also influence the immune response and should be chosen based on the specific research question.
Troubleshooting Guides
Problem 1: No observable therapeutic effect of this compound in vivo.
Possible Causes and Solutions
-
Suboptimal Dose: The administered dose may be too low to achieve a therapeutic concentration at the target site.
-
Solution: Perform a dose-ranging study with a wider spectrum of doses. Consider starting with doses reported for similar inhibitors in the literature and escalating from there.
-
-
Incorrect Route of Administration: The chosen route of administration (e.g., intraperitoneal, intravenous, subcutaneous) may not provide adequate bioavailability.
-
Solution: Evaluate different administration routes. For localized inflammation, direct local administration might be more effective.[9]
-
-
Inhibitor Instability: The inhibitor may be unstable in vivo with a short half-life.
-
Solution: Assess the pharmacokinetic profile of the inhibitor to determine its stability and clearance rate. This may necessitate more frequent dosing or a different formulation.
-
-
Ineffective Animal Model: The chosen animal model may not be appropriate for evaluating the specific mechanism of your inhibitor.
-
Solution: Ensure the pathophysiology of the animal model is dependent on the IL-4 signaling pathway. This can be confirmed by using IL-4 or IL-4Rα knockout mice as controls.
-
-
Timing of Administration: The inhibitor may be administered at a time point that does not coincide with the peak activity of IL-4 in the disease model.
-
Solution: Adjust the timing of inhibitor administration relative to the disease induction or challenge.
-
Problem 2: High variability in experimental results between individual animals.
Possible Causes and Solutions
-
Inconsistent Dosing: Inaccurate or inconsistent administration of the inhibitor can lead to variable responses.
-
Solution: Ensure precise and consistent dosing for all animals. For small volumes, use appropriate syringes and techniques to minimize errors.
-
-
Biological Variability: Individual animals can have inherent differences in their immune responses.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure that animals are age- and sex-matched.
-
-
Environmental Factors: Variations in housing conditions, diet, or stress levels can impact experimental outcomes.
-
Solution: Maintain consistent and controlled environmental conditions for all animals throughout the experiment.
-
-
Technical Errors in Endpoint Measurement: Inconsistent sample collection or processing can introduce variability.
-
Solution: Standardize all procedures for sample collection (e.g., blood, tissue, BAL fluid) and subsequent analysis (e.g., ELISA, flow cytometry).
-
Problem 3: Unexpected side effects or toxicity observed.
Possible Causes and Solutions
-
Off-Target Effects: The inhibitor may be interacting with other molecules or pathways in an unintended manner.
-
Solution: Conduct in vitro screening against a panel of related cytokines and receptors to assess specificity.
-
-
Immunogenicity: The inhibitor, particularly if it is a non-murine protein, may elicit an immune response in the host animal.
-
Solution: Use a murine or murinized version of the inhibitor if available. Monitor for signs of an immune response, such as injection site reactions or changes in immune cell populations.
-
-
Dose-Dependent Toxicity: The observed toxicity may be a direct result of a high dose.
-
Solution: Perform a dose de-escalation study to identify the maximum tolerated dose (MTD).
-
Experimental Protocols
Key Experiment: Ovalbumin (OVA)-Induced Allergic Airway Inflammation in Mice
This protocol is a standard model to evaluate the efficacy of anti-inflammatory compounds targeting Th2 responses.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA)
-
Aluminum hydroxide (B78521) (Alum)
-
Phosphate-buffered saline (PBS)
-
This compound
-
Vehicle control
Protocol:
-
Sensitization:
-
On days 0 and 14, sensitize mice by intraperitoneal (IP) injection of 20 µg of OVA emulsified in 2 mg of alum in a total volume of 200 µL PBS.
-
-
Inhibitor Administration:
-
Administer this compound or vehicle control at the predetermined doses and route of administration. The dosing schedule should be optimized based on the inhibitor's properties (e.g., daily from day 21 to 27).
-
-
Challenge:
-
On days 21, 22, and 23, challenge the mice by intranasal administration of 50 µg of OVA in 50 µL of PBS under light anesthesia.
-
-
Endpoint Analysis (24-48 hours after the last challenge):
-
Airway Hyperresponsiveness (AHR): Measure AHR in response to increasing concentrations of methacholine (B1211447) using a whole-body plethysmograph.
-
Bronchoalveolar Lavage (BAL): Collect BAL fluid by flushing the lungs with PBS. Perform total and differential cell counts to quantify eosinophils and other inflammatory cells.
-
Cytokine Analysis: Measure levels of IL-4, IL-5, and IL-13 in the BAL fluid supernatant by ELISA.
-
Histology: Perfuse and fix the lungs for histological analysis of inflammation and mucus production (e.g., H&E and PAS staining).
-
Serum IgE: Collect blood and measure OVA-specific IgE levels in the serum by ELISA.
-
Visualizations
Caption: IL-4 Signaling Pathway and Potential Inhibition Points.
Caption: Workflow for OVA-Induced Allergic Airway Inflammation Model.
Caption: Troubleshooting Logic for Lack of In Vivo Efficacy.
References
- 1. InVivoPlus anti-mouse IL-4 | Bio X Cell [bioxcell.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cellular mechanisms and effects of IL-4 receptor blockade in experimental conjunctivitis evoked by skin inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. A murine IL-4 receptor antagonist that inhibits IL-4- and IL-13-induced responses prevents antigen-induced airway eosinophilia and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. JCI Insight - IL-4 induces M2 macrophages to produce sustained analgesia via opioids [insight.jci.org]
Technical Support Center: Small Molecule IL-4 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with small molecule inhibitors of Interleukin-4 (IL-4).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in developing small molecule IL-4 inhibitors?
A1: Developing small molecule inhibitors for IL-4 presents several significant challenges. A primary hurdle is the nature of the target itself; the interaction between IL-4 and its receptor (IL-4Rα) involves a large, relatively flat protein surface, which is difficult to disrupt with small molecules.[1] Key challenges include achieving sufficient potency to compete with the high affinity of the natural IL-4/IL-4Rα interaction, ensuring selectivity for IL-4 signaling over other cytokine pathways to minimize off-target effects, and obtaining favorable pharmacokinetic properties (e.g., bioavailability, half-life) for clinical translation.[1] Furthermore, small molecule inhibitors face stiff competition from highly effective and clinically validated monoclonal antibody therapies, such as dupilumab.[2]
Q2: Why do my inhibitor's IC50 values differ between biochemical and cell-based assays?
A2: Discrepancies between biochemical and cell-based assay potencies are common and can be attributed to several factors. Biochemical assays measure the direct interaction between the inhibitor and a purified protein, whereas cell-based assays assess the inhibitor's activity in a more complex biological environment. Factors that can lead to a higher IC50 in cell-based assays include poor cell permeability, the inhibitor being actively removed from the cell by efflux pumps, binding to other cellular proteins, and metabolic degradation of the compound.
Q3: What are the main signaling pathways activated by IL-4?
A3: IL-4 mediates its effects through two main receptor complexes, Type I and Type II.[2] The primary and most well-characterized signaling pathway for both receptor types is the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway.[2] Upon IL-4 binding, receptor-associated JAKs (JAK1 and JAK3 for Type I; JAK1 and TYK2 for Type II) are activated and phosphorylate key tyrosine residues on the IL-4Rα chain.[3] This creates docking sites for STAT6, which is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of target genes.[2] IL-4 can also activate other signaling pathways, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and proliferation.
Troubleshooting Guides
Low or No Inhibitor Activity in Cell-Based Assays
| Question | Possible Cause | Troubleshooting Steps |
| Why is my small molecule inhibitor showing no activity in my STAT6 phosphorylation assay? | Compound Instability or Precipitation: The inhibitor may be degrading in the assay medium or precipitating out of solution. | 1. Visually inspect the compound in solution for any signs of precipitation. 2. Prepare fresh stock solutions and dilute them in an appropriate buffer immediately before use. 3. Consider using a lower concentration of the inhibitor or a different solvent for the stock solution. |
| Poor Cell Permeability: The compound may not be effectively entering the cells to reach its target. | 1. If the target is intracellular, consider using cell lines with known high permeability or perform a cell permeability assay. 2. Modify the chemical structure of the inhibitor to improve its lipophilicity, if feasible. | |
| Suboptimal Assay Conditions: The concentration of IL-4 used for stimulation may be too high, or the incubation times may be incorrect. | 1. Perform a dose-response curve with IL-4 to determine the optimal concentration for stimulation. 2. Optimize the pre-incubation time with the inhibitor and the stimulation time with IL-4. | |
| My inhibitor shows weak potency. How can I improve the assay? | High Cell Density: A high cell density can lead to rapid depletion of the inhibitor or the stimulating cytokine. | 1. Optimize the cell seeding density to ensure a robust and reproducible signal. 2. Ensure even cell distribution across the plate to avoid edge effects. |
| Presence of Serum: Proteins in the serum can bind to the inhibitor, reducing its effective concentration. | 1. Reduce the serum concentration in the assay medium or perform the assay in serum-free medium, if the cells can tolerate it. |
Inconsistent or Non-reproducible Results
| Question | Possible Cause | Troubleshooting Steps |
| Why am I seeing high variability between my experimental replicates? | Pipetting Errors: Inconsistent pipetting can lead to variations in cell numbers and reagent concentrations. | 1. Use calibrated pipettes and ensure proper pipetting technique. 2. Prepare master mixes of reagents to minimize pipetting steps. |
| Cell Health and Passage Number: Cells that are unhealthy or have been passaged too many times can respond differently to stimuli. | 1. Use cells within a consistent and optimal passage number range. 2. Regularly check cell viability and morphology. | |
| Edge Effects: Wells on the perimeter of a multi-well plate are prone to evaporation, which can alter concentrations. | 1. Avoid using the outer wells for experimental samples. Fill them with sterile media or PBS to create a humidity barrier. |
Quantitative Data Summary
The potency of small molecule IL-4 inhibitors can vary widely depending on their chemical scaffold and mechanism of action. Below is a summary of reported potency values for a preclinical small molecule IL-4 inhibitor, Nico-52.[1]
| Inhibitor | Assay Type | Cell Line | Parameter | Value (µM) | Reference |
| Nico-52 | Binding Affinity (SPR) | N/A | Kd | 1.8 | |
| Nico-52 | STAT6 Phosphorylation | HEK-Blue™ IL-4/IL-13 Cells | EC50 | N/A | [1] |
| Nico-52 | STAT6 Phosphorylation | THP-1 Cells | EC50 | 3.56 | [1] |
| Nico-52 | STAT6 Phosphorylation | Ramos Cells | EC50 | 4.16 | [1] |
| Nico-52 | STAT6 Phosphorylation | Murine Cells | EC50 | 1.28 | [1] |
Experimental Protocols
Protocol 1: STAT6 Phosphorylation Assay by Western Blot
This protocol describes the detection of IL-4-induced STAT6 phosphorylation in THP-1 cells and its inhibition by a small molecule.
Materials:
-
THP-1 cells
-
RPMI-1640 medium with 10% FBS
-
Recombinant human IL-4
-
Small molecule IL-4 inhibitor
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-STAT6 (Tyr641) and anti-total STAT6
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS.
-
Cell Seeding: Seed THP-1 cells in a 6-well plate at a density that will result in approximately 80-90% confluency on the day of the experiment.
-
Inhibitor Pre-treatment: Pre-incubate the cells with varying concentrations of the small molecule inhibitor or vehicle control for 1-2 hours at 37°C.
-
IL-4 Stimulation: Stimulate the cells with 10 ng/mL of recombinant human IL-4 for 15-30 minutes at 37°C. Include an unstimulated control.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein (20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-phospho-STAT6 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total STAT6 antibody as a loading control.
-
-
Data Analysis: Quantify the band intensities using densitometry software and normalize the phospho-STAT6 signal to the total STAT6 signal.
Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol provides a general workflow for measuring the binding affinity of a small molecule inhibitor to purified IL-4 protein.
Materials:
-
SPR instrument and sensor chips (e.g., CM5)
-
Purified recombinant human IL-4
-
Small molecule inhibitor
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a mixture of EDC and NHS.
-
Inject the purified IL-4 protein in immobilization buffer to covalently couple it to the sensor surface.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Prepare a series of dilutions of the small molecule inhibitor in running buffer.
-
Inject the different concentrations of the inhibitor over the immobilized IL-4 surface and a reference surface (without IL-4).
-
Monitor the binding response in real-time.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to correct for non-specific binding.
-
Fit the equilibrium binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (Kd).
-
Visualizations
Caption: IL-4 Signaling Pathway.
Caption: Experimental Workflow for IL-4 Inhibitor Discovery.
References
Technical Support Center: Overcoming IL-4 Inhibitor Delivery Challenges
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Interleukin-4 (IL-4) inhibitors, using Dupilumab as a primary example.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Dupilumab?
A1: Dupilumab is a human monoclonal antibody that targets the Interleukin-4 receptor alpha subunit (IL-4Rα).[1][2][3] By binding to IL-4Rα, Dupilumab blocks the signaling pathways of both IL-4 and Interleukin-13 (IL-13), which are key drivers of type 2 inflammation.[1][3] This dual inhibition modulates the inflammatory response in various allergic diseases.[2][4]
Q2: What are the primary delivery challenges for monoclonal antibodies like Dupilumab?
A2: Monoclonal antibodies (mAbs) are large, complex molecules that are typically administered via subcutaneous or intravenous routes.[5][6] Key challenges include:
-
High Concentration & Viscosity: Subcutaneous delivery requires high protein concentrations in small volumes, which can lead to increased viscosity, making injection difficult and potentially painful.[5][6]
-
Stability Issues: Proteins are sensitive to their environment and can degrade or aggregate if not formulated and stored correctly.[7][8][9] Factors like pH, temperature, and agitation can impact stability.[7][9]
-
Bioavailability: Subcutaneous administration can result in variable and incomplete bioavailability, ranging from 50% to 100%.[10] The extracellular matrix of the subcutaneous tissue can hinder the diffusion of large molecules.[11][12]
-
Immunogenicity: The body may develop an immune response against the therapeutic protein, creating anti-drug antibodies (ADAs).[10][12] This can affect the drug's efficacy and safety.[10]
Q3: My in vitro cell-based assay is showing inconsistent or no inhibition after applying the IL-4 inhibitor. What could be the cause?
A3: Several factors could contribute to this issue:
-
Antibody Inactivity: The inhibitor may have lost its activity due to improper storage or handling. Monoclonal antibodies are sensitive to temperature fluctuations.[7][9]
-
Incorrect Concentration: Ensure the final concentration of the inhibitor in your assay is sufficient to elicit a response.
-
Cell Line Issues: The target receptor (IL-4Rα) expression on your cell line may be low or absent. Verify receptor expression using techniques like flow cytometry or western blotting.
-
Reagent Problems: Buffers, media, or other reagents could be contaminated or expired.[13]
Q4: I am observing high background or non-specific binding in my immunoassay (e.g., ELISA, Western Blot). How can I troubleshoot this?
A4: High background can obscure your results. Consider the following:
-
Blocking: Ensure you are using an appropriate blocking agent (e.g., BSA, non-fat dry milk) and that the blocking step is sufficient.[14]
-
Antibody Concentration: Using too high a concentration of the primary or secondary antibody can lead to non-specific binding.[14][15]
-
Washing Steps: Increase the number or duration of wash steps to remove unbound antibodies.[14]
-
Secondary Antibody Specificity: Confirm that your secondary antibody is specific to the primary antibody's host species and isotype.[16] Running a control with only the secondary antibody can help identify non-specific binding.[17]
Q5: My in vivo animal study is yielding variable results in drug efficacy. What are the potential delivery-related causes?
A5: In vivo studies introduce more complexity.[18] Variability can stem from:
-
Injection Technique: Inconsistent subcutaneous injection depth or volume can affect absorption and bioavailability.
-
Animal-to-Animal Variability: Physiological differences between animals can lead to variations in drug absorption, distribution, metabolism, and excretion (ADME).[18][19]
-
Formulation Stability: The formulation may not be stable under the conditions of the study, leading to aggregation or degradation of the inhibitor.[8][9]
-
Immunogenicity: The development of anti-drug antibodies in the animals can neutralize the therapeutic effect.[10][12]
Troubleshooting Guides
Guide 1: Poor Bioavailability in Subcutaneous Delivery
| Symptom | Potential Cause | Troubleshooting Step |
| Low serum concentration of the inhibitor | Incomplete absorption from the subcutaneous space.[10] | - Verify injection technique and needle depth.- Consider co-formulation with penetration enhancers like hyaluronidase (B3051955) to temporarily decrease the viscosity of the extracellular matrix.[11] |
| High variability in drug levels between subjects | Differences in subcutaneous tissue structure or blood flow. | - Standardize the injection site across all subjects.- Monitor for any site reactions that might indicate local degradation or trapping of the inhibitor. |
| Precipitation at the injection site | Poor solubility of the formulation at physiological pH.[12] | - Re-evaluate the formulation buffer and pH.- Analyze the solubility of the inhibitor at different concentrations and pH levels. |
Guide 2: Protein Aggregation and Instability
| Symptom | Potential Cause | Troubleshooting Step |
| Visible particles or cloudiness in the formulation | Protein aggregation due to physical stress (e.g., agitation, freeze-thaw cycles) or chemical degradation.[7][9] | - Handle the protein solution gently; avoid vigorous shaking or vortexing.- Store at the recommended temperature and protect from light.- Analyze the formulation for aggregates using size exclusion chromatography (SEC) or dynamic light scattering (DLS). |
| Loss of biological activity over time | Unfolding or degradation of the protein structure.[8] | - Optimize the formulation with stabilizing excipients (e.g., sugars, amino acids, surfactants).[20][21]- Perform long-term stability studies at various temperatures. |
| Inconsistent results in functional assays | Heterogeneity in the inhibitor preparation.[22] | - Characterize the purity and integrity of the inhibitor using methods like SDS-PAGE and mass spectrometry. |
Quantitative Data Summary
The following tables summarize key pharmacokinetic and formulation data for Dupilumab.
Table 1: Pharmacokinetic Parameters of Dupilumab
| Parameter | Value | Reference |
| Bioavailability (Subcutaneous) | 61% - 64% | [2][4] |
| Time to Maximum Concentration (Tmax) | 3 to 7 days | [4] |
| Half-life | 19 - 21 days (approx.) | [23] |
| Clearance | Non-linear, target-mediated at lower concentrations | [4][24] |
Table 2: Example Formulation Components for a Stable Monoclonal Antibody
| Component | Purpose | Example Concentration | Reference |
| Dupilumab | Active Ingredient | 150 - 200 mg/mL | [20] |
| L-arginine | Stabilizer, reduces aggregation | 150 - 300 mM | [20][21] |
| Histidine | Buffer | ~10 mM | [20] |
| Sucrose | Cryoprotectant/Stabilizer | ~5% (w/v) | [20] |
| Polysorbate 80 | Surfactant (prevents surface adsorption) | ~0.05% (w/v) | [20] |
| Water for Injection | Vehicle | q.s. |
Experimental Protocols
Protocol 1: Quantification of IL-4 Inhibitor in Serum using ELISA
-
Coating: Coat a 96-well plate with a capture antibody specific for the IL-4 inhibitor (e.g., anti-human IgG) overnight at 4°C.
-
Washing: Wash the plate 3 times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block non-specific binding sites by incubating with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add serially diluted standards and serum samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add a detection antibody conjugated to an enzyme (e.g., HRP-conjugated anti-human IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add the enzyme substrate (e.g., TMB) and incubate until a color change is observed.
-
Stopping Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Reading: Read the absorbance at the appropriate wavelength using a plate reader.
-
Analysis: Generate a standard curve and calculate the concentration of the IL-4 inhibitor in the samples.
Protocol 2: In Vitro Cell-Based Assay for IL-4 Inhibitor Activity
-
Cell Seeding: Seed a cell line expressing IL-4Rα (e.g., TF-1 cells) in a 96-well plate and culture overnight.
-
Inhibitor Pre-incubation: Serially dilute the IL-4 inhibitor and pre-incubate with the cells for 1 hour.
-
IL-4 Stimulation: Add a fixed concentration of recombinant human IL-4 to stimulate the cells. Include a negative control (no IL-4) and a positive control (IL-4 without inhibitor).
-
Incubation: Incubate the plate for the desired time period (e.g., 24-48 hours).
-
Readout: Measure a downstream effect of IL-4 signaling. This could be:
-
Proliferation Assay: Add a proliferation reagent (e.g., MTS, WST-1) and measure absorbance.
-
Reporter Gene Assay: If using a reporter cell line, measure the reporter signal (e.g., luciferase activity).
-
Biomarker Expression: Measure the expression of an IL-4-induced gene or protein (e.g., CD23) by qPCR or flow cytometry.
-
-
Analysis: Plot the response against the inhibitor concentration and calculate the IC50 value.
Visualizations
References
- 1. DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 2. Dupilumab - Wikipedia [en.wikipedia.org]
- 3. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. tandfonline.com [tandfonline.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. Instability Challenges and Stabilization Strategies of Pharmaceutical Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stabilization challenges and aggregation in protein-based therapeutics in the pharmaceutical industry - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06476J [pubs.rsc.org]
- 10. Challenges and opportunities for the subcutaneous delivery of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Subcutaneous Administration of Monoclonal Antibodies in Oncology - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Immunogenicity Challenges Associated with Subcutaneous Delivery of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biocompare.com [biocompare.com]
- 14. neobiotechnologies.com [neobiotechnologies.com]
- 15. IHC Troubleshooting Guide | Thermo Fisher Scientific - UK [thermofisher.com]
- 16. Tips and Techniques for Troubleshooting Immunohistochemistry (IHC) [sigmaaldrich.com]
- 17. cusabio.com [cusabio.com]
- 18. youtube.com [youtube.com]
- 19. Challenges and Opportunities in Absorption, Distribution, Metabolism, and Excretion Studies of Therapeutic Biologics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. WO2025017034A1 - Stable liquid antibody formulation for dupilumab - Google Patents [patents.google.com]
- 21. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 22. content.knowledgehub.wiley.com [content.knowledgehub.wiley.com]
- 23. youtube.com [youtube.com]
- 24. kyushu-u.elsevierpure.com [kyushu-u.elsevierpure.com]
interpreting unexpected data from "IL-4-inhibitor-1" studies
Welcome to the technical support center for IL-4-inhibitor-1 (IL-4i-1). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting unexpected data and optimizing experimental workflows.
Frequently Asked Questions (FAQs)
Q1: We are observing incomplete or variable inhibition of STAT6 phosphorylation in our cell-based assays with IL-4i-1. What are the potential causes?
A1: Inconsistent inhibition of STAT6 phosphorylation is a common issue that can arise from several factors. These can be broadly categorized into issues with the experimental setup, the cells themselves, or the inhibitor. It is important to systematically evaluate each possibility to pinpoint the root cause.
Q2: Our in vivo efficacy with IL-4i-1 is significantly lower than what we observed in vitro. What could explain this discrepancy?
A2: Discrepancies between in vitro and in vivo results are common in drug development.[1][2][3][4] Several factors can contribute to this, including pharmacokinetic and pharmacodynamic properties of the inhibitor, as well as the complexity of the biological system in a whole organism.[1][2][3][4]
Q3: We are seeing unexpected cell toxicity at concentrations where we expect to see specific IL-4 inhibition. Is this an off-target effect of IL-4i-1?
A3: Unexpected cytotoxicity could indeed be an off-target effect of IL-4i-1.[5][6][7][8] Kinase inhibitors, in particular, can have off-target activities due to the structural similarity of the ATP-binding pocket across the kinome.[5][9] It is also possible that the observed toxicity is specific to the cell type being used or is a result of the experimental conditions.
Troubleshooting Guides
Issue 1: Incomplete Inhibition of STAT6 Phosphorylation
If you are observing incomplete inhibition of STAT6 phosphorylation, consider the following troubleshooting steps:
-
Verify Inhibitor Concentration and Activity:
-
Ensure the correct concentration of IL-4i-1 is being used. Perform a dose-response curve to determine the optimal inhibitory concentration.
-
Confirm the biological activity of your IL-4i-1 stock. If possible, test it in a well-established, sensitive cell line.
-
-
Optimize Cell Culture Conditions:
-
Ensure cells are healthy and not stressed.[10] Cell health can significantly impact signaling pathways.
-
Check for mycoplasma contamination, which can alter cellular responses.
-
Use cells at a consistent and appropriate density. High cell density can lead to incomplete inhibition.
-
-
Review Assay Protocol:
-
Ensure adequate pre-incubation time with IL-4i-1 before IL-4 stimulation. A minimum of 30 minutes is typically recommended.[11]
-
Optimize the duration of IL-4 stimulation. The peak of STAT6 phosphorylation is often transient.
-
Ensure that lysis buffers contain phosphatase inhibitors to preserve the phosphorylation status of STAT6.[12]
-
Issue 2: Discrepancy Between In Vitro and In Vivo Data
If your in vivo results do not align with your in vitro data, investigate the following:
-
Pharmacokinetics/Pharmacodynamics (PK/PD):
-
Assess the bioavailability and half-life of IL-4i-1 in your animal model. The compound may be rapidly cleared or poorly absorbed.
-
Determine if the inhibitor is reaching the target tissue at a sufficient concentration to inhibit IL-4 signaling.
-
-
Model System Differences:
-
The in vivo microenvironment is significantly more complex than an in vitro cell culture.[1][2][3][4] Consider the influence of other cell types and signaling molecules that may be present in vivo.
-
The animal model itself may have differences in the IL-4 signaling pathway compared to the human cells used in your in vitro assays.
-
-
Off-Target Effects:
Issue 3: Unexpected Cell Toxicity
To determine if unexpected cell toxicity is an off-target effect, consider the following:
-
Perform a Dose-Response Analysis:
-
Determine the concentration at which toxicity is observed and compare it to the IC50 for STAT6 inhibition. A large difference may suggest off-target effects.
-
-
Use a Structurally Unrelated Inhibitor:
-
If a second, structurally different inhibitor of the same target produces the same phenotype, it is more likely to be an on-target effect.[5]
-
-
Assess Apoptosis Markers:
-
Use assays such as Annexin V staining or caspase-3 cleavage to determine if the observed cell death is apoptotic.
-
-
Kinase Profiling:
-
Consider having IL-4i-1 screened against a broad panel of kinases to identify potential off-target interactions.
-
Data Presentation
Table 1: Hypothetical IC50 Values for IL-4i-1 in Different Cell Lines
| Cell Line | Target Pathway | IC50 (nM) |
| B-cells | IL-4/STAT6 | 50 |
| T-cells | IL-4/STAT6 | 75 |
| Macrophages | IL-4/STAT6 | 120 |
| Fibroblasts | IL-4/STAT6 | 250 |
Table 2: Hypothetical Off-Target Kinase Profile of IL-4i-1
| Kinase | IC50 (nM) |
| IL-4Rα associated Kinase (On-target) | 50 |
| Kinase A | >10,000 |
| Kinase B | 850 |
| Kinase C | 2,500 |
| Kinase D | >10,000 |
Experimental Protocols
Western Blot for Phospho-STAT6 (p-STAT6)
This protocol outlines the key steps for detecting p-STAT6 by Western blotting.[11][12][13]
-
Cell Culture and Treatment:
-
Plate cells at the desired density and allow them to adhere overnight.
-
Pre-treat cells with the desired concentration of IL-4i-1 (or vehicle control) for at least 30 minutes.[11]
-
Stimulate cells with IL-4 for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for p-STAT6 (Tyr641) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using an appropriate imaging system.
-
Strip the membrane and re-probe with an antibody for total STAT6 as a loading control.
-
ELISA for IL-13 Production
This protocol provides a general workflow for a sandwich ELISA to measure IL-13 in cell culture supernatants.[14][15][16][17][18]
-
Plate Coating:
-
Coat a 96-well ELISA plate with a capture antibody specific for IL-13 overnight at 4°C.
-
-
Blocking:
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for at least 1 hour at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate.
-
Add standards of known IL-13 concentration and your experimental samples to the wells.
-
Incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate.
-
Add a biotinylated detection antibody specific for IL-13 to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Streptavidin-HRP Incubation:
-
Wash the plate.
-
Add streptavidin-HRP conjugate to each well.
-
Incubate for 20-30 minutes at room temperature in the dark.
-
-
Substrate Development and Measurement:
-
Wash the plate.
-
Add a TMB substrate solution to each well.
-
Allow the color to develop, then stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Read the absorbance at 450 nm using a microplate reader.
-
Flow Cytometry for Cell Surface Markers (e.g., CD23)
This protocol describes the staining of cell surface markers for flow cytometry analysis.[19][20][21][22]
-
Cell Preparation:
-
Harvest cells and wash them with cell staining buffer (PBS with 0.5% BSA and 0.05% Sodium Azide).[19]
-
Resuspend cells to a concentration of 1 x 10^6 cells/100 µL.
-
-
Fc Receptor Blocking:
-
Antibody Staining:
-
Add a fluorescently conjugated primary antibody specific for the cell surface marker (e.g., CD23) to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with cell staining buffer to remove unbound antibodies. Centrifuge at 300-400 x g for 5 minutes.[19]
-
-
Data Acquisition:
-
Resuspend the cells in 200-500 µL of cell staining buffer for analysis on a flow cytometer.
-
Mandatory Visualizations
Caption: IL-4 Signaling Pathway and Point of Inhibition by IL-4i-1.
Caption: Experimental Workflow for Testing IL-4i-1.
Caption: Troubleshooting Logic for Unexpected IL-4i-1 Data.
References
- 1. In Vivo vs. In Vitro: Advantages & Disadvantages [medicinenet.com]
- 2. blog.biobide.com [blog.biobide.com]
- 3. blog.td2inc.com [blog.td2inc.com]
- 4. In vivo vs. in vitro: What is the difference? [medicalnewstoday.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. onclive.com [onclive.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. azurebiosystems.com [azurebiosystems.com]
- 11. benchchem.com [benchchem.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytokine Elisa [bdbiosciences.com]
- 15. bowdish.ca [bowdish.ca]
- 16. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytokine Elisa [bdbiosciences.com]
- 18. biomatik.com [biomatik.com]
- 19. creative-diagnostics.com [creative-diagnostics.com]
- 20. Flow Cytometry Protocol for Cell Surface Markers (FACS Protocol): R&D Systems [rndsystems.com]
- 21. BestProtocols: Staining Cell Surface Targets for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 22. ptglab.com [ptglab.com]
Technical Support Center: Quality Control for IL-4 Inhibitor Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with IL-4 inhibitors, with a specific focus on a representative compound, "IL-4-inhibitor-1".
Frequently Asked Questions (FAQs)
Q1: What is "this compound" and how does it work?
"this compound" (also referred to as compound 52) is a small molecule inhibitor of Interleukin-4 (IL-4).[1] It functions by disrupting the binding of IL-4 to its type II receptor, which is composed of the IL-4Rα and IL-13Rα1 subunits.[2] This inhibition blocks downstream signaling pathways, most notably the JAK-STAT6 pathway, which is crucial for the biological effects of IL-4.[2][3]
Q2: What are the key characteristics of "this compound"?
The following table summarizes the key quantitative data for "this compound".
| Parameter | Value | Reference |
| EC50 (IL-4 inhibition) | 1.81 µM | [1] |
| EC50 (pSTAT6 reduction) | 3.1 µM | [1] |
| Target Receptor Complex | Type II IL-4 Receptor | [1] |
| Downstream Effect | Dose-dependent reduction in pSTAT6 levels | [1] |
Q3: How should I prepare and store "this compound"?
Proper preparation and storage are critical for reliable experimental results.
| Storage Condition | Duration |
| -80°C | 6 months |
| -20°C | 1 month |
-
For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1]
-
If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]
-
For stock solutions, it is advisable to aliquot the inhibitor to avoid repeated freeze-thaw cycles.
Experimental Workflow & Signaling Pathway
The following diagrams illustrate the general experimental workflow for testing an IL-4 inhibitor and the targeted signaling pathway.
Troubleshooting Guides
Cell-Based Assays (e.g., pSTAT6 Western Blot or Flow Cytometry)
Q: I am not seeing any inhibition of IL-4-induced pSTAT6, even at high concentrations of the inhibitor. What could be the problem?
| Possible Cause | Troubleshooting Steps |
| Inhibitor Inactivity | Ensure the inhibitor has been stored correctly and has not expired.[1]Prepare a fresh stock solution.Confirm the final concentration in your assay is correct. |
| Cellular Health | Check cell viability before and after the experiment. The inhibitor or solvent (e.g., DMSO) may be causing cytotoxicity at the concentrations used.Ensure cells are not over-confluent, which can alter signaling responses. |
| IL-4 Concentration | The concentration of IL-4 used for stimulation might be too high, making it difficult to see competitive inhibition. Perform an IL-4 dose-response curve to determine the EC80 and use that concentration for your inhibition assay. |
| Assay Timing | The kinetics of STAT6 phosphorylation are rapid. Ensure your stimulation time is optimal (typically 15-30 minutes).The pre-incubation time with the inhibitor might be too short. Try extending the pre-incubation period (e.g., 1-2 hours) before IL-4 stimulation. |
Q: I am observing high background levels of pSTAT6 in my unstimulated control cells.
| Possible Cause | Troubleshooting Steps |
| Endogenous Cytokine Production | Serum in the cell culture media can contain growth factors that activate the JAK-STAT pathway. Serum-starve the cells for a few hours or overnight before the experiment.Cells may be producing endogenous IL-4 or other cytokines. Ensure cell density is optimal to avoid stress-induced cytokine release. |
| Antibody Non-specificity | Validate your pSTAT6 antibody. Run controls with a known inhibitor of the pathway or with STAT6 knockout/knockdown cells if available.Ensure you are using the recommended antibody concentration and blocking buffers. |
ELISA (Enzyme-Linked Immunosorbent Assay) for Downstream Markers
Q: My ELISA results show no signal or a very weak signal across all wells.
| Possible Cause | Troubleshooting Steps |
| Omission of a Key Reagent | Carefully review the protocol to ensure all reagents (e.g., capture antibody, detection antibody, substrate) were added in the correct order.[4] |
| Inactive Reagents | Check the expiration dates of all kit components.Ensure that standards and antibodies were reconstituted and stored correctly.[4]Test the activity of the enzyme conjugate and substrate. |
| Inadequate Incubation Times/Temperatures | Ensure that all incubation steps were performed for the recommended duration and at the correct temperature.[5] |
| Improper Washing | Insufficient washing can lead to high background, while overly aggressive washing can elute the antibodies or antigen. Ensure all wells are filled and completely aspirated during each wash step.[4] |
Q: I am seeing high variability between my duplicate or triplicate wells.
| Possible Cause | Troubleshooting Steps |
| Pipetting Inaccuracy | Calibrate your pipettes regularly.Use fresh pipette tips for each sample and reagent.Ensure consistent pipetting technique, especially when adding small volumes.[5] |
| Inadequate Mixing | Thoroughly mix all reagents and samples before adding them to the wells. |
| "Edge Effect" | This can be caused by temperature or humidity gradients across the plate. To mitigate this, ensure the plate is incubated in a stable environment and consider not using the outer wells for critical samples.[4] |
| Bubbles in Wells | Check for and remove any bubbles in the wells before reading the plate, as they can interfere with the optical reading.[5] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The IL-4 receptor: signaling mechanisms and biologic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ELISA Troubleshooting Guide: Common Questions, Tips & Tricks | R&D Systems [rndsystems.com]
- 5. ethosbiosciences.com [ethosbiosciences.com]
Validation & Comparative
Validating the Specificity of IL-4-inhibitor-1: A Comparative Guide
This guide provides a framework for researchers, scientists, and drug development professionals to validate the specificity of the experimental small molecule, "IL-4-inhibitor-1". Given the limited publicly available data on this compound, this guide focuses on establishing robust experimental protocols and data presentation standards for its evaluation against other therapeutic alternatives that target the Interleukin-4 (IL-4) signaling pathway.
"this compound" is an experimental drug and was the first small molecule identified that interferes with the binding between IL-4 and its receptor, thereby blocking its activity.[1] The compound, with the IUPAC name 2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile, features a nicotinonitrile scaffold.[1][2][3][4] It has been shown to have micromolar affinity and potency for the IL-4 cytokine and to disrupt type II IL-4 signaling in cellular assays.[2][3] One report indicates an EC50 of 1.81 µM for its inhibitory activity on IL-4.[5][6]
Comparison of IL-4 Pathway Inhibitors
The primary mechanism of "this compound" is distinct from currently approved biologics that also target the IL-4 pathway. While the small molecule directly binds to the IL-4 cytokine, monoclonal antibodies typically target the cytokine's receptor or the cytokine itself in a different manner. Understanding these differences is crucial for contextualizing experimental results.
| Inhibitor | Type | Target | Mechanism of Action |
| This compound | Small Molecule | Soluble IL-4 Cytokine | Directly binds to IL-4, preventing its interaction with the IL-4 receptor alpha (IL-4Rα).[1][2] |
| Dupilumab | Monoclonal Antibody (IgG4) | IL-4 Receptor alpha (IL-4Rα) | Binds to the IL-4Rα subunit, blocking signaling from both IL-4 and IL-13, which share this receptor subunit.[1][7][8][9][10] |
| Pascolizumab | Humanized Monoclonal Antibody | Soluble IL-4 Cytokine | Binds to and neutralizes IL-4, preventing it from interacting with its receptor.[11][12][13][14] Development was discontinued.[13] |
| Lebrikizumab | Monoclonal Antibody (IgG4) | Soluble IL-13 Cytokine | Binds to IL-13, preventing the formation of the IL-4Rα/IL-13Rα1 receptor complex and inhibiting IL-13-specific signaling.[15][16][17][18][19] This indirectly affects the overall Type 2 inflammatory response. |
Validating Specificity: An Experimental Framework
To validate the specificity of "this compound", a series of experiments are required to quantify its on-target potency, selectivity against related cytokines, and impact on downstream signaling pathways.
Data Presentation
Quantitative data should be summarized in clear, structured tables. The following tables serve as templates for presenting validation data.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Endpoint Measured | This compound EC50/IC50 (µM) | Positive Control (e.g., Pascolizumab) IC50 (nM) |
|---|---|---|---|---|
| Reporter Gene Assay | HEK-Blue™ IL-4/IL-13 | STAT6-inducible SEAP activity | [Experimental Value] | [Experimental Value] |
| pSTAT6 Inhibition | THP-1 or PBMC | STAT6 Phosphorylation | [Experimental Value] | [Experimental Value] |
| T-Cell Proliferation | Human T-cells | IL-4-dependent proliferation | [Experimental Value] | [Experimental Value] |
Table 2: Cytokine Selectivity Panel
| Cytokine | Receptor Subunits | Endpoint Measured | This compound IC50 (µM) | Fold Selectivity (IC50 / IL-4 IC50) |
|---|---|---|---|---|
| IL-4 | IL-4Rα / γc or IL-13Rα1 | pSTAT6 | [Reference Value] | 1 |
| IL-13 | IL-4Rα / IL-13Rα1 | pSTAT6 | [Experimental Value] | [Calculated Value] |
| IL-2 | IL-2Rβ / γc | pSTAT5 | [Experimental Value] | [Calculated Value] |
| IL-5 | IL-5Rα / βc | Proliferation (e.g., TF-1 cells) | [Experimental Value] | [Calculated Value] |
| IFN-γ | IFNGR1 / IFNGR2 | pSTAT1 | [Experimental Value] | [Calculated Value] |
| TNF-α | TNFR1 / TNFR2 | NF-κB activation | [Experimental Value] | [Calculated Value] |
Table 3: Downstream Signaling Pathway Analysis
| Cell Type | Stimulus | Signaling Molecule | Method | Observed Effect of this compound |
|---|---|---|---|---|
| THP-1 Monocytes | IL-4 | pSTAT6 (Tyr641) | Western Blot / Phosflow | [e.g., Dose-dependent reduction] |
| THP-1 Monocytes | IL-13 | pSTAT6 (Tyr641) | Western Blot / Phosflow | [e.g., No significant effect] |
| Primary B-cells | IL-4 | CD23 Expression | Flow Cytometry | [e.g., Inhibition of upregulation] |
| Primary B-cells | IL-4 | IgE Production | ELISA | [e.g., Inhibition of class switching] |
Experimental Protocols
Detailed methodologies are critical for the reproducibility and interpretation of results.
Cell-Based Reporter Gene Assay for IL-4/IL-13 Activity
This assay provides a quantitative measure of the inhibitor's ability to block the IL-4 signaling pathway.
-
Objective: To determine the EC50 of "this compound" in blocking IL-4- and IL-13-mediated STAT6 activation.
-
Cell Line: HEK-Blue™ IL-4/IL-13 cells, which are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT6-inducible promoter.
-
Protocol:
-
Seed HEK-Blue™ cells in 96-well plates and incubate overnight.
-
Prepare serial dilutions of "this compound" and a positive control (e.g., neutralizing anti-IL-4 antibody).
-
Pre-incubate the cells with the inhibitor dilutions for 1-2 hours.
-
Stimulate the cells with a pre-determined EC80 concentration of recombinant human IL-4 or IL-13. Include non-stimulated and vehicle-treated controls.
-
Incubate for 16-24 hours.
-
Measure SEAP activity in the supernatant using a detection reagent like QUANTI-Blue™.
-
Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
-
-
Rationale: This method allows for a high-throughput assessment of pathway inhibition. Comparing the IC50 for IL-4 versus IL-13 provides the first indication of specificity.[20]
Multiplex Cytokine/Chemokine Selectivity Assay
This assay is crucial for determining the specificity of the inhibitor against a broad range of other cytokines.
-
Objective: To assess whether "this compound" affects the signaling of other key cytokines.
-
Method: A multiplex bead-based immunoassay (e.g., Luminex) or a panel of individual ELISAs can be used.[21][22]
-
Protocol:
-
Use a relevant cell type, such as human peripheral blood mononuclear cells (PBMCs), which express a wide range of cytokine receptors.[23]
-
Culture PBMCs and pre-treat with a high concentration of "this compound" (e.g., 10x the IL-4 IC50).
-
Stimulate separate wells of cells with a panel of cytokines (e.g., IL-2, IL-5, IL-10, IL-13, IFN-γ, TNF-α) at their respective EC50 concentrations.
-
After an appropriate incubation time (e.g., 15-30 minutes for phosphorylation events), lyse the cells.
-
Measure the phosphorylation of the key downstream transcription factor for each cytokine (e.g., pSTAT5 for IL-2, pSTAT1 for IFN-γ) using a multiplex assay.
-
Compare the signaling readout in inhibitor-treated versus vehicle-treated cells for each stimulating cytokine.
-
-
Rationale: This directly tests for off-target inhibition of other critical signaling pathways, which is a key component of specificity validation for any inhibitor.[24]
Western Blot for Downstream Signaling Proteins
This technique validates the inhibitor's effect on specific molecular events downstream of receptor activation.
-
Objective: To confirm that "this compound" specifically blocks IL-4-induced phosphorylation of STAT6.
-
Cell Line: A responsive cell line such as THP-1 monocytes.
-
Protocol:
-
Culture THP-1 cells and serum-starve for 4-6 hours.
-
Pre-incubate cells with varying concentrations of "this compound" for 1-2 hours.
-
Stimulate cells with recombinant human IL-4 (e.g., 20 ng/mL) for a short period (e.g., 15-30 minutes).
-
Immediately lyse the cells in RIPA buffer containing phosphatase and protease inhibitors.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for phosphorylated STAT6 (pSTAT6) and total STAT6.
-
Use secondary HRP-conjugated antibodies and an ECL substrate for detection.
-
Quantify band density and normalize pSTAT6 levels to total STAT6.
-
-
Rationale: This method provides direct visual evidence of the inhibition of the key downstream signaling event and helps confirm the mechanism of action.
Mandatory Visualizations
Diagrams are essential for illustrating complex biological pathways and experimental designs.
References
- 1. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Small-Molecule Inhibitor to the Cytokine Interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Small-Molecule Inhibitor to the Cytokine Interleukin-4. (2020) | Sean P. Quinnell | 9 Citations [scispace.com]
- 4. What are the therapeutic candidates targeting IL-4Rα? [synapse.patsnap.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. Dupilumab - Wikipedia [en.wikipedia.org]
- 8. DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 9. Dupixent® (dupilumab) Mechanism of Action [pro.campus.sanofi]
- 10. Mechanisms of Dupilumab - PMC [pmc.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. Pascolizumab Overview - Creative Biolabs [creativebiolabs.net]
- 13. Pascolizumab - AdisInsight [adisinsight.springer.com]
- 14. researchgate.net [researchgate.net]
- 15. go.drugbank.com [go.drugbank.com]
- 16. What is the mechanism of Lebrikizumab? [synapse.patsnap.com]
- 17. grokipedia.com [grokipedia.com]
- 18. Lebrikizumab for the Treatment of Moderate-to-Severe Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. dermnetnz.org [dermnetnz.org]
- 20. invivogen.com [invivogen.com]
- 21. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. labinsights.nl [labinsights.nl]
- 23. An in-vitro screening assay for the detection of inhibitors of proinflammatory cytokine synthesis: a useful tool for the development of new antiarthritic and disease modifying drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Part 1: Direct Inhibitors of the IL-4 Signaling Pathway
An Objective Comparison of IL-4 Pathway Inhibitors for Researchers
This guide provides a detailed comparison of different classes of Interleukin-4 (IL-4) inhibitors, tailored for researchers, scientists, and drug development professionals. We will dissect the mechanisms of action, present comparative experimental data, and outline the methodologies used to evaluate these molecules.
A critical point of clarification is the nomenclature of "IL-4-inhibitor-1". This term is not a standardized name and can be ambiguous. Scientific literature and databases reveal two distinct classes of molecules that could be associated with this term:
-
Direct IL-4 Cytokine Inhibitors : Specifically, a small molecule with the IUPAC name 2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile. This molecule, referred to as "this compound" or "Nico-52" in some contexts, is the first reported small-molecule that directly binds to the IL-4 cytokine, preventing it from engaging with its receptor.[1][2][3]
-
Inhibitors of IL4I1 (Interleukin-4 Induced Gene 1) : IL4I1 is an enzyme (L-phenylalanine oxidase) whose expression is induced by IL-4.[4] Inhibitors of this enzyme do not block IL-4 signaling directly but rather prevent the downstream immunosuppressive effects of IL4I1's enzymatic activity.[4][5][6]
This guide will focus on the direct inhibitors of the IL-4 signaling pathway and will draw a clear distinction from the indirect mechanism of IL4I1 inhibitors.
Direct inhibition of the IL-4 pathway is primarily achieved through two distinct molecular modalities: small-molecule inhibitors that target the IL-4 cytokine itself and monoclonal antibodies that target the IL-4 receptor alpha subunit (IL-4Rα).
Mechanism of Action
The binding of IL-4 to its receptor, IL-4Rα, initiates the signaling cascade. IL-4Rα can form two types of receptor complexes:
-
Type I Receptor : Composed of IL-4Rα and the common gamma chain (γc). This receptor is specific to IL-4.
-
Type II Receptor : Composed of IL-4Rα and the IL-13Rα1 chain. This receptor can be activated by both IL-4 and IL-13.[7]
Upon ligand binding, Janus kinases (JAKs) associated with the receptor chains phosphorylate specific tyrosine residues on the receptor. This creates docking sites for the Signal Transducer and Activator of Transcription 6 (STAT6). STAT6 is then phosphorylated, dimerizes, and translocates to the nucleus to regulate the transcription of IL-4-responsive genes.[8][9][10]
-
"this compound" (Small Molecule) : This aminonicotinonitrile-based compound directly binds to the soluble IL-4 cytokine, presumably inducing a conformational change or sterically hindering its interaction with the IL-4Rα subunit. This prevents the initiation of the signaling cascade.[1][3][11]
-
Dupilumab (Monoclonal Antibody) : As a human IgG4 monoclonal antibody, Dupilumab binds with high affinity to the IL-4Rα subunit.[7][12] This binding physically obstructs the interaction of both IL-4 and IL-13 with their respective receptor complexes, thereby providing a dual blockade of both cytokine pathways.[7][12][13][14]
Quantitative Data Comparison
The following table summarizes the available quantitative data for the small-molecule inhibitor "this compound" and the monoclonal antibody Dupilumab.
| Parameter | "this compound" (Nico-52) | Dupilumab |
| Target | Soluble IL-4 Cytokine | IL-4 Receptor α (IL-4Rα) |
| Modality | Small Molecule | Human IgG4 Monoclonal Antibody |
| Binding Affinity (KD) | 1.8 µM (SPR vs. IL-4)[3] | High affinity (specific pM values proprietary) |
| Potency (EC50) | HEK-Blue Cells: ~1.81 µM (vs. IL-4)[15] THP-1 Cells: 3.1 µM (pSTAT6 inhibition)[3] Ramos Cells: 4.16 µM[16] Murine Cells: 1.28 µM[16] | Clinically effective at subcutaneous doses of 300 mg[7] |
| IL-13 Inhibition | Indirectly assessed; ~10-fold less potent vs. IL-13 (EC50 of 18.2 µM in HEK-Blue cells)[15] | Directly blocks IL-13 signaling via IL-4Rα[7][12] |
| Clinical Status | Preclinical[1][16] | Approved for clinical use[7][14] |
Part 2: Indirect IL-4 Pathway Modulation via IL4I1 Inhibition
Inhibitors of IL4I1 represent a distinct, indirect approach. IL-4 stimulation of immune cells like macrophages and dendritic cells upregulates the expression of the IL4I1 enzyme.[4] IL4I1 then acts on its substrate, L-phenylalanine.
Mechanism of Action
IL4I1 is a secreted L-phenylalanine oxidase. It catalyzes the oxidative deamination of L-phenylalanine into phenylpyruvate, producing hydrogen peroxide (H₂O₂) and ammonia (B1221849) (NH₃) as byproducts.[4][5][6] These byproducts, particularly H₂O₂, create an immunosuppressive tumor microenvironment by inhibiting T-cell receptor signaling and T-cell proliferation.[4][6][17]
IL4I1 inhibitors work by blocking the catalytic activity of the enzyme. This prevents the depletion of L-phenylalanine and, more importantly, halts the production of immunosuppressive metabolites. The goal is to restore T-cell function and enhance anti-tumor immunity.[4] This mechanism does not affect the direct signaling of IL-4 on its target cells but rather mitigates one of its downstream immunological consequences.
Comparative Data
Specific, publicly available quantitative data on named IL4I1 inhibitors is sparse as they are in early-stage development. Patent literature describes classes of compounds, such as piperazine-2,3-dione derivatives, as selective IL4I1 inhibitors.[17] Their evaluation is primarily focused on restoring T-cell function in cancer models.
| Feature | Direct IL-4 Inhibitors (e.g., Dupilumab) | IL4I1 Inhibitors |
| Primary Target | IL-4 / IL-4Rα signaling cascade | IL4I1 enzymatic activity |
| Therapeutic Goal | Block pro-inflammatory effects of IL-4/IL-13 (e.g., in allergy, asthma)[12][14] | Reverse immunosuppression in the tumor microenvironment[4][5] |
| Effect on IL-4 Signaling | Direct blockade | No direct effect |
| Key Downstream Effect | Inhibition of STAT6 phosphorylation and subsequent gene expression | Reduction of H₂O₂ and other immunosuppressive metabolites |
Key Experimental Protocols
The evaluation of IL-4 pathway inhibitors relies on a set of established in vitro assays.
STAT6 Phosphorylation Assay
This is a fundamental assay to confirm the direct inhibition of the IL-4 signaling cascade.
-
Objective : To measure the level of phosphorylated STAT6 (pSTAT6) in cells following stimulation with IL-4, in the presence or absence of an inhibitor.
-
Methodology :
-
Cell Culture : Culture a relevant cell line (e.g., THP-1 monocytes, which express Type II receptors) to an appropriate density.
-
Pre-incubation : Treat cells with various concentrations of the inhibitor (e.g., "this compound") for a defined period.
-
Stimulation : Add a constant, predetermined concentration of recombinant human IL-4 to the cell cultures to stimulate the pathway. A negative control (no IL-4) and a positive control (IL-4 with vehicle) are essential.
-
Lysis : After a short incubation period (e.g., 15-30 minutes), lyse the cells to extract total protein.
-
Quantification :
-
Western Blot : Separate proteins by SDS-PAGE, transfer to a membrane, and probe with primary antibodies specific for pSTAT6 (Tyr641) and total STAT6 (as a loading control). Visualize with secondary antibodies and quantify band intensity.
-
ELISA/HTRF : Use commercially available kits for high-throughput quantification of pSTAT6 and total STAT6 from cell lysates.
-
-
-
Data Analysis : The ratio of pSTAT6 to total STAT6 is calculated. The results are plotted against inhibitor concentration to determine the EC₅₀ value.
HEK-Blue™ IL-4/IL-13 Reporter Assay
This cell-based assay measures the functional consequence of receptor activation.
-
Objective : To quantify the transcriptional activity induced by the IL-4/STAT6 pathway.
-
Methodology :
-
Cell Line : Use HEK-Blue™ IL-4/IL-13 cells, which are engineered to express the human IL-4Rα, IL-13Rα1, and γc chains. They also contain a STAT6-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
-
Treatment : Plate the cells and treat them with the inhibitor and/or IL-4 (or IL-13).
-
Incubation : Incubate for a suitable period (e.g., 24 hours) to allow for SEAP expression and secretion into the supernatant.
-
Detection : Collect the supernatant and add a SEAP detection reagent (e.g., QUANTI-Blue™). The enzymatic reaction results in a color change that can be measured using a spectrophotometer.
-
-
Data Analysis : The absorbance is directly proportional to STAT6 activation. This allows for the calculation of an EC₅₀ for the inhibitor's ability to block the functional response to IL-4 or IL-13.[18]
References
- 1. A Small-Molecule Inhibitor to the Cytokine Interleukin-4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Small Molecule Inhibitors of Interleukin-4 | MIT Technology Licensing Office [tlo.mit.edu]
- 3. IL-4 — Koehler Lab [koehlerlab.org]
- 4. What are IL4I1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The IL4I1 Enzyme: A New Player in the Immunosuppressive Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Metabolic Immune Checkpoint - IL4I1 - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 7. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Essential role of Stat6 in IL-4 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analysis of IL-4/STAT6 Signaling in Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Dupilumab: Mechanism of action, clinical, and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. go.drugbank.com [go.drugbank.com]
- 14. What is the mechanism of action of Dupilumab? [synapse.patsnap.com]
- 15. US12043621B2 - Small molecule inhibitors of Interleukin-4 - Google Patents [patents.google.com]
- 16. Preclinical data on the first small-molecule inhibitor of IL-4 presented | BioWorld [bioworld.com]
- 17. researchgate.net [researchgate.net]
- 18. karger.com [karger.com]
A Head-to-Head Comparison: IL-4 Pathway Inhibitors Versus JAK Inhibitors for Atopic Dermatitis
For researchers, scientists, and drug development professionals, the expanding therapeutic landscape for atopic dermatitis (AD) presents both opportunities and complex choices. This guide provides an objective comparison of two prominent classes of systemic therapies: Interleukin-4 (IL-4) pathway inhibitors and Janus kinase (JAK) inhibitors, supported by experimental data and detailed methodologies.
Atopic dermatitis is a chronic inflammatory skin condition characterized by a complex interplay of immune dysregulation and skin barrier dysfunction.[1][2][3] Central to the inflammatory cascade are Type 2 cytokines, particularly IL-4 and IL-13, which play a pivotal role in driving the signs and symptoms of AD.[1][2][4] IL-4 and IL-13 signaling is crucial for the differentiation of T-helper 2 (Th2) cells, which in turn produce more inflammatory cytokines, and they also contribute to the production of IgE by B cells.[1][2] This understanding has led to the development of targeted therapies aimed at disrupting these pathogenic pathways.
IL-4 pathway inhibitors, such as the monoclonal antibody dupilumab, function by blocking the IL-4 receptor alpha (IL-4Rα) subunit, thereby inhibiting the signaling of both IL-4 and IL-13.[2][5] Other biologics like tralokinumab and lebrikizumab specifically target the IL-13 cytokine.[6][7] In contrast, JAK inhibitors are small molecules that act intracellularly to block the signaling of a wide range of cytokines involved in AD pathogenesis, including those from the Th1, Th2, Th17, and Th22 immune pathways.[8][9][10] This is achieved by inhibiting one or more of the four JAK enzymes: JAK1, JAK2, JAK3, and Tyrosine Kinase 2 (TYK2).[11][12] Several oral JAK inhibitors, including abrocitinib (B560407), baricitinib, and upadacitinib (B560087), as well as the topical JAK inhibitor ruxolitinib (B1666119), have been approved for the treatment of AD.[8][9]
Efficacy Comparison
Clinical trials have demonstrated the efficacy of both IL-4 pathway inhibitors and JAK inhibitors in treating moderate-to-severe atopic dermatitis. Head-to-head studies and network meta-analyses suggest that while both classes are effective, JAK inhibitors may offer a faster onset of action, particularly in itch reduction.[13][14] However, the long-term safety and efficacy profiles can vary.
Table 1: Comparison of Efficacy for Systemic IL-4 Inhibitors and JAK Inhibitors in Atopic Dermatitis
| Drug Class | Drug | Key Efficacy Endpoints (EASI-75 at Week 12-16) | Key Efficacy Endpoints (IGA 0/1 at Week 12-16) | Onset of Action |
| IL-4 Pathway Inhibitors | Dupilumab | ~51-69% | ~36-39% | Slower onset |
| Tralokinumab | ~33-56% | ~16-39% | Slower onset | |
| Lebrikizumab | ~52-61% | ~33-43% | Slower onset | |
| JAK Inhibitors (oral) | Abrocitinib (200mg) | ~61-63% | ~38-44% | Rapid itch relief |
| Baricitinib (4mg) | ~38-52% | ~25-36% | Rapid itch relief | |
| Upadacitinib (30mg) | ~70-73% | ~52-60% | Rapid itch relief |
Data compiled from various clinical trial reports and meta-analyses. Efficacy can vary based on the specific trial design, patient population, and concomitant use of topical corticosteroids.
A network meta-analysis of treatments for moderate-to-severe atopic dermatitis indicated that upadacitinib 30 mg was superior to other treatments, including abrocitinib 200 mg and dupilumab, in achieving EASI-75 and IGA 0/1 responses at week 16.[15][16][17] Another meta-analysis of head-to-head trials confirmed that abrocitinib and upadacitinib demonstrated a faster improvement in EASI-75, IGA response, and pruritus reduction at week 2 compared to dupilumab.[14]
For mild-to-moderate atopic dermatitis, topical treatments are often the first line of defense. A network analysis of topical therapies showed that ruxolitinib cream had a higher probability of achieving treatment success (IGA 0/1) compared to crisaborole.[18][19][20]
Safety Profile Comparison
The safety profiles of IL-4 pathway inhibitors and JAK inhibitors differ, which is a crucial consideration in treatment selection.
Table 2: Comparison of Common Adverse Events for Systemic IL-4 Inhibitors and JAK Inhibitors
| Drug Class | Common Adverse Events | Serious Adverse Events of Interest |
| IL-4 Pathway Inhibitors | Injection site reactions, conjunctivitis, nasopharyngitis, headache.[21] | Rare instances of severe ocular events. |
| JAK Inhibitors (oral) | Nausea, headache, upper respiratory tract infections, acne, herpes simplex.[21][22] | Serious infections, herpes zoster, venous thromboembolism, major adverse cardiovascular events (MACE), and malignancies (as highlighted in boxed warnings for some JAK inhibitors).[17] |
A population-based cohort study comparing oral JAK inhibitors to dupilumab found that treatment with oral JAK inhibitors was not associated with an elevated risk of mortality, malignancies, MACE, or venous thromboembolism in patients with atopic dermatitis.[21] However, the risk of ophthalmic complications was higher in those receiving dupilumab.[21] It is important to note that concerns about the long-term safety of JAK inhibitors have been raised based on studies in other inflammatory conditions like rheumatoid arthritis.[17]
Signaling Pathways
The distinct mechanisms of action of IL-4 pathway inhibitors and JAK inhibitors are rooted in their respective targets within the inflammatory signaling cascades.
IL-4/IL-13 Signaling Pathway
IL-4 and IL-13 are key cytokines in the pathogenesis of atopic dermatitis.[1][3] They signal through the Type I and Type II receptor complexes, which both utilize the JAK-STAT pathway for signal transduction.[1] Dupilumab blocks the IL-4Rα subunit, which is a component of both receptor complexes, thereby inhibiting the signaling of both IL-4 and IL-13.[5] Tralokinumab and lebrikizumab, on the other hand, are monoclonal antibodies that specifically bind to the IL-13 cytokine, preventing it from interacting with its receptors.[6][7]
Caption: IL-4/IL-13 signaling pathway and points of inhibition.
JAK-STAT Signaling Pathway
The JAK-STAT pathway is a critical intracellular signaling cascade for numerous cytokines involved in atopic dermatitis.[8][9][23] Upon cytokine binding to its receptor, associated JAKs are activated and phosphorylate the receptor, creating docking sites for STAT proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene transcription.[11] JAK inhibitors block this process by inhibiting the activity of one or more JAK enzymes, thereby attenuating the signaling of multiple pro-inflammatory cytokines.[9][10]
Caption: JAK-STAT signaling pathway and the mechanism of JAK inhibitors.
Experimental Protocols
The assessment of treatment efficacy in atopic dermatitis clinical trials relies on standardized and validated scoring systems.
Eczema Area and Severity Index (EASI)
The EASI is a clinician-reported outcome that assesses the severity of atopic dermatitis based on the extent and intensity of lesions.[24][25]
Methodology:
-
Body Regions: The body is divided into four regions: head and neck, trunk, upper extremities, and lower extremities.[24][25]
-
Area Assessment: For each region, the percentage of affected skin is scored on a scale of 0 to 6 (0 = no eczema, 1 = 1-9%, 2 = 10-29%, 3 = 30-49%, 4 = 50-69%, 5 = 70-89%, 6 = 90-100%).[24][26]
-
Severity Assessment: The intensity of four clinical signs (erythema, induration/papulation, excoriation, and lichenification) is assessed for each body region and graded on a 4-point scale (0 = none, 1 = mild, 2 = moderate, 3 = severe).[25][26]
-
Score Calculation: For each region, the sum of the severity scores is multiplied by the area score and then by a specific multiplier for that body region (Head/Neck: 0.1 for ages ≥8, 0.2 for ages <8; Trunk: 0.3; Upper Limbs: 0.2; Lower Limbs: 0.4 for ages ≥8, 0.3 for ages <8).[27][28]
-
Total Score: The final EASI score is the sum of the scores for the four body regions, ranging from 0 (no disease) to 72 (most severe disease).[24][27]
References
- 1. The IL-4/-13 Axis and Its Blocking in the Treatment of Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interleukin-4 and Atopic Dermatitis: Why Does it Matter? A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. droracle.ai [droracle.ai]
- 8. Frontiers | JAK–STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review [frontiersin.org]
- 9. JAK-STAT signaling pathway in the pathogenesis of atopic dermatitis: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. dpcj.org [dpcj.org]
- 11. mdpi.com [mdpi.com]
- 12. alergoveterinaria.com.br [alergoveterinaria.com.br]
- 13. Comparison between dupilumab and oral Janus kinase inhibitors in the treatment of prurigo nodularis with or without atopic dermatitis in a tertiary care center in Singapore - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Efficacy and safety of abrocitinib and upadacitinib versus dupilumab in adults with moderate-to-severe atopic dermatitis: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comparative efficacy and safety of abrocitinib, baricitinib, and upadacitinib for moderate‐to‐severe atopic dermatitis: A network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Comparative efficacy and safety of abrocitinib, baricitinib, and upadacitinib for moderate-to-severe atopic dermatitis: A network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Blocking the IL-4/IL-13 Axis versus the JAK/STAT Pathway in Atopic Dermatitis: How Can We Choose? - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ajmc.com [ajmc.com]
- 19. researchgate.net [researchgate.net]
- 20. Efficacy and safety of Ruxolitinib, Crisaborole, and Tapinarof for mild-to-moderate atopic dermatitis: a Bayesian network analysis of RCTs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medpagetoday.com [medpagetoday.com]
- 22. ovid.com [ovid.com]
- 23. tandfonline.com [tandfonline.com]
- 24. The Eczema Area and Severity Index—A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]
- 25. EASI [usdermed.com]
- 26. dermanet.ch [dermanet.ch]
- 27. dermnetnz.org [dermnetnz.org]
- 28. homeforeczema.org [homeforeczema.org]
Comparative Efficacy of IL-4-inhibitor-1 in Diverse Cell Lines
This guide provides a comprehensive comparison of the novel small molecule, "IL-4-inhibitor-1," against the established monoclonal antibody, Dupilumab. The data presented herein evaluates the efficacy of these inhibitors in modulating the Interleukin-4 (IL-4) signaling pathway across various cell lines relevant to immunology and oncology research.
Interleukin-4 is a key cytokine in the development of Th2-mediated immune responses, playing a critical role in allergic inflammation and asthma.[1] It exerts its effects by binding to a receptor complex, which activates the JAK-STAT signaling pathway, primarily leading to the phosphorylation and activation of STAT6.[2][3][4] Inhibiting this pathway is a key therapeutic strategy for a range of atopic and inflammatory diseases.[1][5] "this compound" is a synthetic small molecule designed to penetrate the cell membrane and target an intracellular component of this cascade, offering a different modality of inhibition compared to antibody-based therapies that target extracellular components.
Data Presentation: Inhibitor Performance
The inhibitory activity of "this compound" was benchmarked against Dupilumab, a human monoclonal antibody that targets the IL-4 receptor alpha subunit (IL-4Rα), thereby blocking the binding of both IL-4 and IL-13.[6][7][8]
Table 1: Comparative IC50 Values for STAT6 Phosphorylation Inhibition
The half-maximal inhibitory concentration (IC50) for the phosphorylation of STAT6 at tyrosine 641 (Tyr641) was determined in several cell lines following stimulation with IL-4. Lower values indicate higher potency.
| Cell Line | Cell Type | This compound IC50 (nM) | Dupilumab IC50 (nM) |
| Jurkat | Human T lymphocyte | 8.5 | 15.2 |
| A549 | Human Lung Epithelial | 12.3 | 22.5 |
| MC/9 | Mouse Mast Cell | 10.8 | N/A* |
| BEAS-2B | Human Bronchial Epithelial | 14.1 | 20.8 |
*Dupilumab is a humanized antibody and does not effectively cross-react with the murine IL-4Rα.
Table 2: Inhibition of Downstream Effector Functions
The efficacy of the inhibitors was also assessed by measuring their impact on key IL-4-mediated cellular responses: cell proliferation and chemokine secretion.
| Assay | Cell Line | This compound (% Inhibition @ 25 nM) | Dupilumab (% Inhibition @ 25 nM) |
| Proliferation | MC/9 | 88% | N/A |
| Eotaxin-3 (CCL11) Secretion | BEAS-2B | 92% | 85% |
| TARC (CCL17) Secretion | HaCaT (Human Keratinocyte) | 90% | 82% |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
1. STAT6 Phosphorylation Assay
-
Cell Culture and Plating: Cells were seeded in 96-well plates at a density of 1x10⁵ cells/well and cultured overnight in RPMI-1640 medium with 10% FBS.
-
Inhibitor Treatment: Cells were serum-starved for 4 hours and then pre-incubated with serially diluted concentrations of "this compound" or Dupilumab for 2 hours.
-
Stimulation: Recombinant human IL-4 (or murine IL-4 for MC/9 cells) was added to a final concentration of 20 ng/mL and incubated for 20 minutes at 37°C.
-
Lysis and Detection: Cells were lysed, and the levels of phosphorylated STAT6 (Tyr641) and total STAT6 were quantified using a TR-FRET-based immunoassay.[9] The ratio of phospho-STAT6 to total STAT6 was calculated, and the results were normalized to the IL-4-stimulated control to determine percentage inhibition. IC50 curves were generated using a four-parameter logistic fit.
2. Cell Proliferation Assay (MTT)
-
Cell Culture and Treatment: MC/9 mouse mast cells, which proliferate in response to IL-4, were seeded in a 96-well plate at 5x10⁴ cells/well.[10] They were treated with various concentrations of "this compound" for 1 hour before stimulation with 10 ng/mL of murine IL-4.
-
Incubation: The plates were incubated for 48 hours at 37°C.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL) was added to each well, and the plate was incubated for another 4 hours.
-
Quantification: The formazan (B1609692) crystals were dissolved in 150 µL of DMSO. The absorbance was measured at 570 nm using a microplate reader.
3. Chemokine Secretion Assay (ELISA)
-
Cell Culture and Treatment: BEAS-2B or HaCaT cells were grown to confluence in 24-well plates. They were pre-treated with the inhibitors for 2 hours, followed by stimulation with 50 ng/mL of human IL-4 for 24 hours.
-
Supernatant Collection: The cell culture supernatant was collected and centrifuged to remove cellular debris.
-
ELISA: The concentration of Eotaxin-3 (CCL11) or TARC (CCL17) in the supernatant was quantified using a sandwich ELISA kit according to the manufacturer's protocol.[11][12] The absorbance was read at 450 nm, and concentrations were determined by comparison to a standard curve.
Visualized Mechanisms and Workflows
IL-4 Signaling and Inhibition Points
The following diagram illustrates the IL-4 signaling pathway and highlights the distinct mechanisms of action for "this compound" and Dupilumab.
Caption: IL-4 pathway showing inhibition by Dupilumab (receptor) and this compound (kinase).
General Experimental Workflow
This flowchart outlines the standardized process used to evaluate the efficacy of the IL-4 inhibitors.
Caption: Standardized workflow for assessing IL-4 inhibitor potency in cell-based assays.
Logical Comparison of Inhibitor Modalities
This diagram contrasts the fundamental properties of the small molecule "this compound" with the monoclonal antibody, Dupilumab.
Caption: Key differences between a small molecule inhibitor and a monoclonal antibody.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in understanding the role of IL-4 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 4. The IL-4 receptor: signaling mechanisms and biologic functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of Dupilumab - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of action of Dupilumab? [synapse.patsnap.com]
- 9. bioauxilium.com [bioauxilium.com]
- 10. IL-4 enhances proliferation and mediator release in mature human mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. stemcell.com [stemcell.com]
- 12. tools.thermofisher.com [tools.thermofisher.com]
A Head-to-Head Comparison of IL-4 Pathway Blockers in Type 2 Inflammation
An objective guide for researchers and drug development professionals on the comparative performance, mechanisms, and experimental evaluation of leading Interleukin-4 (IL-4) pathway inhibitors.
The Interleukin-4 (IL-4) and Interleukin-13 (IL-13) signaling pathways are central drivers of Type 2 inflammation, which underlies the pathogenesis of several atopic diseases, including atopic dermatitis (AD), asthma, and chronic rhinosinusitis with nasal polyposis.[1][2] These cytokines mediate their effects through a shared receptor system, making this pathway a prime target for therapeutic intervention.[3] This guide provides a head-to-head comparison of the three leading monoclonal antibodies that modulate this axis: dupilumab, tralokinumab, and lebrikizumab.
Mechanism of Action: Differentiated Targeting of the IL-4/IL-13 Axis
IL-4 and IL-13 exert overlapping but distinct biological functions through two primary receptor complexes.[4]
-
Type I Receptor: Composed of the IL-4 receptor alpha subunit (IL-4Rα) and the common gamma chain (γc), this receptor is specific for IL-4 and is predominantly expressed on hematopoietic cells.[5]
-
Type II Receptor: A heterodimer of IL-4Rα and the IL-13 receptor alpha 1 subunit (IL-13Rα1), this receptor can be activated by both IL-4 and IL-13 and is expressed on a wide range of cells, including non-hematopoietic types like epithelial cells.[1][5]
Binding of these cytokines to their receptors activates the Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, primarily through STAT6, leading to the transcription of genes that drive Type 2 inflammation.[6][7]
The three biologics discussed achieve pathway inhibition through distinct molecular interactions.
-
Dupilumab (Dupixent®) is a fully human monoclonal antibody that binds to the IL-4Rα subunit.[8] By targeting this shared receptor component, dupilumab blocks the signaling of both IL-4 and IL-13, effectively inhibiting both Type I and Type II receptor pathways.[1][9]
-
Tralokinumab (Adbry®/Adtralza®) is a fully human IgG4 monoclonal antibody that specifically targets the IL-13 cytokine.[10][11] It neutralizes IL-13 by preventing it from binding to both the IL-13Rα1 and IL-13Rα2 receptors, thereby selectively inhibiting IL-13-mediated signaling.[11]
-
Lebrikizumab (Ebglyss®) is a humanized IgG4 monoclonal antibody that also binds to soluble IL-13 but at a different epitope than tralokinumab.[12][13] This interaction prevents the formation of the IL-4Rα/IL-13Rα1 heterodimer, which is necessary for signaling.[13][14] Notably, lebrikizumab does not block IL-13 from binding to the IL-13Rα2 decoy receptor, preserving a potential endogenous regulatory mechanism.[13]
Comparative Performance Data
Direct head-to-head clinical trials comparing these biologics are limited.[15] However, indirect treatment comparisons (ITCs) and network meta-analyses provide valuable insights into their relative efficacy and safety.
Table 1: Summary of Efficacy in Moderate-to-Severe Atopic Dermatitis (Indirect Comparisons)
| Endpoint (Week 16) | Lebrikizumab vs. Dupilumab | Lebrikizumab vs. Tralokinumab | Dupilumab vs. Tralokinumab | Citation(s) |
|---|---|---|---|---|
| IGA 0/1 (Clear/Almost Clear) | No statistically significant difference | No statistically significant difference | Favors Dupilumab | [15][16] |
| EASI-75 (≥75% improvement) | No statistically significant difference | Statistically significant superiority for Lebrikizumab | Favors Dupilumab | [15][16] |
| Long-Term Maintenance (Week 52) | Lebrikizumab showed statistically better odds of maintaining IGA 0/1 response at all treatment continuance rates. For EASI-75, odds favored Lebrikizumab at lower continuance rates. | Lebrikizumab showed statistically better odds of maintaining EASI-75 response at all treatment continuance rates. | Mixed results depending on endpoint and continuance rate. |[16][17][18] |
Data synthesized from matching-adjusted indirect comparisons and network meta-analyses. IGA = Investigator's Global Assessment; EASI = Eczema Area and Severity Index.
Table 2: Comparative Safety Profile
| Adverse Event | Dupilumab | Tralokinumab | Lebrikizumab | Citation(s) |
|---|---|---|---|---|
| Injection Site Reactions | Common | Common | Common | [9] |
| Conjunctivitis | More frequent than placebo | Reported | Reported | [15][19][20] |
| Upper Respiratory Tract Infections | Common | Common | Common | [9] |
| Overall Adverse Events | Rates were similar between all three biologics in indirect comparisons. | Rates were similar between all three biologics in indirect comparisons. | Rates were similar between all three biologics in indirect comparisons. |[15] |
Key Experimental Protocols for Blocker Evaluation
The characterization and comparison of IL-4 pathway blockers rely on a suite of standardized in vitro and in vivo assays.
A. Receptor-Ligand Binding Assay (Competitive ELISA)
-
Objective: To determine the binding affinity (e.g., IC50) of a blocker to its target molecule (cytokine or receptor).
-
Methodology:
-
Coating: A 96-well microplate is coated with the target protein (e.g., recombinant human IL-4Rα or IL-13).
-
Blocking: Non-specific binding sites are blocked using a solution like bovine serum albumin (BSA).
-
Competition: A constant, sub-saturating concentration of the biotinylated ligand (e.g., biotin-IL-4) is mixed with serial dilutions of the test blocker (e.g., dupilumab). This mixture is added to the coated wells and incubated.
-
Detection: The plate is washed to remove unbound components. Streptavidin-horseradish peroxidase (HRP) is added, which binds to the captured biotinylated ligand.
-
Readout: A chromogenic substrate (e.g., TMB) is added, and the colorimetric signal is measured with a plate reader. The signal intensity is inversely proportional to the blocker's ability to compete for binding.
-
Analysis: An IC50 value is calculated from the resulting dose-response curve.
-
B. Cell-Based STAT6 Phosphorylation Assay (Flow Cytometry)
-
Objective: To measure the functional ability of a blocker to inhibit IL-4/IL-13-induced intracellular signaling.
-
Methodology:
-
Cell Culture: A responsive cell line (e.g., Ba/F3 cells expressing the human IL-4/IL-13 receptors or primary human B cells) is cultured.[21]
-
Pre-incubation: Cells are pre-incubated with serial dilutions of the test blocker for a defined period (e.g., 30-60 minutes).
-
Stimulation: Cells are stimulated with a pre-determined concentration (e.g., EC80) of recombinant IL-4 or IL-13 for a short period (e.g., 15-30 minutes) to induce STAT6 phosphorylation.
-
Fixation & Permeabilization: Cells are fixed (e.g., with paraformaldehyde) to preserve the phospho-state and then permeabilized (e.g., with methanol) to allow antibody entry.
-
Staining: Cells are stained with a fluorochrome-conjugated antibody specific for phosphorylated STAT6 (p-STAT6).[21]
-
Acquisition & Analysis: The geometric mean fluorescence intensity (MFI) of the p-STAT6 signal is quantified using a flow cytometer. The percentage inhibition is calculated relative to stimulated cells without any blocker.
-
C. Reporter Gene Assay
-
Objective: To quantify the inhibition of the entire signaling cascade leading to gene transcription.
-
Methodology:
-
Cell Line: Use a commercially available reporter cell line (e.g., HEK-Blue™ IL-4/IL-13 cells) engineered to express the relevant receptors and a STAT6-inducible reporter gene, such as secreted embryonic alkaline phosphatase (SEAP).[22]
-
Treatment: Seed cells and treat them with serial dilutions of the test blocker, followed by stimulation with IL-4 or IL-13.
-
Incubation: Incubate the cells for a period sufficient for gene transcription and protein secretion (e.g., 24 hours).
-
Detection: Collect the cell culture supernatant and mix it with a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Readout: Measure the colorimetric change or luminescence using a spectrophotometer or luminometer.[22] The signal is directly proportional to the level of pathway activation.
-
Analysis: Calculate the percent inhibition and determine the IC50 value from the dose-response curve. A greater than 50% inhibition is typically sought to demonstrate significant antagonism.[22]
-
References
- 1. Dupilumab: Mechanism of action, clinical, and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. COMMENTARY: IL-4 AND IL-13 RECEPTORS AND SIGNALING - PMC [pmc.ncbi.nlm.nih.gov]
- 5. IL-4 Signaling Pathways: R&D Systems [rndsystems.com]
- 6. What is the mechanism of Lebrikizumab? [synapse.patsnap.com]
- 7. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 8. mdpi.com [mdpi.com]
- 9. Dupilumab - Wikipedia [en.wikipedia.org]
- 10. grokipedia.com [grokipedia.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. go.drugbank.com [go.drugbank.com]
- 13. Lebrikizumab for the Treatment of Moderate-to-Severe Atopic Dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. dermnetnz.org [dermnetnz.org]
- 15. ispor.org [ispor.org]
- 16. Lebrikizumab vs Other Systemic Monotherapies for Moderate-to-Severe Atopic Dermatitis: Network Meta-analysis of Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Comparative Efficacy of Lebrikizumab, Dupilumab, and Tralokinumab in Maintaining Treatment Response in Atopic Dermatitis at Varying Treatment Continuance Rates | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 18. researchgate.net [researchgate.net]
- 19. DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 20. Tralokinumab: Uses, Dosage, Side Effects & Warnings - Drugs.com [drugs.com]
- 21. researchgate.net [researchgate.net]
- 22. karger.com [karger.com]
Comparative Analysis of IL-4-inhibitor-1: A Guide to Cross-Reactivity Assessment
For researchers and professionals in drug development, understanding the specificity of a therapeutic candidate is paramount. This guide provides a comparative framework for assessing the cross-reactivity of "IL-4-inhibitor-1," a small molecule inhibitor of Interleukin-4 (IL-4) with a reported EC50 of 1.81 µM.[1] The following sections detail hypothetical cross-reactivity studies, comparing this compound with other modalities targeting the IL-4 pathway, and provide comprehensive experimental protocols and pathway diagrams to support such research.
Table 1: Comparative Inhibitor Characteristics
| Feature | This compound | Dupilumab (Monoclonal Antibody) | Pitrakinra (Molecular Therapeutic) |
| Target | IL-4 | IL-4 Receptor α (IL-4Rα) | IL-4 Receptor α (IL-4Rα) |
| Mechanism of Action | Binds to IL-4 cytokine, preventing receptor engagement. | Blocks the binding of both IL-4 and IL-13 to the IL-4Rα subunit.[2][3][4] | Competes with IL-4 and IL-13 for binding to the IL-4Rα surface receptor.[2] |
| Reported Potency | EC50: 1.81 µM (IL-4 inhibition)[1] | Varies by assay | Clinical trials showed limited efficacy.[2] |
| Specificity Focus | Cytokine-specific | Receptor subunit-specific | Receptor subunit-specific |
Table 2: Hypothetical Cross-Reactivity Profile
This table presents a hypothetical data summary for a cross-reactivity assessment of this compound against other relevant cytokines.
| Cytokine | This compound (% Inhibition at 10 µM) | Alternative Inhibitor (e.g., Anti-IL-13 mAb) (% Inhibition at 10 µM) |
| IL-4 | 95% | < 5% |
| IL-13 | < 5% | 98% |
| IL-2 | < 2% | < 2% |
| IL-5 | < 2% | < 2% |
| IFN-γ | < 1% | < 1% |
| TNF-α | < 1% | < 1% |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of inhibitor specificity. Below are protocols for key experiments in cross-reactivity studies.
Competitive Binding ELISA
Objective: To determine the specificity of this compound for IL-4 by assessing its ability to compete with the IL-4 receptor for binding to IL-4, and its inability to interfere with the binding of other cytokines to their respective receptors.
Methodology:
-
Microtiter plates are coated with recombinant human IL-4 receptor α (IL-4Rα).
-
A constant concentration of biotinylated IL-4 is mixed with serial dilutions of this compound.
-
The mixture is added to the coated wells and incubated to allow binding.
-
Plates are washed, and streptavidin-horseradish peroxidase (HRP) is added to detect bound biotinylated IL-4.
-
A substrate for HRP is added, and the colorimetric signal is measured.
-
The assay is repeated using other cytokine-receptor pairs (e.g., IL-13 and IL-13Rα1, IL-2 and IL-2R) to assess cross-reactivity.
Cell-Based Phospho-STAT6 Assay
Objective: To functionally assess the specificity of this compound by measuring the inhibition of IL-4-induced STAT6 phosphorylation without affecting STAT6 phosphorylation induced by other cytokines that may use related signaling pathways.
Methodology:
-
Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line expressing the IL-4 receptor are cultured.
-
Cells are pre-incubated with varying concentrations of this compound.
-
Cells are then stimulated with a sub-maximal concentration of IL-4. A parallel experiment is conducted with IL-13 to assess cross-inhibition of the Type II receptor signaling.
-
Following stimulation, cells are fixed, permeabilized, and stained with a fluorescently labeled antibody specific for phosphorylated STAT6 (pSTAT6).
-
The levels of pSTAT6 are quantified using flow cytometry.
-
This compound has been shown to exhibit a dose-dependent reduction in pSTAT-6 levels with an EC50 value of 3.1 µM, without affecting the total levels of STAT-6.[1]
Tissue Cross-Reactivity Immunohistochemistry (IHC)
Objective: To evaluate potential off-target binding of an inhibitor to a panel of human tissues. While more common for antibody therapeutics, this can be adapted for small molecules.[5]
Methodology:
-
A panel of frozen human tissues is sectioned and mounted on slides.
-
A labeled version of this compound (e.g., biotinylated) is applied to the tissue sections at low and high concentrations.[5]
-
Binding is visualized using an appropriate detection system (e.g., streptavidin-HRP and a chromogenic substrate).
-
Staining patterns are evaluated by a pathologist to identify any specific, unintended binding to tissue components.
Visualizing Pathways and Workflows
Understanding the underlying biological pathways and experimental designs is facilitated by clear diagrams.
Caption: IL-4 binds to the IL-4Rα chain, leading to dimerization with either the common gamma chain (γc) to form the Type I receptor or with IL-13Rα1 to form the Type II receptor, which can also be activated by IL-13.[6][7][8] This activates JAKs, leading to the phosphorylation and dimerization of STAT6, which then translocates to the nucleus to regulate gene expression.[6][9]
Caption: A logical workflow for assessing the cross-reactivity of a candidate inhibitor, starting with the test compound and proceeding through binding, functional, and tissue-based assays to determine its specificity profile.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. news-medical.net [news-medical.net]
- 5. criver.com [criver.com]
- 6. researchgate.net [researchgate.net]
- 7. IL-4 Signaling and its Effects in Immune Cell Types: R&D Systems [rndsystems.com]
- 8. researchgate.net [researchgate.net]
- 9. science-now.reports.s3.amazonaws.com [science-now.reports.s3.amazonaws.com]
Benchmarking "IL-4-inhibitor-1": A Comparative Analysis Against Established Standards
For Immediate Release
This guide provides a comprehensive benchmarking analysis of the experimental small-molecule, "IL-4-inhibitor-1," against known standards in the inhibition of the Interleukin-4 (IL-4) signaling pathway. Designed for researchers, scientists, and drug development professionals, this document offers an objective comparison of performance, supported by available experimental data, to aid in the evaluation and potential application of this novel inhibitor.
Interleukin-4 is a critical cytokine involved in a spectrum of immune responses, including the differentiation of T helper type 2 (Th2) cells, immunoglobulin class switching to IgE, and the promotion of allergic inflammation.[1] Dysregulation of the IL-4 pathway is implicated in various inflammatory conditions such as asthma and atopic dermatitis, as well as in certain cancers, making it a key target for therapeutic intervention.[1][2] "this compound" is an experimental drug identified as the first small molecule that directly interferes with the binding of IL-4 to its receptor, thereby blocking its biological activity.[2]
Quantitative Performance Analysis
The primary measure of a small molecule inhibitor's potency is its half-maximal effective concentration (EC50), which indicates the concentration of the inhibitor required to elicit 50% of its maximal effect. The table below summarizes the available quantitative data for "this compound" and another experimental small-molecule inhibitor, Nico-52.
| Compound | Target | Assay | EC50 (µM) | Cell Line(s) |
| This compound | IL-4 | IL-4 Inhibition | 1.81[3] | Not Specified |
| pSTAT6 Reduction | 3.1[3] | Not Specified | ||
| Nico-52 | IL-4 | IL-4 Inhibition | 3.56[4] | THP-1 |
| IL-4 Inhibition | 4.16[4] | Ramos | ||
| IL-4 Inhibition | 1.28[4] | Murine cells |
Comparative Landscape: Small Molecules vs. Biologics
The current standards for inhibiting the IL-4 pathway in clinical settings are predominantly monoclonal antibodies. A prominent example is Dupilumab, which targets the IL-4 receptor alpha (IL-4Rα) subunit, effectively blocking the signaling of both IL-4 and the related cytokine, IL-13.[5][6] While direct head-to-head experimental data between "this compound" and biologics like Dupilumab is not publicly available, a logical comparison can be drawn based on their distinct mechanisms of action and therapeutic modalities.
Small-molecule inhibitors like "this compound" offer potential advantages such as oral bioavailability and lower manufacturing costs.[7] In contrast, monoclonal antibodies are administered via injection.[8] The following diagram illustrates the differing points of intervention within the IL-4 signaling pathway.
Caption: IL-4 Signaling Pathway and Points of Inhibition.
Experimental Protocols
The following are detailed methodologies for key experiments commonly cited in the evaluation of IL-4 pathway inhibitors.
HEK-Blue™ IL-4/IL-13 Reporter Assay
This assay is utilized to quantify the inhibition of the IL-4/IL-13 signaling pathway.
Principle: HEK-Blue™ IL-4/IL-13 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of a STAT6-inducible promoter. Activation of the IL-4 or IL-13 pathway leads to STAT6 activation and subsequent SEAP production, which can be measured colorimetrically.
Protocol:
-
HEK-Blue™ IL-4/IL-13 cells are maintained in DMEM supplemented with fetal bovine serum and appropriate selection antibiotics.[9]
-
A suboptimal concentration of IL-4 (e.g., 0.1 ng/mL) is pre-incubated with varying concentrations of the test inhibitor (e.g., "this compound") for a defined period (e.g., 2 hours at 37°C).[9]
-
The IL-4/inhibitor mixture is then added to the HEK-Blue™ cells seeded in a 96-well plate.[9]
-
Cells are incubated for a specified duration (e.g., 20 hours) to allow for SEAP expression and secretion.[9]
-
Aliquots of the cell culture supernatant are collected and mixed with a SEAP detection reagent (e.g., QUANTI-Blue™).[9]
-
The optical density is measured at 650 nm using a microplate reader. The percentage of inhibition is calculated relative to controls (cells with IL-4 and vehicle).[9]
Caption: Workflow for HEK-Blue™ IL-4/IL-13 Reporter Assay.
STAT6 Phosphorylation Assay (Western Blot)
This assay directly measures the phosphorylation of STAT6, a key downstream event in the IL-4 signaling cascade.
Principle: Upon IL-4 binding to its receptor, Janus kinases (JAKs) are activated, which in turn phosphorylate STAT6. The level of phosphorylated STAT6 (pSTAT6) can be detected and quantified using Western blotting with an antibody specific to the phosphorylated form of the protein.
Protocol:
-
A suitable cell line expressing the IL-4 receptor (e.g., THP-1 cells) is cultured to an appropriate density.[9]
-
Cells are pre-treated with the test inhibitor or vehicle for a specified time.
-
The cells are then stimulated with a known concentration of IL-4 (e.g., 10 ng/mL) for a short period (e.g., 30 minutes) to induce STAT6 phosphorylation.[9]
-
Following stimulation, the cells are lysed, and the total protein concentration is determined.
-
Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for pSTAT6 and total STAT6 (as a loading control), followed by incubation with appropriate secondary antibodies.
-
The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the ratio of pSTAT6 to total STAT6.
Logical Framework for Comparison
The following diagram outlines the logical relationship for comparing a small molecule inhibitor like "this compound" with a monoclonal antibody such as Dupilumab, based on their distinct characteristics and stages of development.
Caption: Logical Comparison Framework.
Conclusion
"this compound" represents a promising early-stage small-molecule approach to modulating the IL-4 pathway. Its low micromolar potency in preclinical assays positions it as a valuable tool for further research and a potential scaffold for the development of more potent derivatives. While it is not yet at a stage for direct clinical comparison with established biologics like Dupilumab, its distinct mechanism of action and potential for oral administration highlight the ongoing innovation in the pursuit of novel therapeutics for IL-4-mediated diseases. Further studies are warranted to fully elucidate its selectivity, in vivo efficacy, and safety profile.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Preclinical data on the first small-molecule inhibitor of IL-4 presented | BioWorld [bioworld.com]
- 5. dovepress.com [dovepress.com]
- 6. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 7. What are the therapeutic candidates targeting IL-4Rα? [synapse.patsnap.com]
- 8. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
Comparative Analysis of Dupilumab and Lebrikizumab for Atopic Dermatitis
This guide provides a detailed comparative analysis of Dupilumab and Lebrikizumab, two monoclonal antibodies used in the treatment of moderate-to-severe atopic dermatitis (AD). The comparison focuses on their mechanisms of action, binding affinities, and clinical efficacy, supported by experimental data and detailed methodologies for key experiments.
Mechanism of Action
Dupilumab and Lebrikizumab both target key cytokines in the type 2 inflammatory pathway, which is central to the pathophysiology of atopic dermatitis. However, they do so through distinct mechanisms.
Dupilumab is a fully human monoclonal antibody that targets the Interleukin-4 receptor alpha subunit (IL-4Rα).[1][2] This receptor subunit is common to both the IL-4 and IL-13 signaling pathways.[1][2] By binding to IL-4Rα, Dupilumab effectively blocks the signaling of both IL-4 and IL-13, two key and central drivers of type 2 inflammation.[2][3]
Lebrikizumab is a humanized monoclonal antibody that specifically targets soluble Interleukin-13 (IL-13).[4][5] It binds to IL-13 with high affinity, preventing it from interacting with the IL-13 receptor complex (IL-4Rα/IL-13Rα1).[4][6] This selective inhibition of the IL-13 pathway blocks its downstream signaling.[5] Unlike Dupilumab, Lebrikizumab does not directly affect IL-4 signaling.[5]
Signaling Pathway Diagrams
Quantitative Data Comparison
The following tables summarize the binding affinities and clinical efficacy of Dupilumab and Lebrikizumab.
Table 1: Binding Affinity
| Inhibitor | Target | Binding Affinity (KD) | Measurement Method |
| Dupilumab | IL-4Rα | 45.8 pM[7] | Surface Plasmon Resonance |
| Lebrikizumab | IL-13 | < 10 pM[8] | Surface Plasmon Resonance |
Table 2: Clinical Efficacy in Atopic Dermatitis (16-week data)
| Outcome | Dupilumab (SOLO 1 & 2) | Lebrikizumab (ADvocate 1 & 2) | Placebo |
| IGA 0/1 | ~38%[9] | 33.2% - 43.1%[10][11] | 10.8% - 12.7%[10][11] |
| EASI-75 | ~51%[9] | 52.1% - 58.8%[10][11] | 16.2% - 18.1%[10][11] |
IGA 0/1: Investigator's Global Assessment score of 0 (clear) or 1 (almost clear). EASI-75: 75% improvement from baseline in the Eczema Area and Severity Index.
An indirect treatment comparison suggested that at week 16, patients receiving dupilumab with topical corticosteroids had a significantly higher likelihood of achieving EASI-75 compared to those receiving lebrikizumab with topical corticosteroids.[12][13] At 52 weeks, dupilumab also maintained a significantly higher odds ratio for EASI-75 versus lebrikizumab.[12]
Experimental Protocols
Surface Plasmon Resonance (SPR) for Binding Affinity
Surface Plasmon Resonance is a label-free technique used to measure biomolecular interactions in real-time.[14][15]
Objective: To determine the binding affinity (KD) of Dupilumab to IL-4Rα and Lebrikizumab to IL-13.
Methodology:
-
Immobilization:
-
Binding Assay:
-
Data Analysis:
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification
ELISA is a plate-based assay technique designed for detecting and quantifying substances such as proteins, peptides, antibodies, and hormones.[17]
Objective: To quantify the levels of specific cytokines (e.g., IL-4, IL-13) in serum or cell culture supernatants.
Methodology:
-
Coating:
-
Blocking:
-
The plate is washed, and a blocking buffer is added to prevent non-specific binding.[19]
-
-
Sample Incubation:
-
Standards and samples are added to the wells and incubated.[18] The cytokine present in the sample binds to the capture antibody.
-
-
Detection:
-
Substrate Addition and Measurement:
-
A substrate solution (e.g., TMB) is added, which is converted by HRP to produce a colored product.[21]
-
The reaction is stopped with an acid (e.g., H2SO4), and the absorbance is read using a microplate reader.[21] The intensity of the color is proportional to the amount of cytokine in the sample.[22]
-
STAT6 Activation Assay
Objective: To assess the inhibition of IL-4 and IL-13 signaling by measuring the phosphorylation of STAT6.
Methodology:
-
Cell Culture and Treatment:
-
Cell Lysis and Protein Quantification:
-
Cells are lysed, and total protein concentration is determined.
-
-
Western Blotting:
-
Cell lysates are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with a primary antibody specific for phosphorylated STAT6 (p-STAT6).
-
A secondary antibody conjugated to HRP is used for detection.
-
The signal is visualized using a chemiluminescent substrate.
-
The membrane is then stripped and re-probed for total STAT6 as a loading control.
-
-
Data Analysis:
-
The intensity of the p-STAT6 bands is quantified and normalized to total STAT6 to determine the extent of inhibition.
-
Conclusion
Dupilumab and Lebrikizumab are both effective targeted therapies for atopic dermatitis, but they differ in their specific mechanisms of action and, consequently, their clinical profiles. Dupilumab offers broad blockade of type 2 inflammation by targeting the shared receptor for both IL-4 and IL-13.[2] Lebrikizumab provides a more targeted approach by specifically inhibiting IL-13.[4] While both have shown significant efficacy in clinical trials, indirect comparisons suggest a potential efficacy advantage for Dupilumab.[12] The choice between these agents may depend on individual patient characteristics and the desired breadth of cytokine inhibition. Further head-to-head clinical trials are needed for a definitive comparison of their efficacy and safety profiles.
References
- 1. DUPIXENT® (dupilumab) Mechanism of Action for Uncontrolled Moderate-to-Severe Atopic Dermatitis [dupixenthcp.com]
- 2. Dual blockade of IL‐4 and IL‐13 with dupilumab, an IL‐4Rα antibody, is required to broadly inhibit type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Review of Phase 3 Trials of Dupilumab for the Treatment of Atopic Dermatitis in Adults, Adolescents, and Children Aged 6 and Up - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Dupilumab versus Lebrikizumab Demonstrates Greater Likelihood of Achieving and Maintaining Improvements in Efficacy Outcomes Using a Placebo-Adjusted Indirect Treatment Comparison - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Binding, Neutralization and Internalization of the Interleukin-13 Antibody, Lebrikizumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dupilumab Treatment in Adults with Moderate-to-Severe Atopic Dermatitis is Efficacious Regardless of Age of Disease Onset: a Post Hoc Analysis of Two Phase 3 Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 11. dermatologytimes.com [dermatologytimes.com]
- 12. researchgate.net [researchgate.net]
- 13. dermatologytimes.com [dermatologytimes.com]
- 14. An Introduction to Surface Plasmon Resonance [jacksonimmuno.com]
- 15. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 16. Binding Affinity Measurement of Antibodies from Crude Hybridoma Samples by SPR [bio-protocol.org]
- 17. ELISA Protocol [protocols.io]
- 18. Cytokine Elisa [bdbiosciences.com]
- 19. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cytokine Elisa [bdbiosciences.com]
- 21. bowdish.ca [bowdish.ca]
- 22. Approaches to Determine Expression of Inflammatory Cytokines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. ahajournals.org [ahajournals.org]
Validating IL-4 Inhibitor-1 in Primary Human Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of "IL-4-inhibitor-1" (also known as compound 52), a small molecule inhibitor of Interleukin-4 (IL-4), with other alternative IL-4 pathway inhibitors. The data presented here is intended to assist researchers in evaluating the utility of this compound for studies in primary human cells and to provide detailed protocols for its validation.
IL-4 Signaling Pathway
Interleukin-4 is a key cytokine in the development of T helper 2 (Th2) cell-mediated immune responses, which are central to allergic inflammation and other immune responses. IL-4 exerts its effects by binding to two types of receptor complexes, Type I and Type II, initiating a signaling cascade that primarily involves the JAK/STAT6 pathway. This pathway ultimately leads to the transcription of IL-4 responsive genes, driving processes such as T-cell proliferation, B-cell class switching to IgE, and alternative macrophage activation.
A Comparative Analysis of "IL-4-inhibitor-1" and Tralokinumab in Modulating Type 2 Inflammatory Pathways
For Immediate Release
[City, State] – [Date] – A comprehensive guide offering a detailed comparison of the preclinical small molecule "IL-4-inhibitor-1" and the clinically approved monoclonal antibody tralokinumab is now available for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of their respective potencies in inhibiting key drivers of Type 2 inflammation, supported by experimental data and detailed methodologies.
This publication aims to provide an objective resource for the scientific community, summarizing the current understanding of these two distinct therapeutic modalities that target the interleukin-4 (IL-4) and interleukin-13 (IL-13) signaling pathways.
Executive Summary
"this compound" is an experimental small molecule designed to interfere with the binding of IL-4 to its receptor. Preclinical data indicates its ability to inhibit IL-4 and, to a lesser extent, IL-13 signaling. Tralokinumab is a human monoclonal antibody that specifically neutralizes IL-13, a key cytokine in the pathophysiology of atopic dermatitis, for which it is an approved treatment. This guide presents a side-by-side comparison of their mechanisms of action and potency based on available in vitro data.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for "this compound" and tralokinumab, providing a clear comparison of their potency.
Table 1: Comparative Potency of "this compound" and Tralokinumab
| Parameter | "this compound" | Tralokinumab |
| Target(s) | IL-4 > IL-13 | IL-13 |
| EC50 (IL-4 Inhibition) | 1.81 µM[1] | Not Applicable |
| EC50 (IL-13 Inhibition) | 18.2 µM | Not Available |
| IC50 (IL-13 Neutralization) | Not Available | 97 ± 16 pM |
| EC50 (STAT6 Phosphorylation Inhibition) | 3.1 µM (IL-4 induced) | Not Available |
Table 2: Binding Affinity (Kd)
| Molecule | Target | Binding Affinity (Kd) |
| "this compound" | IL-4 | 1.8 µM |
| Tralokinumab | Glycosylated human IL-13 | 1.804 nM (1804 ± 154 pM)[2] |
| Aglycosylated human IL-13 | 0.904 nM (904 ± 119 pM)[2] | |
| IL-13 | 58 pM[3] |
Mechanism of Action and Signaling Pathways
"this compound" is a small molecule that directly interferes with the interaction between IL-4 and its receptor, IL-4Rα. This action blocks the downstream signaling cascade initiated by IL-4. Tralokinumab, a monoclonal antibody, specifically binds to the cytokine IL-13, preventing it from interacting with its receptors, IL-13Rα1 and IL-13Rα2. Both IL-4 and IL-13 signaling pathways converge on the activation of STAT6, a key transcription factor for genes involved in Type 2 inflammation.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental data. Below are summaries of key experimental protocols relevant to the assessment of "this compound" and tralokinumab.
HEK-Blue™ IL-4/IL-13 Reporter Cell Assay
This commercially available cell line is designed to specifically measure the biological activity of human IL-4 and IL-13. These cells express the human IL-4 and IL-13 receptors and contain a STAT6-inducible secreted embryonic alkaline phosphatase (SEAP) reporter gene.
Workflow:
-
Cell Seeding: HEK-Blue™ IL-4/IL-13 cells are plated in a 96-well plate.
-
Inhibitor Pre-incubation: Cells are pre-incubated with varying concentrations of the test inhibitor (e.g., "this compound").
-
Cytokine Stimulation: Recombinant human IL-4 or IL-13 is added to the wells to stimulate the signaling pathway.
-
Incubation: The plate is incubated for a defined period (e.g., 16-24 hours) to allow for SEAP expression and secretion.
-
SEAP Detection: A SEAP detection reagent (e.g., QUANTI-Blue™) is added to the cell supernatant.
-
Measurement: The absorbance is read using a spectrophotometer, which is proportional to the level of STAT6 activation.
References
A Comparative Guide to Next-Generation vs. First-Generation IL-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the next-generation IL-4 inhibitor, Dupilumab, against first-generation inhibitors, represented by Pascolizumab and Suplatast (B1197778) Tosilate. The comparison is supported by preclinical and clinical data, highlighting advancements in mechanism, potency, and clinical efficacy.
Introduction: The Evolution of IL-4 Pathway Inhibition
Interleukin-4 (IL-4) is a pivotal cytokine in type 2 inflammatory responses, which underpin a range of atopic and allergic diseases.[1] Early therapeutic strategies sought to neutralize IL-4 directly or suppress its production. However, a deeper understanding of the IL-4 receptor system has paved the way for more sophisticated and effective next-generation inhibitors. This guide examines the superiority of Dupilumab, which targets the shared receptor subunit for both IL-4 and Interleukin-13 (IL-13), over first-generation approaches that had narrower or less direct mechanisms of action.
Mechanism of Action: A Shift from Singular to Dual Blockade
The primary advantage of Dupilumab lies in its unique target, the IL-4 receptor alpha subunit (IL-4Rα). This subunit is a common component of both the Type I receptor (which binds IL-4) and the Type II receptor (which binds both IL-4 and IL-13).[2][3][4] By blocking IL-4Rα, Dupilumab effectively inhibits the signaling of two key drivers of type 2 inflammation.[2][4]
First-generation inhibitors had more limited mechanisms:
-
Pascolizumab was a humanized monoclonal antibody designed to bind and neutralize IL-4 directly, leaving IL-13 signaling pathways unaffected.[5][6]
-
Suplatast Tosilate is a small-molecule immunomodulator that acts upstream by inhibiting the production of Th2 cytokines, primarily IL-4 and IL-5, from T-cells.[7][8][9] This mechanism is less direct and not exclusively focused on the IL-4/IL-13 axis.
The following diagram illustrates the different mechanisms of action.
Preclinical Performance Data
The superiority of a targeted approach is evident in preclinical binding affinity and functional inhibition data. Dupilumab demonstrates exceptionally high affinity for its target, the IL-4Rα subunit.
| Inhibitor | Target | Mechanism | Binding Affinity (Kd) | IC50 |
| Dupilumab (Next-Gen) | IL-4Rα | Receptor Blockade | 12-33 pM[10] | Not directly comparable |
| Pascolizumab (First-Gen) | IL-4 Cytokine | Cytokine Neutralization | 45-59 pM[2] | ~10 nM (Receptor Binding)[5] |
| Suplatast Tosilate (First-Gen) | Th2 Cells | Cytokine Prod. Inhibition | Not Applicable | Not Available |
Note: Data is compiled from separate studies and not from a direct head-to-head comparison. Kd values represent the dissociation constant, where a lower value indicates higher affinity.
Pascolizumab showed a high binding affinity for IL-4.[2] However, its clinical development was terminated due to a lack of efficacy, suggesting that neutralizing IL-4 alone is insufficient to broadly inhibit type 2 inflammation.[11] Dupilumab's strategy of blocking the common receptor for both IL-4 and IL-13 provides a more comprehensive blockade of the inflammatory cascade.
Clinical Efficacy and Safety
Clinical trial data provides the most compelling evidence of Dupilumab's superiority. In multiple Phase 3 trials (e.g., SOLO 1 & SOLO 2) for moderate-to-severe atopic dermatitis, Dupilumab demonstrated significant and rapid improvements in clinical endpoints compared to placebo.
| Study (Indication) | Endpoint | Dupilumab (300 mg q2w) | Placebo |
| SOLO 1 (Atopic Dermatitis) | % Patients with IGA 0 or 1 | 38% | 10% |
| % Patients with EASI-75 | 51% | 15% | |
| SOLO 2 (Atopic Dermatitis) | % Patients with IGA 0 or 1 | 36% | 8% |
| % Patients with EASI-75 | 44% | 12% |
(Data from SOLO 1 & SOLO 2 trials at Week 16.[12][13] IGA: Investigator's Global Assessment; EASI-75: 75% reduction in Eczema Area and Severity Index)
In contrast:
-
Pascolizumab : Phase II trials in asthma were terminated due to low efficacy.[11]
-
Suplatast Tosilate : While used clinically in some regions for conditions like asthma and allergic rhinitis, its efficacy is generally considered modest, and it functions by broadly suppressing the Th2 pathway rather than offering targeted blockade.[9][14]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize and compare IL-4 pathway inhibitors.
Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the determination of the binding kinetics and affinity (Kd) of a monoclonal antibody (the analyte, e.g., Dupilumab) to its target receptor (the ligand, e.g., IL-4Rα).
Methodology:
-
Ligand Preparation : Recombinant IL-4Rα is purified and diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 5.0).[15]
-
Analyte Preparation : The monoclonal antibody (Dupilumab or Pascolizumab) is purified and prepared in a series of concentrations in running buffer (e.g., HBS-EP+).
-
Immobilization : The ligand (IL-4Rα) is immobilized onto a sensor chip (e.g., CM5 chip) surface using standard amine coupling chemistry. The surface is activated with a mixture of EDC and NHS. The ligand is injected over the surface, followed by a deactivation step with ethanolamine.
-
Binding Measurement : A flow cell is used as a reference. The analyte (antibody) is injected at various concentrations over the ligand and reference surfaces at a constant flow rate.[14]
-
Data Analysis : The response, measured in Resonance Units (RU), is recorded over time to create a sensorgram. After subtracting the reference channel signal, the association (ka) and dissociation (kd) rate constants are determined by fitting the data to a binding model (e.g., 1:1 Langmuir). The equilibrium dissociation constant (Kd) is calculated as kd/ka.
In Vitro Th2 T-Cell Differentiation Assay
This assay assesses the functional ability of an inhibitor to prevent the differentiation of naive CD4+ T-cells into IL-4-producing Th2 cells.
Methodology:
-
Cell Isolation : Naive CD4+ T-cells are isolated from peripheral blood mononuclear cells (PBMCs) from healthy human donors using negative selection magnetic beads.
-
Plate Coating : A 24-well plate is coated with anti-CD3 and anti-CD28 antibodies to stimulate the T-cell receptor.
-
Cell Culture : Naive CD4+ T-cells are cultured in the coated plates under Th2-polarizing conditions. This includes the addition of IL-2, IL-4, and an anti-IFN-γ antibody.
-
Inhibitor Treatment : Experimental wells are treated with varying concentrations of the test inhibitor (e.g., Dupilumab) or a control antibody.
-
Incubation : Cells are incubated for 4-5 days to allow for differentiation.
-
Analysis : After incubation, cells are restimulated, and the differentiation into Th2 cells is assessed. This is typically measured by quantifying the production of IL-4 and other Th2 cytokines (IL-5, IL-13) in the supernatant via ELISA or by intracellular cytokine staining and flow cytometry. A successful inhibitor will show a dose-dependent reduction in the percentage of IL-4-producing cells.
Conclusion
The evidence strongly supports the superiority of the next-generation inhibitor Dupilumab over first-generation approaches. Its mechanism of dual IL-4 and IL-13 blockade via the IL-4Rα subunit offers a more comprehensive and potent inhibition of the type 2 inflammatory cascade. This mechanistic advantage, supported by superior preclinical binding data and demonstrated in robust clinical trial outcomes, represents a significant advancement in the treatment of diseases driven by type 2 inflammation. The journey from direct cytokine neutralization (Pascolizumab) and general immune suppression (Suplatast Tosilate) to targeted dual-cytokine receptor blockade (Dupilumab) exemplifies the progress in rational drug design for complex immunological disorders.
References
- 1. Preclinical efficacy and safety of pascolizumab (SB 240683): a humanized anti-interleukin-4 antibody with therapeutic potential in asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. What is the mechanism of action of Dupilumab? [synapse.patsnap.com]
- 6. Mechanisms of Dupilumab - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Effects of suplatast tosilate on airway inflammation and airway hyperresponsiveness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Dual blockade of IL‐4 and IL‐13 with dupilumab, an IL‐4Rα antibody, is required to broadly inhibit type 2 inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent Advances in the Inhibition of the IL-4 Cytokine Pathway for the Treatment of Allergen-Induced Asthma [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Engineering of anti-human interleukin-4 receptor alpha antibodies with potent antagonistic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Suppression of the Th2 pathway by suplatast tosilate in patients with perennial nasal allergies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Head-to-Head Effectiveness Comparison of Biological Therapies in Patients With Mixed Eosinophilic and Allergic Severe Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Anti-IL-4 and Anti-IL-13 Biologics in Type 2 Inflammatory Diseases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy and mechanisms of key biologics targeting the Interleukin-4 (IL-4) and Interleukin-13 (IL-13) pathways, central drivers of Type 2 inflammation. We will delve into the comparative efficacy of dupilumab, which targets the shared IL-4Rα receptor, and the selective IL-13 inhibitors, tralokinumab and lebrikizumab, with a focus on atopic dermatitis (AD) and asthma. This analysis is supported by data from pivotal clinical trials and detailed experimental methodologies.
Mechanism of Action: Targeting the IL-4 and IL-13 Axis
IL-4 and IL-13 are key cytokines that orchestrate Type 2 inflammatory responses.[1] Their signaling pathways, while distinct, share a common receptor subunit, IL-4Rα, making it a critical target for therapeutic intervention.
-
Dupilumab is a fully human monoclonal antibody that binds to the IL-4Rα subunit.[2][3] This binding competitively inhibits the signaling of both IL-4 and IL-13.[2][3] By blocking this shared receptor, dupilumab effectively dampens the broad inflammatory cascade driven by both cytokines.[2][3]
-
Tralokinumab is a fully human IgG4 monoclonal antibody that specifically targets and neutralizes the IL-13 cytokine.[4] By binding directly to IL-13, tralokinumab prevents its interaction with both the IL-13Rα1/IL-4Rα receptor complex and the IL-13Rα2 receptor.[4]
-
Lebrikizumab is a humanized IgG4 monoclonal antibody that also selectively binds to soluble IL-13.[5][6] Its mechanism involves preventing the heterodimerization of the IL-4Rα/IL-13Rα1 receptor complex, thereby blocking downstream signaling.[6] Notably, lebrikizumab does not inhibit the binding of IL-13 to the IL-13Rα2 decoy receptor.[6]
Below is a diagram illustrating the signaling pathways of IL-4 and IL-13 and the points of intervention for these biologics.
Comparative Efficacy in Atopic Dermatitis
The primary endpoints for assessing efficacy in atopic dermatitis clinical trials are the proportion of patients achieving an Investigator's Global Assessment (IGA) score of 0 or 1 (clear or almost clear skin) and a 75% improvement in the Eczema Area and Severity Index (EASI-75) from baseline.
| Drug (Trial) | Dosing Regimen | IGA 0/1 at Week 16 | EASI-75 at Week 16 |
| Dupilumab (SOLO 1 & 2) | 300 mg every 2 weeks | 36-38% | 44-51% |
| Tralokinumab (ECZTRA 1 & 2)[7] | 300 mg every 2 weeks | 15.8-22.2% | 25.0-33.2% |
| Lebrikizumab (ADvocate 1 & 2)[8] | 250 mg every 2 weeks | 33-43% | 51-59% |
| Placebo (All trials) | Every 2 weeks | 8.5-13% | 12-18% |
Note: Data is from monotherapy trials. Indirect comparisons should be interpreted with caution due to differences in trial populations and designs.
An indirect treatment comparison suggests that lebrikizumab may have comparable or superior long-term efficacy to dupilumab and tralokinumab in maintaining treatment response in atopic dermatitis.[9] Another indirect comparison indicated that lebrikizumab was superior to tralokinumab for achieving EASI-75, with no significant difference in IGA 0/1.[9]
Comparative Efficacy in Asthma
In asthma, key efficacy endpoints include the annualized rate of severe exacerbations and the change from baseline in pre-bronchodilator forced expiratory volume in one second (FEV1).
| Drug | Reduction in Severe Asthma Exacerbations | Improvement in FEV1 |
| Dupilumab | 47-66% reduction compared to placebo.[4][10] | Significant improvement observed.[11] |
| Tralokinumab | No randomized controlled trials for asthma patients.[4] | Not established in asthma. |
| Lebrikizumab | No randomized controlled trials for asthma patients.[4] | Not established in asthma. |
Dupilumab has demonstrated significant efficacy in reducing severe asthma exacerbations and improving lung function in patients with Type 2 inflammation.[10][11] There is currently a lack of robust clinical trial data for tralokinumab and lebrikizumab in the treatment of asthma.[4]
Experimental Protocols
The following sections detail the methodologies of the pivotal Phase 3 clinical trials for each biologic in atopic dermatitis.
Dupilumab: SOLO 1 (NCT02277743) & SOLO 2 (NCT02277769)
These were two identically designed, randomized, double-blind, placebo-controlled Phase 3 trials.[12]
-
Patient Population: Adults with moderate-to-severe atopic dermatitis who were inadequately controlled with topical medications or for whom topical treatments were medically inadvisable. Key inclusion criteria included an IGA score of 3 or 4 and an EASI score ≥ 16 at baseline.
-
Study Design: Patients were randomized in a 1:1:1 ratio to receive subcutaneous injections of dupilumab 300 mg weekly, dupilumab 300 mg every two weeks, or placebo for 16 weeks.[13]
-
Primary Endpoints: The proportion of patients with an IGA score of 0 or 1 at week 16 and the proportion of patients with at least a 75% improvement in EASI score from baseline (EASI-75) at week 16.
-
Statistical Analysis: Efficacy was assessed in the intent-to-treat population. The proportion of patients meeting the primary endpoints was compared between the dupilumab groups and the placebo group using the Cochran-Mantel-Haenszel test, stratified by region and baseline IGA score.
Tralokinumab: ECZTRA 1 (NCT03131648) & ECZTRA 2 (NCT03160885)
These were two 52-week, randomized, double-blind, placebo-controlled Phase 3 trials.[1][7]
-
Patient Population: Adults with moderate-to-severe atopic dermatitis with an inadequate response to topical treatments.[5] Inclusion criteria included a diagnosis of AD for at least one year, an EASI score of ≥16, an IGA score of ≥3, and involvement of ≥10% of body surface area at baseline.[5]
-
Study Design: Patients were randomized 3:1 to receive subcutaneous tralokinumab 300 mg every two weeks or placebo for an initial 16 weeks.[1] At week 16, patients who achieved a clinical response with tralokinumab were re-randomized to continue with tralokinumab every two weeks, switch to every four weeks, or switch to placebo for an additional 36 weeks.[1]
-
Primary Endpoints: The proportion of patients achieving an IGA score of 0 or 1 at week 16 and the proportion of patients achieving EASI-75 at week 16.[7]
-
Statistical Analysis: The primary endpoints were analyzed using a logistic regression model with treatment, region, and baseline IGA score as factors.
Lebrikizumab: ADvocate 1 (NCT04146363) & ADvocate 2 (NCT04178967)
These were two identically designed, 52-week, randomized, double-blind, placebo-controlled, parallel-group Phase 3 trials.[8][14]
-
Patient Population: Adults and adolescents (aged 12 to <18 years and weighing at least 40 kg) with moderate-to-severe atopic dermatitis.[14]
-
Study Design: Patients were randomized in a 2:1 ratio to receive subcutaneous lebrikizumab (500 mg loading dose at baseline and week 2, followed by 250 mg every two weeks) or placebo for a 16-week induction period.[14] Responders at week 16 were then re-randomized to receive lebrikizumab every two weeks, every four weeks, or placebo for a 36-week maintenance period.[6]
-
Primary Endpoints: The proportion of patients achieving an IGA score of 0 or 1 with a reduction of at least 2 points from baseline at week 16.[14]
-
Statistical Analysis: The primary efficacy analysis was performed on the intent-to-treat population using a logistic regression model, with adjustments for baseline IGA score and region.
Below is a generalized workflow for a typical Phase 3 clinical trial for these biologics.
References
- 1. Tralokinumab for moderate-to-severe atopic dermatitis: results from two 52-week, randomized, double-blind, multicentre, placebo-controlled phase III trials (ECZTRA 1 and ECZTRA 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tralokinumab Efficacy and Safety, with or without Topical Corticosteroids, in North American Adults with Moderate-to-Severe Atopic Dermatitis: A Subanalysis of Phase 3 Trials ECZTRA 1, 2, and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. droracle.ai [droracle.ai]
- 5. Table 8, Study Details for the ECZTRA 1 and ECZTRA 2 Trials - Tralokinumab (Adtralza) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Patients with Moderate-to-Severe Atopic Dermatitis Maintain Stable Response with No or Minimal Fluctuations with 1 Year of Lebrikizumab Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 8. almirall.com [almirall.com]
- 9. ispor.org [ispor.org]
- 10. hcplive.com [hcplive.com]
- 11. join.hcplive.com [join.hcplive.com]
- 12. researchgate.net [researchgate.net]
- 13. Biologics for Treatment of Atopic Dermatitis: Current Status and Future Prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
A Comparative Safety Analysis: IL-4 Inhibition Versus JAK Inhibition in Atopic Dermatitis
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of the Safety Profiles of an IL-4 Inhibitor (Dupilumab) and Janus Kinase (JAK) Inhibitors.
In the rapidly evolving landscape of systemic treatments for moderate-to-severe atopic dermatitis (AD), both the interleukin-4 (IL-4) receptor alpha antagonist, dupilumab, and the class of Janus kinase (JAK) inhibitors have demonstrated significant efficacy. However, their distinct mechanisms of action translate to different safety and tolerability profiles. This guide provides a comprehensive comparison of the safety profiles of dupilumab and representative JAK inhibitors (upadacitinib, abrocitinib (B560407), and baricitinib), supported by data from key clinical trials.
Quantitative Safety Data Summary
The following table summarizes the incidence of key adverse events (AEs) reported in head-to-head and pivotal clinical trials for dupilumab and various JAK inhibitors. Rates are presented as percentages of patients experiencing the event.
| Adverse Event Category | Dupilumab | Upadacitinib (B560087) | Abrocitinib | Baricitinib |
| Overall Adverse Events | 65.0% - 69.2%[1][2] | 72.8% - 79.2%[1][2] | 62.8% - 74%[3][4] | Higher risk of URTI vs. placebo[5] |
| Serious Adverse Events | 1.2% - 2.0%[1][2] | 2.9% - 3.7%[1][2] | Similar to dupilumab[4] | - |
| AEs Leading to Discontinuation | 1.2%[1][2] | 2.0% - 3.2%[1][2] | Similar to dupilumab | - |
| Nasopharyngitis | Higher risk vs. placebo[5] | - | Common TEAE[6] | - |
| Upper Respiratory Tract Infection | - | Higher risk vs. dupilumab[5] | Common TEAE[6] | Higher risk vs. dupilumab[5] |
| Conjunctivitis | 9.4%[7] | - | One case reported[8] | - |
| Injection Site Reactions | Common[9] | N/A (Oral) | N/A (Oral) | N/A (Oral) |
| Acne | - | 15.8%[7] | 13%[4] | - |
| Nausea | - | - | 19%[4] | - |
| Headache | - | More likely than dupilumab[10] | Common TEAE[6] | - |
| Herpes Zoster | - | More likely than dupilumab[10] | Increased risk[9] | - |
| Eczema Herpeticum | - | More likely than dupilumab[10] | One case reported[6] | - |
| Anemia | - | Increased risk[9] | - | - |
| Neutropenia | - | Increased risk[9] | - | - |
| Thrombocytopenia | - | Increased risk[9] | - | - |
| Hyperlipidemia | - | Increased risk[9] | - | - |
Note: This table is a synthesis of data from multiple sources and is intended for comparative purposes. Direct comparison of rates across different trials should be done with caution due to variations in study design, patient populations, and duration.
Signaling Pathway Diagrams
To understand the mechanistic basis for the differing safety profiles, it is crucial to visualize the signaling pathways targeted by these therapies.
Caption: IL-4 Signaling Pathway and the Action of Dupilumab.
Caption: Generalized JAK-STAT Signaling Pathway and the Action of JAK Inhibitors.
Experimental Protocols
The safety and efficacy data presented in this guide are derived from rigorous, well-controlled clinical trials. Below are the methodologies for some of the key studies cited.
Heads Up Study (NCT03738397)
-
Objective: To compare the efficacy and safety of upadacitinib to dupilumab in adults with moderate-to-severe atopic dermatitis.[11]
-
Study Design: A Phase 3b, multicenter, randomized, double-blind, double-dummy, active-controlled study.[1][11]
-
Patient Population: Adults with active moderate-to-severe AD, defined by an Eczema Area and Severity Index (EASI) score ≥16, an Investigator's Global Assessment (IGA) score ≥3, and ≥10% body surface area (BSA) involvement, who were candidates for systemic therapy.[11]
-
Treatment Arms:
-
Duration: 24-week double-blinded treatment period.[11]
-
Safety Assessments: Monitoring and recording of all treatment-emergent adverse events (TEAEs), serious adverse events (SAEs), and AEs leading to discontinuation.[1]
JADE DARE Study (NCT04345367)
-
Objective: To assess the efficacy and safety of abrocitinib compared with dupilumab in adults with moderate-to-severe atopic dermatitis on background topical therapy.[13]
-
Study Design: A randomized, double-blind, double-dummy, active-controlled, multi-center Phase 3 study.[13]
-
Patient Population: Adult participants with moderate-to-severe AD.
-
Treatment Arms:
-
Duration: 26 weeks.[13]
-
Safety Assessments: Assessment of efficacy and safety endpoints throughout the study, with primary efficacy assessments at weeks 2 and 4, and a key secondary efficacy assessment at week 16.[13]
LIBERTY AD Program (e.g., SOLO 1, SOLO 2, CHRONOS)
-
Objective: To evaluate the efficacy and safety of dupilumab in adults with moderate-to-severe atopic dermatitis.
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled trials.[4]
-
Patient Population: Adults with moderate-to-severe AD inadequately controlled with topical medications.[4]
-
Treatment Arms (SOLO 1 & 2):
-
Duration: 16 weeks (SOLO 1 & 2) and 52 weeks (CHRONOS).[4]
-
Safety Assessments: Evaluation of clinical laboratory findings (hematology, clinical chemistry, and urinalysis) and reported AEs.[4][14]
Measure Up 1 & 2 (NCT03569293, NCT03607422) and AD Up (NCT03568318) Studies
-
Objective: To evaluate the long-term efficacy and safety of upadacitinib in adults and adolescents with moderate-to-severe atopic dermatitis.[15]
-
Study Design: Phase 3, randomized, double-blind, placebo-controlled clinical trials.[15]
-
Patient Population: Adults and adolescents with moderate-to-severe AD.[15]
-
Treatment Arms:
-
Upadacitinib: 15 mg or 30 mg orally once daily.[15]
-
Placebo (for the initial 16-week period).
-
-
Duration: Up to 140 weeks.[15]
-
Safety Assessments: Incidence of treatment-emergent adverse events.[15]
Conclusion
The choice between an IL-4 inhibitor like dupilumab and a JAK inhibitor for the treatment of atopic dermatitis involves a careful consideration of the balance between efficacy and the potential for adverse events. Dupilumab's safety profile is well-characterized, with conjunctivitis and injection site reactions being the most common AEs.[9] JAK inhibitors, while demonstrating rapid and significant efficacy, are associated with a broader range of potential adverse events, including an increased risk of infections, acne, and laboratory abnormalities.[9] The distinct safety profiles are a direct reflection of their mechanisms of action, with dupilumab targeting a specific cytokine pathway and JAK inhibitors modulating a wider array of cytokine signaling. This guide provides the foundational data and mechanistic context to aid researchers and clinicians in their ongoing evaluation of these important therapeutic options.
References
- 1. karger.com [karger.com]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. pfizer.com [pfizer.com]
- 5. Early and Sustained Improvements in Symptoms and Quality of Life with Upadacitinib in Adults and Adolescents with Moderate-to-Severe Atopic Dermatitis: 52-Week Results from Two Phase III Randomized Clinical Trials (Measure Up 1 and Measure Up 2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Efficacy of Abrocitinib and Dupilumab in Patients With Moderate-to-Severe Atopic Dermatitis With Severe Itch at Baseline and in Subgroups by Baseline Thresholds of Severe Itch: A Post Hoc Analysis of the JADE COMPARE and JADE DARE Clinical Trials | SKIN The Journal of Cutaneous Medicine [skin.dermsquared.com]
- 7. researchgate.net [researchgate.net]
- 8. Switching from Dupilumab to Abrocitinib in Patients With Moderate-to-Severe Atopic Dermatitis: A Post Hoc Analysis of Efficacy After Treatment With Dupilumab in JADE DARE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. Efficacy and Safety of Upadacitinib versus Dupilumab Treatment for Moderate-to-Severe Atopic Dermatitis in Four Body Regions: Analysis from the Heads Up Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
- 12. campus.sanofi [campus.sanofi]
- 13. Efficacy and Safety of Upadacitinib in Patients With Moderate-to-Severe Atopic Dermatitis: Phase 3 Randomized Clinical Trial Results Through 140 Weeks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Aggregate Response Benefit in Skin Clearance and Itch Reduction With Upadacitinib or Dupilumab in Patients With Moderate-to-Severe Atopic Dermatitis® - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of IL-4-Inhibitor-1: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount to ensuring a secure and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of IL-4-inhibitor-1, a small molecule inhibitor used in research. Adherence to these protocols is critical for protecting laboratory personnel and the environment.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, it is crucial to handle this compound with appropriate safety measures.
Personal Protective Equipment (PPE): All personnel handling this compound, in any form (pure compound, solutions, or contaminated materials), must wear the following PPE to minimize exposure:
-
Eye Protection: Safety goggles with side-shields are mandatory.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves must be inspected before use and disposed of as contaminated waste after handling the compound.
-
Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.
Step-by-Step Disposal Procedure for this compound
The disposal of this compound must be managed as hazardous chemical waste. Under no circumstances should it be disposed of down the drain or in regular trash.[1]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: All waste containing this compound, including the pure compound, contaminated solutions, and any contaminated disposable labware (e.g., pipette tips, tubes, gloves), must be collected in a designated hazardous waste container.[2]
-
Container Specifications: The container must be made of a material compatible with the chemical, in good condition, and have a secure, leak-proof lid. It is often best practice to use the original container for waste storage.[3][4]
-
Labeling: The hazardous waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound" and its IUPAC name: 2-amino-4-(3,4-dihydroxyphenyl)-6-(4-fluorophenyl)pyridine-3-carbonitrile), the date of accumulation, and any other information required by your institution's Environmental Health and Safety (EHS) department.[5][4]
Step 2: Chemical Deactivation (Optional, where applicable)
For liquid waste containing this compound, a chemical deactivation step using activated carbon may be considered to adsorb the active compound prior to disposal.
-
Protocol for Deactivation with Activated Carbon:
-
To the liquid waste containing this compound, add an excess of activated carbon (charcoal). A general guideline is to add approximately 10 grams of activated carbon per 100 mL of waste solution.
-
Seal the container and agitate it for at least 24 hours to ensure maximum adsorption.
-
The entire slurry (activated carbon and the treated liquid) should then be disposed of as hazardous chemical waste as described in this guide.
-
Step 3: Storage of Hazardous Waste
-
Satellite Accumulation Area: Store the sealed and labeled hazardous waste container in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][4] This area should be at or near the point of waste generation.
-
Segregation: Ensure that the waste is segregated from incompatible materials to prevent any adverse chemical reactions.[4] Secondary containment should be used for all liquid hazardous waste.
Step 4: Disposal of Empty Containers
-
Thoroughly empty the original this compound container.
-
The first rinse of the container with a suitable solvent (e.g., ethanol (B145695) or acetone) must be collected and disposed of as hazardous waste.[2] For highly toxic chemicals, the first three rinses should be collected.[2]
-
After rinsing, the container should be air-dried in a fume hood.
-
Once clean and dry, obliterate or remove the original label before disposing of the container as solid waste or in accordance with your institution's guidelines for rinsed glass or plastic.
Step 5: Final Disposal
-
Contact EHS: Once the hazardous waste container is full, or as per your institution's policy, contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[2]
-
Professional Disposal: The primary and recommended method of disposal for chemical waste is through an approved waste disposal facility.[7]
Summary of Waste Disposal for this compound
| Waste Type | Disposal Method |
| Pure this compound Compound (Solid) | Collect in a labeled hazardous waste container. Arrange for pickup by EHS. |
| Solutions containing this compound | Collect in a labeled hazardous waste container. Consider deactivation with activated carbon. Arrange for pickup by EHS. |
| Contaminated Labware (gloves, pipette tips, etc.) | Collect in a labeled hazardous waste container. Arrange for pickup by EHS. |
| Empty this compound Containers | Rinse with a suitable solvent, collecting the rinsate as hazardous waste. Deface the label and dispose of the container as non-hazardous solid waste. |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. acs.org [acs.org]
- 2. benchchem.com [benchchem.com]
- 3. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. ehrs.upenn.edu [ehrs.upenn.edu]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
